2-chlorohexadecanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQUHRSWFMWRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454792 | |
| Record name | 2-chlorohexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19117-92-1 | |
| Record name | 2-chlorohexadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Biological Properties of 2-Chlorohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-chlorohexadecanoic acid (2-ClHA), a chlorinated fatty acid with significant implications in inflammatory processes and cellular signaling. This document details its physicochemical characteristics, biological functions, and the molecular pathways it modulates, offering valuable insights for researchers in lipid biology and drug development.
Physicochemical Properties
This compound, also known as 2-chloropalmitic acid, is a monochlorinated derivative of palmitic acid.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₁ClO₂ | [1][2] |
| Molecular Weight | 290.9 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 19117-92-1 | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 30 mg/mlEthanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1] |
| XLogP3 | 7.7 | [2] |
Biological Activity and Significance
This compound is an inflammatory lipid mediator produced endogenously.[3] It is formed from the oxidation of 2-chlorohexadecanal (2-ClHDA), which itself is generated from the attack of reactive chlorinating species, such as hypochlorous acid (HOCl) produced by myeloperoxidase (MPO), on plasmalogens.[4][5] This process is particularly relevant in the context of leukocyte activation during an inflammatory response.[4][5]
Key biological activities of this compound include:
-
Induction of COX-2 Expression: 2-ClHA has been shown to increase the expression of cyclooxygenase-2 (COX-2) in human coronary artery endothelial cells (HCAECs).[4][6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[4]
-
Interference with Protein Palmitoylation: As a fatty acid analogue, 2-ClHA can interfere with protein palmitoylation, a crucial post-translational lipid modification that affects protein trafficking, stability, and function.[3]
-
Induction of Endoplasmic Reticulum (ER) Stress: Treatment of human brain microvascular endothelial cells (hCMEC/D3) with 2-ClHA induces markers of ER stress, including the phosphorylation of eIF2α and increased expression of ATF4.[3] It also leads to a reduction in ER ATP content.[3]
-
Mitochondrial Dysfunction: 2-ClHA disrupts the mitochondrial membrane potential and induces the cleavage of procaspase-3 and PARP, indicative of apoptosis.[3]
-
Neutrophil Extracellular Trap (NET) Formation: At a concentration of 10 µM, 2-ClHA induces neutrophil extracellular trap (NET) formation (NETosis) in human neutrophils.[1][7] This involves the release of DNA, colocalization of MPO with extracellular DNA, and the trapping of bacteria like E. coli.[1][7]
-
Induction of Apoptosis: In THP-1 cells and primary human monocytes, 2-ClHA (10-50 µM) induces apoptosis, associated with increased caspase-3 activity.[1]
-
Weibel-Palade Body Mobilization: 2-ClHA can induce the mobilization of Weibel-Palade bodies in HCAECs, leading to the release of P-selectin, von Willebrand factor, and angiopoietin-2, which in turn promotes neutrophil and platelet adherence.[1]
Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways.
One of the primary pathways implicated in the inflammatory response to 2-ClHA is the NF-κB signaling pathway . The human COX-2 promoter contains a binding site for NF-κB, a critical transcription factor for inflammatory gene expression.[4] The degradation of IκB, an inhibitor of NF-κB, suggests the involvement of this pathway in 2-ClHDA-induced COX-2 expression, and by extension, likely plays a role in the effects of its metabolite, 2-ClHA.[4]
Furthermore, 2-ClHA induces ER stress-mediated apoptosis . This pathway is initiated by the accumulation of unfolded proteins in the ER, leading to the activation of the unfolded protein response (UPR).
Experimental Protocols
4.1. Synthesis of this compound
While not explicitly detailed for the C16 chain in the provided results, a general synthetic route for α-chloro fatty acids can be inferred from similar syntheses. A common method is the Hell-Volhard-Zelinsky reaction, which involves the halogenation of a carboxylic acid at the alpha carbon.
A more modern approach might involve the following conceptual steps:
-
Activation of Hexadecanoic Acid: Convert hexadecanoic acid to its acyl chloride or other activated form.
-
α-Chlorination: React the activated hexadecanoic acid with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in the presence of a catalyst.
-
Hydrolysis and Purification: Hydrolyze the resulting 2-chlorohexadecanoyl chloride to yield this compound, followed by purification using techniques like recrystallization or chromatography.
4.2. In Vitro Treatment of Endothelial Cells
-
Cell Culture: Human coronary artery endothelial cells (HCAEC) or human brain microvascular endothelial cells (hCMEC/D3) are cultured in appropriate media until they reach a suitable confluency.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO, ethanol) and then diluted in the cell culture medium to the desired final concentration (e.g., 10 µM, 25 µM, or 50 µM).[1][3] The cells are then incubated with the 2-ClHA-containing medium for specified time points (e.g., 4, 6, 8, or 20 hours).[3][4][6]
-
Analysis: Following treatment, cells can be harvested for various downstream analyses.
4.3. Western Blotting for COX-2 Expression
-
Protein Extraction: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for COX-2. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4.4. Quantitative PCR for COX-2 mRNA
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for quantitative real-time PCR (qPCR) with primers specific for the COX-2 gene and a suitable housekeeping gene for normalization. The relative expression of COX-2 mRNA is calculated using the ΔΔCt method.[4]
4.5. Measurement of ER ATP Content
-
Transfection: Cells (e.g., hCMEC/D3) are transfected with a FRET-based ER-localized ATP biosensor (ERAT).
-
Treatment: The transfected cells are then treated with 2-ClHA (e.g., 25 µM for 30 minutes).[3]
-
FRET Imaging: The Förster resonance energy transfer (FRET) ratio signal is measured using fluorescence microscopy. A decrease in the FRET ratio indicates a reduction in the ATP concentration within the ER.[3]
Conclusion
This compound is a biologically active lipid mediator with profound effects on cellular processes related to inflammation, ER stress, and apoptosis. Its ability to modulate key signaling pathways such as NF-κB and the unfolded protein response makes it a molecule of significant interest in the study of inflammatory diseases and as a potential target for therapeutic intervention. The experimental protocols and data presented in this guide provide a solid foundation for further research into the multifaceted roles of 2-ClHA in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C16H31ClO2 | CID 11087559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chloro Palmitic Acid | CAS#:19117-92-1 | Chemsrc [chemsrc.com]
- 4. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorinated lipid species in activated human neutrophils: lipid metabolites of 2-chlorohexadecanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-chloro-Palmitic-Acid, 1MG | Labscoop [labscoop.com]
The Biological Activity of 2-Chlorohexadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexadecanoic acid (2-ClHA) is a chlorinated fatty acid produced endogenously through the action of myeloperoxidase on plasmalogens, particularly during inflammatory responses. Emerging research has highlighted its role as a bioactive lipid mediator involved in various physiological and pathological processes. This technical guide provides a comprehensive overview of the known biological activities of 2-ClHA, with a focus on its pro-inflammatory effects, induction of specialized cell death pathways, and potential implications in disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Core Biological Activities of this compound
Current research indicates that 2-ClHA exhibits several key biological activities, primarily centered around inflammation and cell signaling. These include the induction of cyclooxygenase-2 (COX-2) expression, the formation of neutrophil extracellular traps (NETs), and the induction of apoptosis in monocytic cells.
Quantitative Data Summary
The following tables summarize the quantitative data available on the biological effects of this compound.
Table 1: Induction of COX-2 Expression in Human Coronary Artery Endothelial Cells (HCAECs)
| Parameter | Treatment | Time Point | Result | Citation |
| COX-2 mRNA Expression | 50 µM 2-ClHA | 2 hours | ~2-fold increase | [1] |
| 8 hours | Sustained elevation | [1] | ||
| COX-2 Protein Expression | 50 µM 2-ClHA | 8 hours | Increased expression | [1][2] |
| 20 hours | Returned to baseline | [1] |
Table 2: Induction of Neutrophil Extracellular Trap (NET) Formation in Human Neutrophils
| Parameter | Concentration of 2-ClHA | Time Point | Observation | Citation |
| Extracellular DNA (ecDNA) Release | 10 µM | 0-4 hours | Time-dependent increase, similar to PMA (a known NET inducer) | [2] |
| Bacterial Trapping | 10 µM | 3 hours (pre-incubation) | Effective trapping of E. coli | [2] |
Table 3: Induction of Apoptosis in Human Monocytic Cells (THP-1)
| Parameter | Concentration of 2-ClHA | Observation | Citation |
| Apoptosis Induction | 10-50 µM | Induces apoptosis | [2] |
| Caspase-3 Activity | 10-50 µM | Increased activity | [2] |
Signaling Pathways and Mechanisms
2-ClHA exerts its biological effects through the modulation of specific signaling pathways.
COX-2 Induction via NF-κB Signaling
In human coronary artery endothelial cells, the induction of COX-2 by 2-ClHA is linked to the nuclear factor-kappa B (NF-κB) signaling pathway. While the precise upstream events are not fully elucidated for 2-ClHA, its precursor, 2-chlorohexadecanal (2-ClHDA), has been shown to cause the degradation of IκB, an inhibitor of NF-κB. This allows the NF-κB complex to translocate to the nucleus and activate the transcription of target genes, including PTGS2 (the gene encoding COX-2).[1]
NETosis Induction
The formation of neutrophil extracellular traps (NETs) induced by 2-ClHA is dependent on intracellular calcium and the enzyme peptidylarginine deiminase 4 (PAD4).[2] An increase in intracellular calcium is a known trigger for NETosis, and PAD4 is responsible for the citrullination of histones, a critical step in chromatin decondensation required for NET release.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on published literature and may require optimization for specific laboratory conditions.
Protocol 1: Induction and Analysis of COX-2 Expression in HCAECs
Objective: To determine the effect of 2-ClHA on COX-2 protein expression in human coronary artery endothelial cells by Western blot.
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (2-ClHA)
-
Ethanol (vehicle)
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-COX-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture HCAECs in EGM-2 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Seed HCAECs in 6-well plates and grow to confluence.
-
Prepare a stock solution of 2-ClHA in ethanol.
-
Dilute the 2-ClHA stock solution in EGM-2 to a final concentration of 50 µM. The final ethanol concentration should not exceed 0.1%.
-
Prepare a vehicle control with the same final concentration of ethanol.
-
Incubate the cells with the treatment or vehicle for 8 and 20 hours.
-
-
Protein Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
References
2-chlorohexadecanoic acid mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 2-Chlorohexadecanoic Acid
Executive Summary
This compound (2-ClHA) is a chlorinated fatty acid produced endogenously through the action of myeloperoxidase on plasmalogens, particularly during leukocyte activation and inflammation. Initially identified as a metabolite of 2-chlorohexadecanal (2-ClHDA), 2-ClHA is not merely a metabolic byproduct but an active signaling molecule. It plays a significant role in modulating vascular endothelial cell function, inducing inflammatory responses, and promoting apoptosis in specific cell types. This document provides a comprehensive overview of the known mechanisms of action of 2-ClHA, supported by experimental data, detailed protocols, and pathway visualizations to serve as a technical guide for researchers and drug development professionals.
Core Mechanisms of Action
The primary mechanism of action of 2-ClHA revolves around its ability to induce cellular stress and inflammatory signaling cascades. Unlike other halogenated fatty acids that are known to directly inhibit enzymes involved in fatty acid oxidation, 2-ClHA's effects are more nuanced, positioning it as a lipid mediator in inflammatory and pathological processes.
Induction of Cyclooxygenase-2 (COX-2) Expression
A principal and well-documented effect of 2-ClHA is the upregulation of COX-2 in human coronary artery endothelial cells (HCAEC). COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][2]
-
Signaling Pathway: Treatment of HCAECs with 2-ClHA leads to a modest but rapid increase in COX-2 mRNA levels within one hour, which remains sustained for over eight hours.[1][2] This suggests that 2-ClHA activates transcriptional pathways controlling COX-2 expression. While the precise upstream signaling is still under investigation, evidence points towards the involvement of the NF-κB pathway, a central regulator of inflammatory responses.[2] The activation of this pathway ultimately leads to increased COX-2 protein expression and subsequent release of prostaglandins like PGI₂, a significant modulator of vascular function.[1][2]
Caption: 2-ClHA induced COX-2 expression via the NF-κB signaling pathway.
Induction of Apoptosis
2-ClHA is a potent inducer of apoptosis in human monocytes and the monocytic cell line THP-1.[3] This effect is mediated by the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[3]
-
Mechanism: At concentrations of 10-50 μM, 2-ClHA triggers an increase in intracellular ROS. This oxidative stress leads to ER stress, a condition where unfolded or misfolded proteins accumulate in the ER lumen. The cell responds by activating the unfolded protein response (UPR), and if the stress is prolonged or severe, it initiates apoptotic pathways. A key event in this process is the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[3]
Caption: Apoptosis induction by 2-ClHA through ROS and ER stress.
Neutrophil and Endothelial Cell Activation
2-ClHA acts as a signaling lipid that activates both neutrophils and endothelial cells, promoting a pro-inflammatory and pro-thrombotic state.
-
Neutrophil Extracellular Trap (NET) Formation: At a concentration of 10 μM, 2-ClHA induces NETosis in human neutrophils. This process involves the release of decondensed chromatin (DNA) and granular proteins, such as myeloperoxidase (MPO), which form a web-like structure (NET) that traps pathogens.[3]
-
Weibel-Palade Body Mobilization: In HCAECs, 10 μM 2-ClHA triggers the mobilization of Weibel-Palade bodies. This leads to the release of P-selectin, von Willebrand factor (vWF), and angiopoietin-2, which collectively promote the adherence of neutrophils and platelets to the endothelium.[3]
Quantitative Data Summary
The biological effects of 2-ClHA are dose-dependent. The following tables summarize the key quantitative findings from cited research.
Table 1: Effects of 2-ClHA on Endothelial Cells and Monocytes
| Cell Type | Concentration | Measured Parameter | Observed Effect | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | 50 µM | COX-2 Protein Expression | Increased protein levels after an 8-hour treatment. | [1][3] |
| Human Coronary Artery Endothelial Cells (HCAEC) | 10 µM | Weibel-Palade Body Contents | Increased release of P-selectin, von Willebrand factor, and angiopoietin-2. Increased neutrophil/platelet adherence. | [3] |
| THP-1 Cells & Primary Human Monocytes | 10-50 µM | Apoptosis | Induced apoptosis. | [3] |
| THP-1 Cells | 10-50 µM | Caspase-3 Activity | Increased activity. | [3] |
| Human Neutrophils | 10 µM | Neutrophil Extracellular Traps (NETs) | Induced NET formation, increased DNA release, and colocalization of MPO with extracellular DNA. | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of 2-ClHA.
Cell Culture and Treatment
-
Cell Lines: Human coronary artery endothelial cells (HCAEC) are cultured in appropriate endothelial cell growth medium. THP-1 monocytic cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum (FBS).
-
Preparation of 2-ClHA Solution: 2-ClHA is typically dissolved in a solvent like ethanol or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3][4] For cell treatments, the stock solution is diluted in culture medium, often complexed with bovine serum albumin (BSA) to enhance solubility and bioavailability.[4] A vehicle control (medium with solvent and BSA) is always run in parallel.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. The growth medium is then replaced with the treatment medium containing the desired concentration of 2-ClHA or vehicle control for the specified duration (e.g., 1 to 24 hours).
Caption: General workflow for cell culture treatment with 2-ClHA.
Quantitative PCR (qPCR) for COX-2 mRNA
-
RNA Extraction: Following treatment, total RNA is extracted from HCAECs using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR is performed using a thermal cycler. The reaction mixture contains the synthesized cDNA, forward and reverse primers specific for the COX-2 gene (PTGS2), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The cycle threshold (Ct) values are determined. The relative expression of COX-2 mRNA is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or β-actin).[1][2]
Western Blotting for COX-2 Protein
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.[1]
Caspase-3 Activity Assay
-
Cell Lysis: After treatment, THP-1 cells are harvested and lysed to release intracellular contents.
-
Assay Reaction: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., Ac-DEVD-pNA).
-
Measurement: If caspase-3 is active in the lysate, it will cleave the substrate, releasing the reporter molecule. The resulting color or fluorescence is measured using a spectrophotometer or fluorometer.
-
Quantification: The activity is quantified by comparing the signal from treated samples to that of untreated controls.[3]
References
- 1. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
2-Chlorohexadecanoic Acid: A Technical Guide to its Role as an Inflammatory Lipid Mediator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-chlorohexadecanoic acid (2-ClHDA), a chlorinated fatty acid implicated as a significant inflammatory lipid mediator. Generated endogenously at sites of inflammation, 2-ClHDA is a product of the reactive chlorinating species produced by myeloperoxidase (MPO) in activated leukocytes. This document details the biosynthesis of 2-ClHDA, its downstream signaling pathways, and its quantifiable effects on various cell types, particularly endothelial cells and neutrophils. Key inflammatory processes mediated by 2-ClHDA, including the induction of cyclooxygenase-2 (COX-2) and the formation of neutrophil extracellular traps (NETs), are discussed. This guide synthesizes current research, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex pathways to support further investigation and potential therapeutic targeting of this novel lipid mediator.
Introduction
Inflammation is a complex biological response involving a multitude of cellular and molecular mediators. Among these, lipids have emerged as critical signaling molecules. This compound (2-ClHDA), also referred to in literature as 2-chloro palimitic acid (2-ClPA) or this compound (2-ClHA), is a chlorinated lipid that is produced endogenously during inflammatory responses.[1] It is formed from the myeloperoxidase (MPO)-mediated attack of reactive chlorinating species on plasmalogens, which are abundant phospholipids in cell membranes.[2][3] Elevated levels of 2-ClHDA and its precursor, 2-chlorohexadecanal (2-ClHDAld), have been identified in activated leukocytes and atherosclerotic plaques, suggesting a direct role in the pathophysiology of inflammatory diseases.[1] This guide explores the multifaceted role of 2-ClHDA as a pro-inflammatory mediator, focusing on its mechanisms of action and the experimental evidence supporting its biological functions.
Biosynthesis and Metabolism
The generation of 2-ClHDA is intrinsically linked to the activation of phagocytic cells like neutrophils.
-
Neutrophil Activation: Upon activation, neutrophils employ the enzyme myeloperoxidase (MPO) as a defense mechanism.[4]
-
HOCl Production: MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent reactive chlorinating species.[3]
-
Plasmalogen Attack: HOCl targets the vinyl ether bond of plasmalogens, a class of phospholipids found in cellular membranes, leading to the formation of 2-chloro fatty aldehydes, primarily 2-chlorohexadecanal (2-ClHDAld).[3][4]
-
Metabolic Conversion: 2-ClHDAld is a metabolic intermediate that can be either oxidized or reduced.[4]
Studies in activated human neutrophils show that 2-ClHDAld levels peak around 30 minutes after stimulation, while 2-ClHDA levels steadily increase for over 60 minutes, indicating a clear precursor-product relationship.[4]
Caption: Biosynthesis and metabolism of this compound (2-ClHDA).
Pro-Inflammatory Signaling and Mechanisms of Action
2-ClHDA exerts its pro-inflammatory effects through distinct mechanisms in different cell types, primarily endothelial cells and neutrophils.
Induction of COX-2 in Endothelial Cells
In human coronary artery endothelial cells (HCAEC), both 2-ClHDA and its precursor 2-ClHDAld have been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[1][2]
-
NF-κB Pathway Activation: The induction of COX-2 expression by 2-ClHDAld involves the canonical NF-κB signaling pathway. Treatment of HCAECs with 2-ClHDAld leads to a decrease in the levels of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This suggests that 2-ClHDAld promotes the translocation of NF-κB to the nucleus, where it can initiate the transcription of target genes, including COX-2.[2]
-
Gene and Protein Expression: Treatment with 2-ClHDAld and 2-ClHDA increases both COX-2 mRNA and protein levels.[1]
-
Prostacyclin Release: The upregulation of COX-2 subsequently leads to an increased release of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation, as measured by its stable metabolite, 6-keto-PGF₁α.[1][2] While PGI₂ often has anti-atherogenic properties, the sustained upregulation of COX-2 is a hallmark of chronic inflammatory conditions like atherosclerosis.[2]
Caption: 2-ClHDA signaling pathway for COX-2 induction in endothelial cells.
Induction of Neutrophil Extracellular Trap (NET) Formation
2-ClHDA is a potent inducer of neutrophil extracellular trap (NET) formation, a process known as NETosis, where neutrophils release a web-like structure of decondensed chromatin, histones, and granular proteins to trap and kill pathogens.[3][5]
-
MPO-Independent Induction: Interestingly, while MPO is required for the initial production of 2-ClHDA's precursor, 2-ClHDA itself can trigger NETosis in neutrophils from MPO-deficient mice, indicating it acts downstream of MPO in the NETosis cascade.[3][5]
-
Mechanism of Action: 2-ClHDA-induced NETosis is dependent on both intracellular calcium and the activity of protein arginine deiminase 4 (PAD4).[3][5] PAD4 is a critical enzyme that catalyzes the citrullination of histones, a key step in chromatin decondensation required for NET formation.
-
Distinct from PMA: Unlike the commonly used NETosis inducer phorbol 12-myristate 13-acetate (PMA), 2-ClHDA initiates NETosis without causing broad neutrophil activation and degranulation.[3][5] This suggests a more specific signaling pathway.
-
Functional Consequence: The NETs induced by 2-ClHDA are functional and capable of trapping bacteria, such as E. coli.[5][6]
Caption: Logical workflow of 2-ClHDA-induced NETosis in neutrophils.
Quantitative Data Summary
The biological activities of 2-ClHDA and its related metabolites are concentration-dependent. The following tables summarize the key quantitative findings from published studies.
Table 1: Effects of 2-ClHDA and Related Compounds on Endothelial Cells
| Compound | Concentration | Cell Type | Time | Effect | Reference |
|---|---|---|---|---|---|
| 2-ClHDAld | 25-100 µM | HCAEC | 8 h, 20 h | Increased COX-2 protein expression | [1][2] |
| 2-ClHDAld | 25-100 µM | HCAEC | 8 h | Increased COX-2 mRNA expression | [1][2] |
| 2-ClHDAld | Not specified | HCAEC | Not specified | Significant increase in 6-keto-PGF₁α (PGI₂) release | [1][2] |
| 2-ClHDA | 50 µM | HCAEC | 8 h | Increased COX-2 protein expression | [1][6] |
| 2-ClHDA | 10 µM | HCAEC | Not specified | Increased P-selectin, vWF, and angiopoietin-2 production | [6] |
| 2-ClHOH | Not specified | HCAEC | Not specified | No significant effect on COX-2 expression |[1][2] |
Table 2: Effects of 2-ClHDA on Neutrophils and Monocytes
| Compound | Concentration | Cell Type | Effect | Reference |
|---|---|---|---|---|
| 2-ClHDA | 10 µM | Human Neutrophils | Induces NETosis (DNA release, MPO-DNA colocalization) | [6] |
| 2-ClHDA | 10 µM | Human Neutrophils | NETs effectively trap E. coli | [5][6] |
| 2-ClHDA | 10-50 µM | THP-1 cells, Human Monocytes | Induces apoptosis | [6] |
| 2-ClHDA | 10-50 µM | THP-1 cells | Increases caspase-3 activity |[6] |
Key Experimental Protocols
This section provides an overview of the methodologies used to characterize the inflammatory effects of 2-ClHDA.
Cell Culture and Treatment
-
Human Coronary Artery Endothelial Cells (HCAEC):
-
Culture: HCAECs are typically cultured in endothelial cell growth medium (EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: For experiments, cells are seeded in appropriate plates (e.g., 6-well for protein/RNA, 96-well for ELISAs). Once confluent, the growth medium is replaced with a basal medium containing a lower serum concentration. 2-ClHDA or other lipids, typically dissolved in ethanol or DMSO, are added to the medium at the final desired concentrations. A vehicle control (e.g., 0.1% ethanol) is run in parallel.[5]
-
-
Human Neutrophil Isolation:
-
Method: Neutrophils are isolated from fresh human peripheral blood collected from healthy donors using density gradient centrifugation (e.g., using Polymorphprep™ or a Ficoll-Paque gradient followed by dextran sedimentation) to separate polymorphonuclear cells from mononuclear cells and red blood cells.
-
Purity: Purity is typically assessed by cytospin and staining, and should be >95%. Cells are resuspended in a suitable buffer like HBSS for immediate use.
-
Analysis of COX-2 Expression
-
Quantitative PCR (qPCR):
-
RNA Extraction: Total RNA is extracted from treated and control HCAECs using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR is performed using a thermal cycler with a SYBR Green-based master mix and primers specific for the COX-2 gene (PTGS2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Relative gene expression is calculated using the ΔΔCt method.[1]
-
-
Western Blotting:
-
Protein Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for COX-2. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1]
-
Measurement of NETosis
-
Extracellular DNA (ecDNA) Quantification:
-
Assay Setup: Isolated neutrophils are seeded in a black-walled 96-well plate.
-
Reagent Addition: A cell-impermeant DNA dye, such as Sytox Green, is added to the wells. This dye fluoresces upon binding to DNA but cannot enter live cells.
-
Treatment: Cells are treated with 2-ClHDA (e.g., 10 µM), a positive control (e.g., PMA), or a vehicle control.[5]
-
Measurement: The plate is incubated at 37°C, and fluorescence is measured kinetically over several hours using a plate reader. An increase in fluorescence indicates the release of ecDNA during NETosis.[5]
-
-
Immunofluorescence Microscopy:
-
Cell Plating and Treatment: Neutrophils are allowed to adhere to poly-L-lysine-coated coverslips and are then treated as described above.
-
Fixation and Staining: Cells are fixed with paraformaldehyde, permeabilized, and blocked. They are then stained with primary antibodies against MPO or citrullinated histone H3 (CitH3), followed by fluorescently-labeled secondary antibodies. A DNA counterstain (e.g., DAPI or Hoechst) is also used.
-
Imaging: Coverslips are mounted and imaged using a fluorescence or confocal microscope to visualize the characteristic web-like structures of NETs and the colocalization of DNA with MPO and citrullinated histones.[3]
-
Conclusion and Future Directions
This compound is a definitive pro-inflammatory lipid mediator generated at the nexus of oxidative stress and lipid metabolism. Its ability to induce COX-2 in the vasculature and trigger NETosis in neutrophils places it as a key player in the amplification of inflammatory responses in diseases such as atherosclerosis and viral infections.[2][4] The distinct signaling pathways it activates, separate from classical activators like PMA, highlight its unique role in immunomodulation.
For drug development professionals, the enzymes involved in the biosynthesis of 2-ClHDA, such as myeloperoxidase and fatty aldehyde dehydrogenase, represent potential therapeutic targets. Inhibiting the production of this chlorinated lipid could offer a novel strategy to mitigate chronic inflammation. Further research is warranted to fully elucidate the receptors and upstream signaling events initiated by 2-ClHDA, explore its role in other inflammatory cell types, and validate its significance in various human diseases through clinical studies.
References
- 1. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chlorofatty acids: lipid mediators of neutrophil extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorinated lipid species in activated human neutrophils: lipid metabolites of 2-chlorohexadecanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
An In-depth Technical Guide: 2-Chlorohexadecanoic Acid and Mitochondrial Dysfunction
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Chlorohexadecanoic acid (2-ClHA) is a chlorinated fatty acid produced endogenously during inflammation through the action of myeloperoxidase on plasmalogens.[1][2] Emerging research indicates that 2-ClHA is a potent lipotoxic molecule that can induce significant cellular stress and mitochondrial dysfunction, particularly in endothelial cells.[1][2] This technical guide provides a comprehensive overview of the mechanisms by which 2-ClHA impacts mitochondrial function, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways. Understanding these interactions is critical for researchers investigating inflammation-induced pathologies and for professionals in drug development targeting metabolic and inflammatory diseases.
Introduction: The Origin and Significance of this compound
During inflammatory responses, activated phagocytes such as neutrophils utilize the myeloperoxidase (MPO)-H₂O₂-chloride system to generate hypochlorous acid (HOCl).[1][2] HOCl can react with the endogenous pool of ether phospholipids, specifically plasmalogens, leading to the generation of chlorinated inflammatory mediators.[1][2] One such mediator is 2-chlorohexadecanal (2-ClHDA), which is subsequently oxidized to this compound (2-ClHA).[2][3] Studies have shown that 2-ClHA accumulates in the endoplasmic reticulum (ER) and mitochondria of human brain microvascular endothelial cells (BMVEC), where it exerts its cytotoxic effects.[1][2] This guide focuses on the specific role of 2-ClHA in inducing mitochondrial dysfunction, a key event in its lipotoxic profile.
Mechanism of Action: 2-ClHA's Impact on Mitochondrial Function
2-ClHA disrupts mitochondrial homeostasis through multiple mechanisms, leading to impaired bioenergetics and the initiation of apoptotic pathways. The primary effects observed are the disruption of the mitochondrial respiratory chain and the induction of cellular stress pathways that converge on the mitochondrion.
Key Impacts on Mitochondria:
-
Inhibition of Oxidative Phosphorylation: In airway epithelial cells, 2-ClHA has been shown to inhibit ATP-linked oxygen consumption and reduce the reserve capacity of the electron transport chain.[4][5] This suggests a direct impairment of the cell's ability to produce ATP via oxidative phosphorylation.
-
Respiratory Chain Complex Inhibition: While the precise targets are still under investigation, studies in airway epithelial cells indicate that 2-ClHA does not significantly affect the activity of complexes I, III, or IV.[4][5] However, a notable inhibition of complex II (succinate dehydrogenase) activity was observed, which could contribute to the diminished reserve capacity.[4][5]
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: The effect of 2-ClHA on mitochondrial membrane potential appears to be cell-type specific. In brain microvascular endothelial cells, 2-ClHA disrupts the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical step in the intrinsic apoptosis pathway.[1][2] Conversely, in airway epithelial cells, 2-ClHA did not alter the membrane potential, suggesting that the observed inhibition of ATP-linked oxygen consumption in these cells may be due to other mechanisms, such as direct enzyme inhibition rather than increased proton leak.[4][5]
-
Induction of Apoptosis: By disrupting mitochondrial function, 2-ClHA triggers programmed cell death. This is evidenced by the cleavage of procaspase-3 and Poly (ADP-ribose) polymerase (PARP) in brain endothelial cells, hallmark events of apoptosis.[1][2] In activated monocytes, 2-ClHA is also known to cause apoptosis through mechanisms involving reactive oxygen species (ROS) production and ER stress.[6]
Quantitative Data Presentation
The following tables summarize the quantitative effects of 2-ClHA and its precursor, 2-ClHDA, as reported in the literature.
Table 1: Effects of 2-ClHA and 2-ClHDA on Gene and Protein Expression
| Compound | Cell Type | Target | Concentration | Time | Effect | Citation |
|---|---|---|---|---|---|---|
| 2-ClHA | Human Coronary Artery Endothelial Cells (HCAEC) | COX-2 mRNA | Not specified | 2-8 h | ~2-fold increase | [3][7] |
| 2-ClHA | HCAEC | COX-2 Protein | Not specified | 8 h | Increase observed | [7] |
| 2-ClHDA | HCAEC | COX-2 mRNA | Not specified | 8 h | ~3-fold increase | [3][7] |
| 2-ClHDA | HCAEC | COX-2 Protein | Not specified | 8 & 20 h | Increase observed | [7] |
| 2-ClHA | HCAEC | P-selectin, vWF, Angiopoietin-2 | 10 µM | Not specified | Increased production |[6] |
Table 2: Effects of 2-ClHA on Cellular and Mitochondrial Functions
| Function Assessed | Cell Type | Concentration | Observation | Citation |
|---|---|---|---|---|
| Apoptosis | THP-1 cells, Human Monocytes | 10-50 µM | Induction of apoptosis | [6] |
| Caspase-3 Activity | THP-1 cells | 10-50 µM | Increased activity | [6] |
| Mitochondrial Membrane Potential | Brain Microvascular Endothelial Cells | Not specified | Disrupted | [1][2] |
| Mitochondrial Membrane Potential | Airway Epithelial Cells | Not specified | No effect | [4] |
| ATP-linked Oxygen Consumption | Airway Epithelial Cells | Not specified | Inhibited | [4][5] |
| Respiratory Reserve Capacity | Airway Epithelial Cells | Not specified | Inhibited | [4][5] |
| Complex II Activity | Airway Epithelial Cells | Not specified | Significantly inhibited | [4][5] |
| Complex I, III, IV Activity | Airway Epithelial Cells | Not specified | Unchanged |[4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and experimental approaches discussed in this guide.
Signaling and Metabolic Pathways
Caption: Formation of 2-ClHA and its induction of cellular stress and mitochondrial dysfunction.
Experimental Workflow for Assessing Mitochondrial Toxicity
Caption: Experimental workflow for investigating 2-ClHA-induced mitochondrial dysfunction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess mitochondrial dysfunction. These protocols are synthesized from established guidelines and can be adapted for specific cell types and experimental conditions.[8][9][10][11]
Measurement of Oxygen Consumption Rate (OCR)
Principle: OCR is a direct measure of mitochondrial respiratory activity.[9][12] By using specific inhibitors of the electron transport chain, one can dissect different components of respiration, including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity.[9]
Reagents and Equipment:
-
Cell culture medium
-
Seahorse XF Base Medium (or similar) supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (Complex V inhibitor)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, an uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XF Analyzer (or Clark-type electrode)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution. Load the inhibitor compounds into the appropriate ports of the sensor cartridge.
-
Port A: Oligomycin (to measure ATP-linked respiration)
-
Port B: FCCP (to measure maximal respiration)
-
Port C: Rotenone & Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption)
-
-
Measurement: Place the cell culture plate into the analyzer. The instrument will sequentially inject the inhibitors and measure OCR in real-time.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Calculate the key parameters: basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. It can be measured using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.[10][11] JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm.[11][13]
Reagents and Equipment:
-
Cells cultured on glass-bottom dishes or microplates
-
JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Treatment: Treat cells with 2-ClHA for the desired time. Include a vehicle control and a positive control (FCCP, added 10 minutes before measurement).
-
Dye Loading: Remove the treatment medium and wash the cells with warm PBS or HBSS. Incubate the cells with JC-1 staining solution (typically 1-10 µM in medium) for 15-30 minutes at 37°C.
-
Washing: Discard the staining solution and wash the cells gently two to three times with warm PBS or HBSS to remove excess dye.
-
Imaging/Measurement: Immediately acquire images using a fluorescence microscope with filters for green (monomers, ~529 nm emission) and red (aggregates, ~590 nm emission) fluorescence.[14] Alternatively, use a fluorescence plate reader to quantify the fluorescence intensity.
-
Data Analysis: For microscopy, observe the shift from red to green fluorescence in treated cells compared to controls. For quantitative analysis, calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[14]
Conclusion and Future Directions
This compound is a biologically active lipid mediator that directly contributes to cellular pathology by inducing mitochondrial dysfunction. Its effects include the inhibition of the electron transport chain, specifically targeting complex II, disruption of the mitochondrial membrane potential in certain cell types, and the subsequent activation of apoptotic pathways.[1][4][5] These mitochondrial effects are intertwined with ER stress and pro-inflammatory signaling, creating a potent lipotoxic cascade.[1][2]
For researchers, these findings highlight a crucial link between inflammation-driven lipid modification and metabolic dysfunction. For drug development professionals, the pathways affected by 2-ClHA may represent novel therapeutic targets for diseases characterized by chronic inflammation and associated endothelial damage. Future research should focus on elucidating the precise molecular binding targets of 2-ClHA within the mitochondrion and exploring whether pharmacological interventions can mitigate its detrimental effects on cellular bioenergetics.
References
- 1. This compound induces ER stress and mitochondrial dysfunction in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro- and 2-Bromopalmitic acids inhibit mitochondrial function in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro and 2-Bromopalmitic Acids inhibit mitochondrial Function in Airway epithelial cells [cebs.niehs.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Chlorohexadecanoic Acid-Induced COX-2 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexadecanoic acid (2-ClHA) is a chlorinated fatty acid produced endogenously through the action of myeloperoxidase on plasmalogens, a process heightened during inflammation. Emerging research has identified 2-ClHA as a bioactive lipid that can modulate cellular inflammatory responses. A key aspect of this modulation is its ability to induce the expression of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[1][2] This technical guide provides a comprehensive overview of the mechanisms and experimental data surrounding the induction of COX-2 by 2-ClHA, with a focus on human coronary artery endothelial cells (HCAEC).[1]
Quantitative Data on COX-2 Induction by this compound
The induction of COX-2 expression by 2-ClHA in HCAEC has been quantified at both the mRNA and protein levels. The following tables summarize the key findings from in vitro studies.
Table 1: Effect of this compound on COX-2 mRNA Expression in HCAEC
| Treatment (50 µM) | Time (hours) | Fold Increase in COX-2 mRNA (vs. Vehicle) |
| 2-ClHA | 1 | Modest Increase[1][2] |
| 2-ClHA | 2 | ~2.0[1] |
| 2-ClHA | 8 | ~2.0 (sustained)[1] |
Table 2: Effect of this compound on COX-2 Protein Expression in HCAEC
| Treatment (50 µM) | Time (hours) | Observation |
| 2-ClHA | 8 | Increased COX-2 Protein Expression[1][2] |
Signaling Pathways in 2-ClHA-Induced COX-2 Expression
The induction of COX-2 by 2-ClHA involves the activation of specific intracellular signaling cascades that converge on the regulation of the PTGS2 gene (the gene encoding COX-2). While the complete pathway is still under investigation, current evidence points towards the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway and potentially other transcription factors.
It is noteworthy that for the precursor molecule, 2-chlorohexadecanal (2-ClHDA), COX-2 mRNA elevation precedes the degradation of IκB, the inhibitor of NF-κB, suggesting that signaling pathways in addition to the canonical NF-κB pathway are important.[1] While 2-ClHDA has been shown to decrease IκB levels, 2-ClHA did not cause a significant decrease, indicating a potentially distinct signaling mechanism for the acid form.[1] Studies on other saturated fatty acids have demonstrated the involvement of both p38 MAPK and NF-κB in inducing COX-2 expression.[3] Furthermore, the precursor, 2-ClHDA, has been shown to activate the MAPK pathway, including JNK and p38, in brain microvascular endothelial cells.[4]
Based on this, a putative signaling pathway for 2-ClHA-induced COX-2 expression is proposed below.
Caption: Putative MAPK signaling pathway for 2-ClHA-induced COX-2 expression.
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to elucidate the effects of 2-ClHA on COX-2 expression.
Endothelial Cell Culture and Treatment
This protocol describes the maintenance of Human Coronary Artery Endothelial Cells (HCAEC) and their treatment with 2-ClHA.
References
- 1. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different impacts of saturated and unsaturated free fatty acids on COX-2 expression in C(2)C(12) myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
2-Chlorohexadecanoic Acid: A Novel Inductor of Apoptosis in Monocytic Cells via Oxidative and Endoplasmic Reticulum Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexadecanoic acid (2-ClHA), a chlorinated fatty acid, is a stable metabolite of 2-chlorohexadecanal, which is produced when myeloperoxidase-derived hypochlorous acid targets plasmalogens in activated monocytes. Emerging research has identified 2-ClHA as a bioactive lipid that accumulates in activated human monocytes and can trigger programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with 2-ClHA-induced apoptosis, with a focus on its effects on monocytic cell lines.
Mechanism of Action: A Dual Threat of ROS and ER Stress
The primary mechanism by which this compound induces apoptosis is through the simultaneous induction of reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress. This dual-pronged assault overwhelms the cell's protective mechanisms, leading to the activation of the apoptotic cascade.
Reactive Oxygen Species (ROS) Production
Treatment of monocytic cells with 2-ClHA leads to a significant increase in intracellular ROS. This oxidative stress is a key initiator of the apoptotic process. The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA, and disrupt normal cellular signaling.
Endoplasmic Reticulum (ER) Stress
Concurrent with ROS production, 2-ClHA induces ER stress. The ER is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER, a condition exacerbated by oxidative stress, triggers the Unfolded Protein Response (UPR). While initially a pro-survival response, prolonged or severe ER stress activates pro-apoptotic pathways. A key mediator in this process is the transcription factor C/EBP homologous protein (CHOP), which is upregulated in response to ER stress and plays a pivotal role in initiating apoptosis.
Quantitative Analysis of 2-ClHA-Induced Apoptosis
Studies have demonstrated that 2-ClHA induces apoptosis in a dose-dependent manner in both the human monocytic cell line THP-1 and in primary human monocytes.
| Cell Line | 2-ClHA Concentration (µM) | Apoptotic Effect | Method of Detection |
| THP-1 | 10 - 50 | Significant increase in apoptosis | Annexin V/Propidium Iodide Staining |
| Primary Human Monocytes | 10 - 50 | Significant increase in apoptosis | Annexin V/Propidium Iodide Staining |
| RAW 264.7 (Mouse Macrophages) | 10 - 50 | Significant increase in apoptosis | TUNEL Staining |
| THP-1 | 10 - 50 | Increased Caspase-3 activity | Caspase-3 Activity Assay |
| THP-1 | 10 - 50 | Cleavage of PARP | Western Blot |
Note: The table summarizes qualitative findings. Specific quantitative data on the percentage of apoptotic cells and fold-increase in caspase activity can be found in the primary literature.
Signaling Pathways in 2-ClHA-Induced Apoptosis
The induction of apoptosis by this compound involves a coordinated signaling cascade originating from both oxidative and ER stress, converging on the activation of executioner caspases.
Experimental Protocols
The following are detailed methodologies for key experiments to assess 2-ClHA-induced apoptosis.
Cell Culture and Treatment
-
Cell Line: Human monocytic THP-1 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in culture medium to final concentrations ranging from 10 to 50 µM for treating the cells. Include a vehicle control (medium with the solvent at the same final concentration used for the highest 2-ClHA dose).
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
After treatment with 2-ClHA for the desired time, collect both adherent and suspension cells.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Measurement of Intracellular ROS
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Treat THP-1 cells with 2-ClHA.
-
In the final 30-60 minutes of treatment, load the cells with H2DCFDA.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Western Blot Analysis of ER Stress Markers and Apoptosis Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
Lyse 2-ClHA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., CHOP, GRP78) and apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caspase-3 Activity Assay
-
Principle: This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay uses a specific peptide substrate that is cleaved by active caspase-3, releasing a chromophore or fluorophore.
-
Procedure:
-
Lyse 2-ClHA-treated and control cells.
-
Incubate the cell lysates with the caspase-3 substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the caspase-3 activity relative to the protein concentration of the lysate.
-
Conclusion
This compound is a physiologically relevant chlorinated lipid that can induce apoptosis in monocytic cells. Its mechanism of action involves the induction of both reactive oxygen species and endoplasmic reticulum stress, leading to the activation of the caspase cascade. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to further investigate the role of 2-ClHA in inflammatory diseases and its potential as a therapeutic target. The interplay between lipid metabolism, inflammation, and programmed cell death is a complex and promising area for future research.
An In-depth Technical Guide to 2-Chlorohexadecanoic Acid and its Relation to Palmitic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chlorohexadecanoic acid (2-ClHA), a chlorinated analog of the ubiquitous saturated fatty acid, palmitic acid (PA). While structurally similar, the substitution of a chlorine atom at the alpha-position of the fatty acid chain imparts distinct physicochemical properties and biological activities to 2-ClHA. This document will delve into the synthesis, comparative properties, and key signaling pathways affected by both 2-ClHA and PA. Detailed experimental protocols for the synthesis of 2-ClHA and for critical biological assays are provided to facilitate further research in this area. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the roles of these fatty acids in health and disease.
Introduction
Palmitic acid (PA), a 16-carbon saturated fatty acid, is the most common saturated fatty acid in animals and plants.[1] It is a key component of cellular membranes and serves as a major energy source. Beyond its structural and metabolic roles, PA is an important signaling molecule involved in a multitude of cellular processes.[2] Dysregulation of PA metabolism and signaling has been implicated in various pathological conditions, including metabolic syndrome, cardiovascular diseases, and cancer.[2][3]
This compound (2-ClHA) is a halogenated derivative of palmitic acid. It is endogenously produced in neutrophils through a myeloperoxidase (MPO)-dependent mechanism.[4] Emerging evidence suggests that 2-ClHA is not merely an inert metabolite but rather an active signaling molecule involved in inflammatory processes. For instance, 2-ClHA has been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and to trigger the formation of neutrophil extracellular traps (NETs), which are involved in the innate immune response.[4][5]
Understanding the similarities and differences between 2-ClHA and PA is crucial for elucidating their respective roles in physiology and pathology. This guide aims to provide a detailed comparison of their properties, outline methods for their study, and describe their impact on key cellular signaling pathways.
Physicochemical Properties
The addition of a chlorine atom to the alpha-carbon of palmitic acid results in notable changes to its physicochemical properties. A summary of these properties for both this compound and palmitic acid is presented in the table below.
| Property | This compound | Palmitic Acid |
| IUPAC Name | This compound | Hexadecanoic acid |
| Synonyms | 2-ClHA, 2-CLPA | C16:0, Cetylic acid |
| Molecular Formula | C₁₆H₃₁ClO₂[6] | C₁₆H₃₂O₂[7] |
| Molecular Weight | 290.9 g/mol [6] | 256.42 g/mol [7] |
| CAS Number | 19117-92-1[6] | 57-10-3[8] |
Experimental Protocols
Synthesis of this compound from Palmitic Acid
This protocol describes the α-chlorination of palmitic acid to synthesize this compound, adapted from general methods for the chlorination of carboxylic acids.[9][10][11]
Materials:
-
Palmitic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Trichloroisocyanuric acid (TCCA)
-
Phosphorus trichloride (PCl₃) (catalyst)
-
Dry, inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Apparatus for reflux with protection from moisture
-
Rotary evaporator
-
Recrystallization solvent (e.g., acetone)
Procedure:
-
Acid Chloride Formation (Catalytic): In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve palmitic acid in a minimal amount of dry, inert solvent. Add a catalytic amount of phosphorus trichloride (PCl₃).
-
Chlorination: While stirring, slowly add trichloroisocyanuric acid (TCCA) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent like acetone to obtain the final product.
Cell Culture Treatment with Fatty Acids
This protocol provides a general procedure for treating cultured cells with this compound or palmitic acid.
Materials:
-
Cultured cells (e.g., endothelial cells, macrophages)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
This compound or Palmitic acid
-
Sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a stock solution of the fatty acid (e.g., 100 mM in ethanol).
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in sterile water).
-
Warm the BSA solution to 37°C.
-
Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve the desired molar ratio (e.g., 2:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment:
-
Remove the existing culture medium.
-
Wash the cells once with sterile PBS.
-
Add fresh culture medium containing the desired final concentration of the fatty acid-BSA complex. Include a vehicle control (medium with BSA only).
-
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a 5% CO₂ incubator.
-
Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as protein extraction for Western blotting or RNA isolation for qPCR.
Western Blot Analysis for COX-2 Expression
This protocol outlines the procedure for detecting COX-2 protein expression in cell lysates by Western blotting.
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against COX-2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets on ice using an appropriate lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against COX-2 (diluted in blocking buffer) overnight at 4°C.[12]
-
Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[2]
Neutrophil Extracellular Trap (NET) Formation Assay
This protocol describes a method to induce and visualize NET formation in isolated neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) or this compound
-
DNA-binding dye (e.g., Sytox Green or DAPI)
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method.
-
Cell Seeding: Seed the isolated neutrophils onto glass coverslips in a 24-well plate at a density of approximately 2 x 10⁵ cells per well in RPMI 1640 medium. Allow the cells to adhere for 1 hour at 37°C.
-
Stimulation:
-
Treat the cells with a NET-inducing agent. For a positive control, use PMA (e.g., 25-100 nM).
-
For the experimental condition, treat the cells with this compound at the desired concentration.
-
Include an unstimulated control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Staining and Fixation:
-
Add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells to stain the extracellular DNA of the NETs.
-
Alternatively, fix the cells with 4% paraformaldehyde and then stain with a DNA dye like DAPI, which will stain the nuclei of all cells and the extracellular NETs.
-
-
Visualization: Visualize the coverslips using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA.
Signaling Pathways
This compound and the NF-κB/COX-2 Pathway
This compound has been shown to induce the expression of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins. This induction is mediated, at least in part, through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] The proposed signaling cascade is as follows: 2-ClHA acts as a stimulus that leads to the degradation of the inhibitory protein IκB. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to the promoter region of the COX-2 gene (PTGS2), thereby initiating its transcription and leading to increased COX-2 protein synthesis.[13]
Palmitic Acid and the TLR4/MyD88/NF-κB Pathway
Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[14] Upon binding of PA to the TLR4/MD-2 complex, a signaling cascade is initiated through the adaptor protein MyD88.[15] This leads to the activation of downstream kinases, ultimately resulting in the activation of NF-κB and the transcription of various pro-inflammatory genes.[6]
Palmitic Acid and the PI3K/Akt/mTOR Pathway
Palmitic acid has complex effects on the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism. In some contexts, particularly in relation to insulin resistance, PA can inhibit the insulin-stimulated activation of this pathway.[16] Chronic exposure to PA can lead to the activation of mTOR, which in turn can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS1), a key upstream activator of PI3K. This creates a negative feedback loop that dampens insulin signaling.
Conclusion
This compound and palmitic acid, while structurally very similar, exhibit distinct biological activities that are of significant interest to the scientific and drug development communities. The introduction of a chlorine atom at the α-position in 2-ClHA appears to enhance its pro-inflammatory signaling potential, particularly through the NF-κB pathway leading to COX-2 expression. In contrast, palmitic acid's signaling roles are more diverse, impacting metabolic and inflammatory pathways through receptors like TLR4 and modulating critical signaling nodes such as PI3K/Akt/mTOR.
The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a practical resource for researchers investigating the nuanced roles of these fatty acids. Further exploration of the mechanisms of action of 2-ClHA and its interplay with the metabolic and signaling networks influenced by palmitic acid will be crucial for understanding their contributions to health and disease, and may unveil new therapeutic targets for a range of inflammatory and metabolic disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. α-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid - Lookchem [lookchem.com]
- 10. CN103724178A - Preparation method of alpha-chloro fatty acid - Google Patents [patents.google.com]
- 11. COX2/ Cyclooxygenase 2/ PTGS2 antibody (27308-1-AP) | Proteintech [ptglab.com]
- 12. Expression of COX-2, NF-κB-p65, NF-κB-p50 and IKKα in malignant and adjacent normal human colorectal tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Discovery and Biological Significance of 2-Chlorohexadecanoic Acid: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological activities of 2-chlorohexadecanoic acid (2-ClHA), a chlorinated fatty acid identified in various mammalian tissues. Initially discovered as a product of inflammatory processes, 2-ClHA is now recognized as a bioactive lipid mediator involved in vascular inflammation, endothelial cell activation, and innate immunity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate further investigation into this novel signaling molecule.
This compound is a 16-carbon saturated fatty acid with a chlorine atom at the alpha-carbon. Its discovery stems from research into the effects of reactive chlorinating species (RCS) generated by the enzyme myeloperoxidase (MPO) during inflammation.[1] MPO, abundantly expressed in neutrophils and atherosclerotic lesions, catalyzes the formation of hypochlorous acid (HOCl), a potent oxidant.[1][2] This guide will delve into the mechanisms of 2-ClHA formation, its measured concentrations in biological systems, its diverse cellular effects, and the methodologies used for its study.
Discovery and Biosynthesis in Tissues
The presence of this compound in tissues is a direct consequence of leukocyte activation and the subsequent generation of reactive chlorinating species. It is not a product of typical fatty acid biosynthesis but rather a metabolite of 2-chlorohexadecanal (2-ClHDA).[2][3]
The biosynthetic pathway begins with the MPO-catalyzed attack of HOCl on plasmalogens, a class of phospholipids containing a vinyl-ether bond.[1][2] This reaction specifically targets the vinyl-ether linkage, leading to the formation of 2-chloro fatty aldehydes, with 2-ClHDA being a prominent species.[1] Once formed, 2-ClHDA is elevated in sites of inflammation such as atherosclerotic plaques and infarcted heart tissue.[1][3]
Following its production, 2-ClHDA can be metabolized through two primary routes within cells like endothelial cells and neutrophils:
-
Oxidation: 2-ClHDA is oxidized to this compound (2-ClHA). This conversion is dependent on fatty aldehyde dehydrogenase (FALDH) activity.[2]
-
Reduction: 2-ClHDA can be reduced to 2-chlorohexadecanol (2-ClHOH).[2]
Studies have shown that in activated neutrophils, 2-ClHDA levels peak relatively quickly (around 30 minutes), while the concentrations of its metabolites, 2-ClHA and 2-ClHOH, continue to increase over a longer period (at least 60 minutes), indicating a clear precursor-product relationship.[2]
Quantitative Data on Concentration and Biological Effects
Quantitative analysis has been crucial in understanding the physiological relevance of 2-ClHA. Its concentration varies depending on the biological context, and its effects are dose-dependent.
Table 1: Endogenous Concentrations of 2-ClHA and its Precursor
| Compound | Biological Context | Concentration Range | Reference |
|---|---|---|---|
| 2-ClHDA | Human Neutrophils | 25–100 µM | [1] |
| 2-ClHA | Plasma (mice with Sendai virus) | Elevated vs. control | [2] |
| 2-ClHA | Bronchoalveolar Lavage (mice with Sendai virus) | Elevated vs. control |[2] |
Table 2: Concentration-Dependent Effects of 2-ClHA
| Concentration | Cell Type / System | Observed Effect | Reference |
|---|---|---|---|
| 10 µM | Human Neutrophils | Induces Neutrophil Extracellular Trap (NET) formation. | [4] |
| 10 µM | Human Coronary Artery Endothelial Cells (HCAEC) | Increases production of P-selectin, von Willebrand factor, and angiopoietin-2; enhances neutrophil and platelet adherence. | [4] |
| 10-50 µM | THP-1 cells and human monocytes | Induces apoptosis and increases caspase-3 activity. | [4] |
| 50 µM | Human Coronary Artery Endothelial Cells (HCAEC) | Increases COX-2 protein expression. |[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of 2-ClHA. The following sections outline key experimental protocols cited in the literature.
Protocol 1: Lipid Extraction and Analysis from Tissues/Cells
This protocol describes a general workflow for the extraction and quantification of 2-ClHA from biological samples using gas chromatography-mass spectrometry (GC-MS), a common and robust method for lipid analysis.
-
Homogenization: Homogenize tissue or cell pellets in a suitable buffer (e.g., phosphate-buffered saline).
-
Lipid Extraction: Perform a Bligh-Dyer or Folch lipid extraction using a chloroform:methanol mixture to separate lipids from other cellular components.
-
Saponification: Treat the lipid extract with a strong base (e.g., KOH) to hydrolyze esters and release free fatty acids.
-
Derivatization: Convert the free fatty acids to their fatty acid methyl ester (FAME) derivatives using a reagent such as BF3-methanol. This step increases the volatility of the fatty acids for GC analysis.
-
GC-MS Analysis: Inject the FAME sample into a gas chromatograph coupled with a mass spectrometer.
-
Separation: Use a suitable capillary column (e.g., a polar-phase column) to separate the different FAMEs based on their boiling points and polarity.
-
Detection & Quantification: Use the mass spectrometer to identify this compound methyl ester by its specific mass spectrum and retention time. Quantify using an internal standard (e.g., a deuterated fatty acid).
-
Protocol 2: Induction of COX-2 Expression in Endothelial Cells
This protocol details the treatment of Human Coronary Artery Endothelial Cells (HCAEC) to investigate the effect of 2-ClHA on gene and protein expression.[1][3]
-
Cell Culture: Culture HCAEC in appropriate endothelial growth medium until they reach a suitable confluency (e.g., 80-90%).
-
Starvation (Optional): To reduce basal signaling, cells can be incubated in a low-serum medium for several hours before treatment.
-
Treatment: Prepare stock solutions of 2-ClHA in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in cell culture medium to the final desired concentrations (e.g., 50 µM).[4] Add the treatment medium to the cells. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 8, or 20 hours).[1][3]
-
Harvesting:
-
For protein analysis (Western Blot) : Wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
For mRNA analysis (qPCR) : Wash cells with PBS and lyse them in a suitable buffer for RNA extraction (e.g., TRIzol).
-
Protocol 3: Western Blotting for COX-2 Protein Expression
This protocol is used to quantify changes in COX-2 protein levels following 2-ClHA treatment.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe it with an antibody against a housekeeping protein, such as β-actin.[1] Quantify band intensity using densitometry software.
Signaling Pathways and Biological Roles
2-ClHA is not merely a byproduct of inflammation but an active signaling molecule that modulates cellular functions, particularly in the vasculature.
Induction of COX-2 and Prostacyclin Release
In human coronary artery endothelial cells, both 2-ClHA and its precursor 2-ClHDA have been shown to upregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[1][3] This induction occurs at both the mRNA and protein levels. The increased COX-2 activity leads to a significant rise in the release of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] This suggests that 2-ClHA, produced during leukocyte activation, can alter the function of vascular endothelial cells.[1][3]
Induction of Neutrophil Extracellular Traps (NETs)
2-ClHA is a potent inducer of neutrophil extracellular trap (NET) formation, also known as NETosis.[4] At a concentration of 10 µM, it causes neutrophils to release a web-like structure of extracellular DNA, MPO, and other proteins that can trap and kill pathogens like E. coli.[4] This identifies 2-ClHA as a lipid mediator that directly participates in the innate immune response.
Other Biological Activities
-
Endothelial Cell Activation: 2-ClHA induces the mobilization of Weibel-Palade bodies in endothelial cells, leading to the surface expression of P-selectin and the release of von Willebrand factor, which promotes the adhesion of neutrophils and platelets.[4]
-
Apoptosis: In monocytes and the monocytic cell line THP-1, 2-ClHA can induce programmed cell death (apoptosis) at concentrations between 10-50 µM.[4]
Conclusion
The discovery of this compound in tissues has unveiled a new class of bioactive chlorinated lipids generated at sites of inflammation. Far from being a simple metabolic byproduct, 2-ClHA actively participates in cellular signaling, influencing vascular tone, endothelial activation, and innate immune responses like NETosis. The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers and drug development professionals to explore the multifaceted roles of 2-ClHA. Further investigation is warranted to fully elucidate its signaling pathways and to assess its potential as a biomarker for inflammatory diseases or as a target for novel therapeutic interventions.
References
- 1. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorinated lipid species in activated human neutrophils: lipid metabolites of 2-chlorohexadecanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for 2-Chlorohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexadecanoic acid (2-ClHA) is a chlorinated fatty acid that has emerged as a significant bioactive lipid mediator involved in various pathophysiological processes. It is formed endogenously through the action of myeloperoxidase on plasmalogens in activated leukocytes, particularly at sites of inflammation and in atherosclerotic plaques. Research has demonstrated that 2-ClHA plays a crucial role in inflammation, apoptosis, and cellular stress responses, making it a molecule of interest for researchers in immunology, cardiovascular disease, and drug development.
These application notes provide a summary of the biological activities of 2-ClHA, along with detailed protocols for its synthesis and for conducting key in vitro experiments to study its effects.
Biological Activities and Data Presentation
2-ClHA has been shown to elicit a range of biological responses in different cell types. The following table summarizes the key quantitative data from studies investigating the effects of 2-ClHA and its precursor, 2-chlorohexadecanal (2-ClHDA).
| Cell Line/System | Treatment | Concentration | Time | Observed Effect | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | 2-ClHA | 50 µM | 8 h | Increased COX-2 protein expression. | [1] |
| Human Coronary Artery Endothelial Cells (HCAEC) | 2-ClHA | Not specified | 2 h | ~2-fold increase in COX-2 mRNA. | [1] |
| Human Coronary Artery Endothelial Cells (HCAEC) | 2-ClHDA | Not specified | 8 h | ~3-fold increase in COX-2 mRNA. | [1] |
| Human Coronary Artery Endothelial Cells (HCAEC) | 2-ClHDA | Not specified | 8 and 20 h | Increased COX-2 protein expression. | [1] |
| THP-1 cells and primary human monocytes | 2-chloro Palmitic acid | 10-50 µM | Not specified | Induction of apoptosis and increased caspase-3 activity. | |
| Human neutrophils | 2-chloro Palmitic acid | 10 µM | Not specified | Induces neutrophil extracellular trap (NET) formation. | |
| Brain microvascular endothelial cells | 2-ClHA | Not specified | Not specified | Induction of ER stress markers, disruption of mitochondrial membrane potential, and induction of procaspase-3 and PARP cleavage. | [2] |
Experimental Protocols
Synthesis of this compound via α-Chlorination of Palmitic Acid
This protocol describes a simple and efficient method for the α-chlorination of palmitic acid using trichloroisocyanuric acid (TCCA) under solvent-free conditions.
Materials:
-
Palmitic acid
-
Trichloroisocyanuric acid (TCCA)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Sodium metabisulfite (10% w/v)
-
Brine
-
Sodium sulfate
-
Rotary evaporator
-
NMR spectrometer for characterization
Procedure:
-
In a round-bottom flask, melt the desired amount of palmitic acid by heating.
-
Once melted, begin stirring the liquid palmitic acid.
-
Slowly add TCCA to the molten palmitic acid. The molar ratio of palmitic acid to TCCA should be optimized for the desired conversion, a starting point is a slight molar excess of TCCA chlorine atoms to the fatty acid.
-
Continue heating and stirring the reaction mixture. The reaction temperature should be maintained to keep the fatty acid in a molten state (e.g., 70-80°C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or NMR to determine the conversion of palmitic acid to this compound.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Wash the organic layer with a 10% (w/v) aqueous solution of sodium metabisulfite to quench any remaining reactive chlorine species.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Western Blot Analysis of COX-2 Expression in HCAECs
This protocol outlines the procedure for analyzing the expression of Cyclooxygenase-2 (COX-2) in Human Coronary Artery Endothelial Cells (HCAECs) following treatment with 2-ClHA.
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs)
-
Cell culture medium and supplements
-
This compound (2-ClHA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against COX-2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HCAECs in appropriate cell culture flasks or plates until they reach the desired confluency (typically 70-80%).
-
Treat the cells with 2-ClHA at the desired concentrations (e.g., 50 µM) for the specified time (e.g., 8 hours). Include a vehicle-treated control group.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin).
-
Quantify the band intensities using densitometry software and normalize the COX-2 signal to the loading control.
-
Apoptosis Assay in THP-1 Cells using Annexin V/Propidium Iodide Staining
This protocol describes how to assess apoptosis in the human monocytic cell line THP-1 after treatment with 2-ClHA using flow cytometry.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with supplements
-
This compound (2-ClHA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in suspension in RPMI-1640 medium.
-
Seed the cells in 6-well plates at a suitable density.
-
Treat the cells with various concentrations of 2-ClHA (e.g., 10, 25, 50 µM) for the desired duration. Include a vehicle-treated control.
-
-
Cell Staining:
-
After treatment, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the cells:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
-
Measurement of Mitochondrial Membrane Potential using JC-1
This protocol details the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential in cells treated with 2-ClHA.
Materials:
-
Adherent or suspension cells of interest
-
Cell culture medium
-
This compound (2-ClHA)
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with 2-ClHA at various concentrations and for different time points. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
Prepare a working solution of JC-1 in the cell culture medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Analysis:
-
Fluorescence Microscopy:
-
After incubation, wash the cells with PBS.
-
Observe the cells under a fluorescence microscope using filters for both green (monomeric JC-1, indicating low mitochondrial membrane potential) and red (J-aggregates, indicating high mitochondrial membrane potential) fluorescence.
-
Capture images and analyze the ratio of red to green fluorescence intensity as a measure of mitochondrial membrane potential.
-
-
Flow Cytometry:
-
After staining, detach adherent cells (if applicable) and collect all cells by centrifugation.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
-
Signaling Pathways and Visualizations
2-ClHA has been shown to impact several key signaling pathways, leading to inflammation, ER stress, and apoptosis. The diagrams below, generated using the DOT language, illustrate these pathways.
Experimental Workflow for Synthesis and Analysis of 2-ClHA
Caption: Workflow for the synthesis and biological evaluation of 2-ClHA.
Signaling Pathway of 2-ClHA-Induced Inflammation
Caption: 2-ClHA activates TLR4, leading to NF-κB activation and COX-2 expression.
Signaling Pathway of 2-ClHA-Induced ER Stress and Apoptosis
Caption: 2-ClHA induces ER stress and mitochondrial dysfunction, culminating in apoptosis.
References
Application Notes and Protocols for Treating Cell Cultures with 2-Chlorohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexadecanoic acid (2-ClHA) is a chlorinated fatty acid metabolite that plays a significant role in inflammatory processes and cellular signaling. It is formed from the oxidation of 2-chlorohexadecanal, a product of myeloperoxidase-mediated attack on plasmalogens during leukocyte activation.[1][2] Understanding the effects of 2-ClHA on various cell types is crucial for research in inflammation, cardiovascular diseases, and oncology. These application notes provide detailed protocols for treating cell cultures with 2-ClHA and assessing its biological effects.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of 2-ClHA on different cell lines.
Table 1: Effective Concentrations of 2-ClHA and Observed Effects
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | 50 µM | 8 and 20 hours | Increased COX-2 protein expression. | [1][2] |
| Human Coronary Artery Endothelial Cells (HCAEC) | 50 µM | 20 hours | Increased prostacyclin (PGI2) release. | [1] |
| Human Lung Microvascular Endothelial Cells (HLMVEC) | 10 µM and 50 µM | Not Specified | Dose-dependent increase in RhoA activity. | [3] |
| Human Neutrophils | 10 µM | Not Specified | Induction of Neutrophil Extracellular Trap (NET) formation. | [4] |
| THP-1 monocytes and primary human monocytes | 10-50 µM | Not Specified | Induction of apoptosis and increased caspase-3 activity. | [4] |
Table 2: Summary of 2-ClHA Effects on Signaling Pathways
| Cell Type | Pathway Affected | Key Proteins/Events | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | Pro-inflammatory Signaling | Upregulation of COX-2 | [1][2] |
| Human Lung Microvascular Endothelial Cells (HLMVEC) | Endothelial Barrier Function | Activation of RhoA | [3] |
| RAW 264.7 and THP-1 cells | Endoplasmic Reticulum Stress | Increased CHOP mRNA expression (PKC, p38, and MEK1/2 dependent) | [5] |
| THP-1 and primary human monocytes | Apoptosis | Caspase-3 activation | [4] |
Experimental Protocols
Preparation of this compound for Cell Treatment
This protocol describes the preparation of 2-ClHA for addition to cell cultures. Fatty acids are often insoluble in aqueous media and require careful preparation to ensure bioavailability and avoid solvent toxicity.[6][7][8]
Materials:
-
This compound (2-ClHA) solid (e.g., from Cayman Chemical)[4]
-
Ethanol, molecular biology grade
-
Nitrogen gas source
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Weigh the desired amount of 2-ClHA solid in a sterile microcentrifuge tube.
-
Under a gentle stream of nitrogen gas, dry the lipid to remove any residual solvent.
-
Reconstitute the dried 2-ClHA in ethanol to create a stock solution. A common stock concentration is 10-20 mg/mL.[4]
-
Vortex thoroughly to ensure complete dissolution.
-
To treat cells, dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM, 50 µM). The final concentration of ethanol in the culture medium should be kept low (e.g., ≤ 0.1%) to minimize solvent toxicity.[1]
-
Mix the 2-ClHA-containing medium gently by pipetting up and down before adding it to the cells.
General Protocol for Treating Adherent Cells with 2-ClHA
Materials:
-
Adherent cells (e.g., HCAEC, HLMVEC)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
2-ClHA working solution in culture medium (prepared as in Protocol 1)
-
Control vehicle (culture medium with the same final concentration of ethanol as the 2-ClHA solution)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and culture until they reach the desired confluency (typically 70-80%).
-
Aspirate the old culture medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed 2-ClHA working solution to the treatment wells.
-
Add the pre-warmed control vehicle to the control wells.
-
Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, proceed with downstream assays such as cell viability, apoptosis, or protein expression analysis.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells treated with 2-ClHA and control vehicle
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate reader
Procedure:
-
After the 2-ClHA treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of cell culture.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control-treated cells.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with 2-ClHA and control vehicle
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blotting for COX-2 Expression
This protocol details the detection of COX-2 protein levels in cell lysates.
Materials:
-
Cells treated with 2-ClHA and control vehicle
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against COX-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for treating cell cultures with 2-ClHA.
Caption: 2-ClHA-induced inflammatory signaling in endothelial cells.
Caption: 2-ClHA-induced apoptosis pathway in monocytic cells.
Caption: 2-ClHA-mediated endothelial barrier dysfunction via RhoA activation.
References
- 1. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human lung microvascular endothelial cell protein modification by this compound: RhoA mediates this compound-elicited endothelial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of 2-Chlorohexadecanoic Acid on HL-1 Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexadecanoic acid (2-ClHA) is a chlorinated fatty acid metabolite that emerges from the inflammatory milieu of cardiac tissue. It is formed via the oxidation of its precursor, 2-chlorohexadecanal (2-ClHDA), which originates from the myeloperoxidase (MPO)-mediated modification of plasmalogens during inflammatory events like sepsis.[1][2][3] In the murine cardiomyocyte cell line, HL-1, 2-ClHDA is known to be metabolized into 2-ClHA.[1][2][3] While the direct effects of 2-ClHA on HL-1 cells are a developing area of research, its precursor has been shown to form adducts with key proteins involved in cytoskeletal integrity, protein folding, and energy homeostasis.[1] Furthermore, 2-ClHA has demonstrated lipotoxic properties in other cell types, including the induction of apoptosis, reactive oxygen species (ROS) formation, and endoplasmic reticulum (ER) stress.[1]
These application notes provide a comprehensive guide for researchers to investigate the potential cytotoxic and signaling effects of 2-ClHA in HL-1 cardiomyocytes. The following protocols for cell viability, apoptosis, and ROS production are foundational for characterizing the cellular response to this lipid metabolite.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data that could be generated using the protocols described below. These are intended to serve as a guide for expected outcomes when studying the effects of 2-ClHA on HL-1 cardiomyocytes.
Table 1: Effect of this compound on HL-1 Cardiomyocyte Viability (MTT Assay)
| Concentration of 2-ClHA (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 10 | 92.5 | ± 4.8 |
| 25 | 75.3 | ± 6.1 |
| 50 | 51.8 | ± 5.5 |
| 100 | 28.1 | ± 4.9 |
Table 2: Quantification of Apoptosis in HL-1 Cardiomyocytes Treated with this compound (Annexin V-FITC/PI Staining)
| Treatment | Percentage of Apoptotic Cells (Annexin V+) | Standard Deviation |
| Control | 4.2 | ± 1.1 |
| 2-ClHA (50 µM) | 35.6 | ± 3.8 |
| Staurosporine (1 µM, Positive Control) | 85.3 | ± 5.2 |
Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS) in HL-1 Cardiomyocytes (DCFDA Assay)
| Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Control | 1502 | ± 125 |
| 2-ClHA (50 µM) | 4875 | ± 310 |
| H₂O₂ (100 µM, Positive Control) | 9560 | ± 540 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of HL-1 cells as an indicator of cell viability following treatment with 2-ClHA.
Materials:
-
HL-1 cardiomyocytes
-
Claycomb Medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 0.1 mM norepinephrine, and 2 mM L-glutamine
-
This compound (2-ClHA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HL-1 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Prepare various concentrations of 2-ClHA in Claycomb medium. Remove the old medium from the wells and add 100 µL of the 2-ClHA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve 2-ClHA).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HL-1 cardiomyocytes
-
6-well plates
-
2-ClHA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HL-1 cells in 6-well plates at a density of 5 x 10⁵ cells per well. After 24 hours, treat the cells with the desired concentration of 2-ClHA or a vehicle control for 24 hours.
-
Cell Harvesting: Gently trypsinize and collect the cells, including any floating cells from the medium.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis/necrosis.
Protocol 3: Measurement of Intracellular ROS using Dichlorodihydrofluorescein Diacetate (DCFDA)
This assay quantifies the overall levels of intracellular reactive oxygen species.
Materials:
-
HL-1 cardiomyocytes
-
Black, clear-bottom 96-well plates
-
2-ClHA
-
DCFDA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
H₂O₂ (positive control)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HL-1 cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.
-
DCFDA Loading: Wash the cells with warm PBS and then incubate them with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Treatment: Wash the cells again with PBS and then add the 2-ClHA-containing medium or control medium.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Take readings at various time points (e.g., 0, 30, 60, 120 minutes) to monitor the change in ROS levels.
Visualizations
Caption: Metabolism of 2-ClHDA to 2-ClHA in HL-1 cardiomyocytes and potential downstream effects.
References
Application Notes and Protocols for 2-Chlorohexadecanoic Acid in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexadecanoic acid (2-ClHA), a chlorinated fatty acid, is a biologically active lipid molecule implicated in inflammatory processes. It is a metabolite of 2-chlorohexadecanal (2-ClHDA), which is produced by the enzymatic activity of myeloperoxidase on plasmalogens in activated leukocytes.[1][2][3] Research has demonstrated that 2-ClHA plays a role in various cellular signaling pathways, making it a molecule of interest for studying inflammation, cardiovascular disease, and immune responses.[4][5] This document provides detailed application notes and protocols for the preparation and use of 2-ClHA solutions in dimethyl sulfoxide (DMSO) for experimental applications.
Physicochemical Properties and Solubility
This compound is a crystalline solid at room temperature.[6] For experimental purposes, it is crucial to dissolve it in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common and effective solvent for 2-ClHA.
Solubility Data:
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [5][6] |
| Ethanol | ~30 mg/mL | [5][6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [5][6] |
Note: While soluble in other organic solvents, DMSO is often preferred for cell culture experiments due to its miscibility with aqueous media.[7]
Biological Activity and Mechanism of Action
2-ClHA has been shown to elicit a range of biological effects, primarily associated with inflammation and cellular stress.
Key Biological Activities:
-
Induction of Cyclooxygenase-2 (COX-2): 2-ClHA increases the expression of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins, in human coronary artery endothelial cells (HCAECs).[1][2][5]
-
NF-κB Signaling Pathway Activation: The induction of COX-2 by 2-ClHA is mediated, at least in part, through the activation of the NF-κB signaling pathway.[1] This pathway is a central regulator of inflammatory gene expression.
-
Neutrophil Extracellular Trap (NET) Formation: At a concentration of 10 µM, 2-ClHA can induce NETosis in human neutrophils, a process where neutrophils release a web of DNA, histones, and granular proteins to trap pathogens.[5]
-
Induction of Apoptosis: In THP-1 cells and primary human monocytes, 2-ClHA (10-50 µM) has been shown to induce apoptosis, or programmed cell death.[5]
-
Endothelial Cell Activation: 2-ClHA can promote the mobilization of Weibel-Palade bodies in endothelial cells, leading to the release of P-selectin and von Willebrand factor, which are involved in inflammation and thrombosis.[5]
Quantitative Data Summary
The following table summarizes the effective concentrations of 2-ClHA for various biological effects as reported in the literature.
| Biological Effect | Cell Type | Concentration | Incubation Time | Reference |
| Increased COX-2 Protein Expression | Human Coronary Artery Endothelial Cells (HCAECs) | 50 µM | 8 hours | [2][5] |
| Increased COX-2 mRNA Expression | Human Coronary Artery Endothelial Cells (HCAECs) | Not specified | 1-8 hours | [1][2] |
| Induction of Neutrophil Extracellular Trap (NET) Formation | Human Neutrophils | 10 µM | Not specified | [5] |
| Increased P-selectin and von Willebrand Factor Production | Human Coronary Artery Endothelial Cells (HCAECs) | 10 µM | Not specified | [5] |
| Induction of Apoptosis | THP-1 cells and primary human monocytes | 10-50 µM | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of 2-ClHA in DMSO, which can be stored for future use.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing 2-ClHA: In a sterile microcentrifuge tube, accurately weigh the desired amount of 2-ClHA. For example, to prepare 1 mL of a 20 mg/mL stock solution, weigh 20 mg of 2-ClHA.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the 2-ClHA. For a 20 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the 2-ClHA is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Storage: Store the stock solution at -20°C in a tightly sealed, amber vial to protect it from light and moisture. Under these conditions, the stock solution is stable for an extended period.[6]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is critical to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells.
Materials:
-
2-ClHA stock solution in DMSO (from Protocol 1)
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile, serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw the 2-ClHA stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Example for a 50 µM final concentration:
-
The molecular weight of 2-ClHA is 290.88 g/mol .[8]
-
A 20 mg/mL stock solution is equivalent to 68.76 mM.
-
To prepare a 100X working stock (5 mM) from the 68.76 mM stock, dilute 7.27 µL of the stock solution into 92.73 µL of cell culture medium.
-
Add 1 µL of the 5 mM working stock to 99 µL of cell culture medium in your experiment to achieve a final concentration of 50 µM.
-
-
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the 2-ClHA-treated samples. This is crucial to distinguish the effects of 2-ClHA from any effects of the solvent.
-
Treatment of Cells: Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway of 2-ClHA and the experimental workflow for its use.
Caption: Signaling pathway of this compound inducing COX-2 expression.
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chlorohexadecanal and this compound Induce COX-2 Expression in Human Coronary Artery Endothelial Cells [agris.fao.org]
- 4. Myeloperoxidase-Derived 2-Chlorohexadecanal Is Generated in Mouse Heart during Endotoxemia and Induces Modification of Distinct Cardiomyocyte Protein Subsets In Vitro [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. This compound | C16H31ClO2 | CID 11087559 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparing 2-Chlorohexadecanoic Acid Solutions in Ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and handling of 2-chlorohexadecanoic acid solutions in ethanol. These guidelines are intended for use in research, and drug development settings.
Application Notes
This compound, a chlorinated derivative of palmitic acid, is a lipid mediator involved in various biological processes, including the induction of neutrophil extracellular trap (NET) formation.[1][2][3] Proper preparation of solutions is critical for obtaining reproducible experimental results. Ethanol is a common solvent for dissolving this compound due to its ability to solubilize the fatty acid and its miscibility with aqueous media used in many biological assays.[1][4]
Key Considerations:
-
Solubility: this compound is soluble in ethanol at approximately 30 mg/mL.[1][4]
-
Stability: As a solid, this compound is stable for at least four years when stored at -20°C.[4] Ethanol solutions of fatty acids, when prepared as a micellar stock solution, can be stable for over six months when stored at 4°C in the dark.[5] To prevent oxidation, it is recommended to purge the stock solution with an inert gas like nitrogen or argon.
-
Use in Aqueous Solutions: For applications in aqueous buffers or cell culture media, it is recommended to first prepare a concentrated stock solution in ethanol. This stock can then be diluted into the aqueous medium. Direct dissolution in aqueous buffers is limited.[1][4]
-
Safety: this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety information.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₃₁ClO₂ |
| Molecular Weight | 290.9 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C (as solid) |
Table 2: Solubility Data
| Solvent | Approximate Solubility |
| Ethanol | 30 mg/mL |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in Ethanol
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol. This stock solution can be used for direct application in experiments or for further dilution.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (≥99.5%)
-
Sterile, conical-bottom tubes with screw caps
-
Analytical balance
-
Pipettes
-
Sonicator (water bath)
-
Inert gas (nitrogen or argon)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile conical tube. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of the solid.
-
Solvent Addition: Add the required volume of anhydrous ethanol to the tube. For a 10 mg/mL solution, add 1 mL of ethanol for every 10 mg of this compound.
-
Dissolution: Tightly cap the tube and vortex briefly to mix.
-
Sonication: Place the tube in a sonicator water bath on ice. Sonicate until the solution appears as a milky, homogenous suspension, indicating the formation of micelles.[5]
-
Inert Gas Purging: Gently blow a stream of inert gas over the surface of the solution for 1-2 minutes to displace oxygen and prevent oxidation.
-
Storage: Tightly cap the tube, wrap it in aluminum foil to protect it from light, and store it at 4°C.[5]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
This protocol describes the dilution of the ethanol stock solution into an aqueous buffer for use in biological assays.
Materials:
-
10 mg/mL this compound in ethanol stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile tubes
Procedure:
-
Warm Stock Solution: Briefly warm the 10 mg/mL ethanol stock solution to room temperature.
-
Dilution: In a sterile tube, add the desired volume of the aqueous buffer.
-
Addition of Stock: While vortexing the aqueous buffer, slowly add the required volume of the this compound ethanol stock solution to achieve the final desired concentration.
-
Mixing: Continue to vortex for 30-60 seconds to ensure thorough mixing.
-
Use: Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions for more than one day.[4]
Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Simplified overview of biological activities.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chlorofatty acids: lipid mediators of neutrophil extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of 2-Chlorohexadecanoic Acid
Introduction
2-Chlorohexadecanoic acid (2-ClHA), a chlorinated derivative of palmitic acid, is a lipid molecule of significant interest in biomedical research. It has been identified as a product of the myeloperoxidase (MPO) system in neutrophils and is implicated in various physiological and pathological processes, including the formation of neutrophil extracellular traps (NETosis) and inflammatory responses.[1] Accurate and sensitive detection and quantification of 2-ClHA in biological matrices are crucial for understanding its roles in health and disease. Mass spectrometry, coupled with chromatographic separation, offers the necessary specificity and sensitivity for this purpose.
This document provides detailed application notes and experimental protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Application Note I: Direct Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the direct analysis of fatty acids in complex biological samples with minimal derivatization.[2]
1. Principle of Analysis
This compound, with its carboxylic acid functional group, is readily ionized by electrospray ionization (ESI), typically in negative ion mode. The deprotonated molecule [M-H]⁻ serves as the precursor ion for tandem mass spectrometry (MS/MS). The molecule contains a chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic isotopic pattern for all chlorine-containing ions, with a second peak at M+2 that is approximately one-third the intensity of the monoisotopic peak. This isotopic signature is a key identifier for chlorinated compounds.[3]
-
Molecular Formula: C₁₆H₃₁ClO₂[1]
-
Monoisotopic Mass (with ³⁵Cl): 290.2013 Da[4]
-
Precursor Ion [M-H]⁻ (with ³⁵Cl): m/z 289.2
-
Precursor Ion [M-H]⁻ (with ³⁷Cl): m/z 291.2
2. Predicted Fragmentation Pattern
Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion is expected to yield characteristic product ions. While specific experimental spectra for 2-ClHA are not widely available, the fragmentation can be predicted based on the known behavior of fatty acids and halogenated compounds in MS/MS.
-
Neutral Loss of HCl: A common fragmentation pathway for chlorinated compounds is the neutral loss of hydrogen chloride (36.46 Da).
-
Neutral Loss of CO₂: Decarboxylation of the carboxylate anion results in the neutral loss of carbon dioxide (44.01 Da).
-
Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the chlorine atom can occur.
These fragmentation pathways provide specific transitions for use in Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.
3. Quantitative Analysis Strategy
For accurate quantification, a stable isotope-labeled internal standard, such as this compound-d₄, is highly recommended. The internal standard is added at a known concentration to both samples and calibration standards to correct for variations in sample preparation and instrument response.[5] Quantification is achieved by creating a calibration curve that plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Application Note II: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for fatty acid analysis, providing excellent chromatographic resolution. However, it requires chemical derivatization to convert the non-volatile fatty acid into a volatile derivative.[6]
1. Derivatization
The carboxylic acid group of 2-ClHA must be derivatized prior to GC analysis. Common methods include:
-
Methylation: Conversion to a Fatty Acid Methyl Ester (FAME) using reagents like BF₃-methanol or (trimethylsilyl)diazomethane.
-
Silylation: Conversion to a trimethylsilyl (TMS) ester using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
-
Pentafluorobenzylation: Conversion to a Pentafluorobenzyl (PFB) ester. This derivative is particularly useful for sensitive analysis using negative ion chemical ionization (NICI).[7]
2. Ionization and Fragmentation
-
Electron Ionization (EI): When analyzing FAME or TMS derivatives, EI is commonly used. It is a hard ionization technique that produces extensive fragmentation, yielding a detailed mass spectrum that can be used for structural confirmation. The fragmentation pattern will include ions resulting from cleavages along the aliphatic chain.
-
Negative Ion Chemical Ionization (NICI): For PFB esters, NICI provides exceptional sensitivity. This is a softer ionization technique that often results in a less fragmented spectrum, with a prominent molecular anion or a fragment corresponding to the loss of the PFB group, making it ideal for targeted quantitative analysis.[7]
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (e.g., Plasma)
This protocol is a modified Bligh-Dyer method for the extraction of total lipids.
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of a suitable internal standard solution (e.g., 1 µg/mL this compound-d₄ in methanol).
-
Solvent Addition: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Add 125 µL of water and vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Quantitative Analysis
This protocol outlines a general-purpose method for the targeted analysis of 2-ClHA.
A. Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| LC Gradient | See Table 1 below |
Table 1: Exemplary LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 60 |
| 1.0 | 60 |
| 8.0 | 98 |
| 10.0 | 98 |
| 10.1 | 60 |
| 12.0 | 60 |
B. Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Spray Voltage | -3.5 kV |
| Source Temp. | 350 °C |
| Gas 1 (Nebulizer) | 45 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 below |
Table 2: Predicted MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Fragment | Collision Energy (eV) |
|---|---|---|---|---|
| 2-ClHA (³⁵Cl) | 289.2 | 253.2 | [M-H-HCl]⁻ | -20 |
| 2-ClHA (³⁵Cl) | 289.2 | 245.2 | [M-H-CO₂]⁻ | -15 |
| 2-ClHA (³⁷Cl) | 291.2 | 255.2 | [M-H-HCl]⁻ | -20 |
| 2-ClHA (³⁷Cl) | 291.2 | 247.2 | [M-H-CO₂]⁻ | -15 |
| Internal Standard (d₄) | 293.2 | 256.2 | [M-H-HCl]⁻ | -20 |
Note: Collision energies are instrument-dependent and require optimization.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H31ClO2 | CID 11087559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Identification of chlorinated fatty acids in fish by gas chromatography/mass spectrometry with negative ion chemical ionization of pentafluorobenzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Lipidomics Sample Preparation and Analysis of 2-Chlorohexadecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chlorohexadecanoic acid (2-ClHA), a chlorinated fatty acid, is a product of the inflammatory response in vivo. It is formed when hypochlorous acid (HOCl), produced by the enzyme myeloperoxidase (MPO) in activated leukocytes, targets the vinyl ether bond of plasmalogen phospholipids[1][2]. This reaction initially yields 2-chlorohexadecanal (2-ClHDA), which is subsequently oxidized to 2-ClHA[1][2]. Elevated levels of chlorinated lipids are found in atherosclerotic lesions and areas of myocardial infarction[2][3].
Functionally, 2-ClHA is not just a biomarker of MPO activity but an active signaling molecule. It has been shown to induce the expression of cyclooxygenase-2 (COX-2) in endothelial cells, leading to altered vascular function[3]. Furthermore, 2-ClHA is a potent mediator of neutrophil extracellular trap (NET) formation, a process implicated in thrombosis and autoimmune diseases[4][5][6]. Given its role in inflammatory pathologies, accurate and robust methods for the quantification of 2-ClHA in biological samples are critical for research and therapeutic development.
This application note provides detailed protocols for the extraction, preparation, and analysis of 2-ClHA from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the preferred method for its quantification.
Biological Pathway and Significance
The formation and activity of 2-ClHA are intrinsically linked to the innate immune response and inflammation. The pathway begins with the activation of phagocytes (e.g., neutrophils), which release MPO. MPO then catalyzes the production of HOCl, a potent oxidant that chlorinates biomolecules, including plasmalogens, to generate 2-ClHA. This chlorinated lipid then acts on various cells to propagate inflammatory signals.
Experimental Protocols & Workflow
The reliable quantification of 2-ClHA requires careful sample preparation to extract the lipid from complex biological matrices, followed by sensitive detection. The following workflow and protocols are optimized for this purpose.
This protocol is adapted from established methods for chlorinated lipid analysis and is suitable for tissues, serum, or cell pellets.
Materials:
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Saline solution (0.9% NaCl in ultrapure water)
-
Internal Standard (IS): 2-Cl-[7,7,8,8-d4]-hexadecanoic acid (2-Cl-[d4]-HA)
-
Glass screw-top test tubes (Teflon-lined caps recommended)
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Homogenization:
-
For tissue samples, weigh approximately 50-100 mg of tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol. The final solvent volume should be at least 20 times the tissue volume (e.g., 2 mL for 100 mg tissue).
-
For liquid samples (e.g., serum), use 100-500 µL of the sample.
-
-
Internal Standard Spiking: Add a known amount of the internal standard (2-Cl-[d4]-HA) to the sample homogenate. This is crucial for accurate quantification.
-
Lipid Extraction:
-
Vortex the sample mixture vigorously for 2-5 minutes.
-
Add additional chloroform and saline to achieve a final chloroform:methanol:saline ratio of approximately 8:4:3 (v/v/v). For example, to a 3 mL chloroform:methanol homogenate, add 1 mL of chloroform and 0.8 mL of saline.
-
-
Phase Separation:
-
Vortex the mixture thoroughly for 30 seconds. Repeat three times, waiting 2 minutes between each vortexing step.
-
Centrifuge the sample at 500 x g for 5 minutes at room temperature to achieve clear phase separation. The lower layer will be the organic (chloroform) phase containing the lipids.
-
-
Collection and Drying:
-
Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass screw-top tube.
-
Evaporate the chloroform to complete dryness under a gentle stream of nitrogen gas.
-
-
Sample Reconstitution:
-
For 2-ClHA analysis, resuspend the dried lipid extract in 200 µL of 85:15 (v/v) methanol:water containing 0.1% formic acid[3].
-
Vortex vigorously to ensure the lipid residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial, preferably with a glass insert, for LC-MS/MS analysis[3].
-
This protocol uses a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.
Instrumentation & Reagents:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
Procedure:
-
Chromatographic Separation:
-
Inject 2-10 µL of the reconstituted sample onto the C18 column.
-
Elute the analytes using a binary solvent gradient. An example gradient is provided in Table 2.
-
Maintain a constant column temperature (e.g., 40 °C).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion ESI mode.
-
Use the SRM transitions specified in Table 1 for 2-ClHA and its deuterated internal standard. The primary transition for 2-ClHA involves the neutral loss of HCl[3].
-
Optimize instrument parameters such as ionization voltage (~3700 V), source temperature (~310 °C), and collision energy (e.g., 15 V) to maximize signal intensity[3].
-
-
Quantification:
-
Integrate the chromatographic peak areas for both the endogenous 2-ClHA and the 2-Cl-[d4]-HA internal standard.
-
Calculate the concentration of 2-ClHA in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 2-ClHA and a fixed concentration of the internal standard.
-
Data Presentation: Quantitative Parameters
Quantitative analysis relies on precise instrument settings. The following tables summarize the key parameters for the LC-MS/MS method.
Table 1: LC-MS/MS Parameters for 2-ClHA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |
|---|---|---|---|---|
| This compound (2-ClHA) | 289 | 253 | ~15 | Negative ESI |
| 2-Cl-[7,7,8,8-d4]-HA (Internal Std.) | 293 | 257 | ~15 | Negative ESI |
Data derived from the SRM transition observing the loss of H35Cl from the parent ion[3].
Table 2: Example Liquid Chromatography Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 0.3 |
| 2.0 | 5 | 95 | 0.3 |
| 10.0 | 5 | 95 | 0.3 |
| 10.1 | 95 | 5 | 0.3 |
| 15.0 | 95 | 5 | 0.3 |
This is a representative gradient and should be optimized for the specific column and LC system used.
Summary
The protocols outlined provide a robust framework for the extraction and quantification of this compound from diverse biological samples. The use of a stable isotope-labeled internal standard combined with a specific and sensitive LC-MS/MS (SRM) method is essential for achieving accurate and reproducible results. This analytical approach is critical for elucidating the role of this pro-inflammatory chlorinated lipid in various disease states and for the development of targeted therapeutic strategies.
References
- 1. The chlorinated lipidome originating from myeloperoxidase-derived HOCl targeting plasmalogens: Metabolism, clearance, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid oxidation by hypochlorous acid: chlorinated lipids in atherosclerosis and myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chlorofatty acids: lipid mediators of neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "2-Chlorofatty Acids: Lipid Mediators Of Neutrophil Extracellular Trap " by Elisa N.D. Palladino, Lalage A. Katunga et al. [scholarsmine.mst.edu]
Application Note and Protocol: Quantification of 2-Chlorohexadecanoic Acid in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chlorohexadecanoic acid (2-ClHA), a chlorinated derivative of palmitic acid, is an emerging lipid mediator involved in inflammatory processes. It is produced by neutrophils and has been shown to induce neutrophil extracellular trap (NET) formation (NETosis), increase the expression of cyclooxygenase-2 (COX-2), and induce apoptosis in monocytes.[1] Given its role in inflammation and potential as a biomarker or therapeutic target, accurate and robust methods for quantifying 2-ClHA in biological samples such as plasma, serum, and tissues are crucial for research and drug development.
This document provides a detailed protocol for the extraction and quantification of 2-ClHA from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of fatty acids, which would be applicable to 2-ClHA analysis.[3][4]
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements within the same day. |
| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements on different days. |
| Accuracy (%RE) | ± 15% | The percentage relative error from the nominal concentration. |
| Recovery | 85 - 115% | The efficiency of the extraction process. |
Signaling Pathway of this compound
The following diagram illustrates the known signaling pathways affected by 2-ClHA.
Caption: Signaling pathways activated by this compound.
Experimental Workflow
The general workflow for the quantification of 2-ClHA in biological samples is depicted below.
Caption: Experimental workflow for 2-ClHA quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound (analytical standard)
-
Deuterated palmitic acid (e.g., d4-palmitic acid) or other suitable internal standard (IS)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Biological matrix (plasma, tissue homogenate, cell lysate)
2. Sample Preparation: Lipid Extraction from Plasma
This protocol is adapted from the Folch method for lipid extraction.[5][6]
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a 2 mL polypropylene tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL d4-palmitic acid in methanol) to each plasma sample, vortex briefly.
-
Protein Precipitation and Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to each tube.
-
Vortex vigorously for 2 minutes.
-
Incubate on a shaker at room temperature for 30 minutes.
-
-
Phase Separation:
-
Add 200 µL of LC-MS grade water to each tube to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
-
Collection of Organic Layer: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean 1.5 mL tube. Avoid disturbing the protein disk.
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 90:10 (v/v) mixture of acetonitrile:isopropanol. Vortex for 30 seconds to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an LC-MS vial for analysis.
3. Sample Preparation: Lipid Extraction from Tissues
-
Tissue Homogenization:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Add the tissue to a 2 mL tube containing ceramic beads.
-
Add 1 mL of ice-cold 2:1 (v/v) chloroform:methanol.
-
Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 30 seconds at 6,000 Hz).
-
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to the homogenate and vortex.
-
Extraction and Phase Separation: Follow steps 4 and 5 from the plasma extraction protocol.
-
Collection and Evaporation: Follow steps 6 and 7 from the plasma extraction protocol.
-
Reconstitution: Reconstitute the dried extract in a volume proportional to the initial tissue weight (e.g., 200 µL for 50 mg of tissue) with 90:10 (v/v) acetonitrile:isopropanol.
-
Centrifugation and Transfer: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any insoluble debris. Transfer the supernatant to an LC-MS vial.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: 30-100% B
-
12-15 min: 100% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
2-ClHA: Precursor ion (Q1) m/z [M-H]⁻ → Product ion (Q3) m/z [specific fragment]
-
Internal Standard (d4-palmitic acid): Precursor ion (Q1) m/z [M-H]⁻ → Product ion (Q3) m/z [specific fragment]
-
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the analytical standards.
-
5. Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for 2-ClHA and the internal standard using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (2-ClHA/IS) against the concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Quantification: Determine the concentration of 2-ClHA in the biological samples by interpolating their peak area ratios from the calibration curve.
-
Data Reporting: Report the final concentration in ng/mL for plasma or ng/g for tissue, taking into account the initial sample amount and dilution factors.
This application note provides a comprehensive framework for the reliable quantification of this compound in biological samples. The provided protocols can be adapted and validated for specific research needs and laboratory instrumentation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 5. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Application Notes and Protocols: 2-Chlorohexadecanoic Acid as a Tool for Studying Lipid Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexadecanoic acid (2-ClHA) is a chlorinated fatty acid produced endogenously through the action of myeloperoxidase on plasmalogens during inflammation. Emerging research has identified 2-ClHA as a novel lipid signaling molecule involved in a variety of pathophysiological processes. Its ability to modulate key cellular events makes it a valuable tool for investigating lipid signaling pathways and for the development of new therapeutic agents. These application notes provide an overview of the biological activities of 2-ClHA and detailed protocols for studying its effects on cyclooxygenase-2 (COX-2) expression, neutrophil extracellular trap (NET) formation, Weibel-Palade body mobilization, and apoptosis.
Biological Activities and Applications
2-ClHA has been shown to elicit a range of biological responses, making it a molecule of interest in several research areas:
-
Inflammation and Immunology: 2-ClHA and its precursor, 2-chlorohexadecanal (2-ClHDA), are generated during leukocyte activation and can induce the expression of the pro-inflammatory enzyme COX-2 in endothelial cells.[1][2] This induction is mediated, at least in part, through the activation of the NF-κB signaling pathway.[1]
-
Innate Immunity: 2-ClHA is a potent inducer of neutrophil extracellular trap (NET) formation, a mechanism by which neutrophils trap and kill pathogens. This suggests a role for 2-ClHA in the innate immune response to infection.
-
Vascular Biology: 2-ClHA can stimulate the mobilization of Weibel-Palade bodies in endothelial cells, leading to the release of von Willebrand factor (vWF) and other pro-inflammatory and pro-thrombotic mediators.
-
Cell Fate: 2-ClHA has been observed to induce apoptosis in monocytic cell lines, indicating a potential role in regulating cell survival and death in inflammatory settings.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: Effect of 2-ClHA on COX-2 mRNA Expression in Human Coronary Artery Endothelial Cells (HCAEC) [1]
| Treatment | Time (hours) | Fold Increase in COX-2 mRNA (vs. Control) |
| 2-ClHA (50 µM) | 1 | ~1.5 |
| 2 | ~2.0 | |
| 8 | ~2.0 | |
| 18 | ~1.0 (near control) | |
| TNF-α (50 ng/mL) | 1 | ~2.5 |
| 2 | ~1.0 (near control) |
Table 2: Effect of 2-ClHA on COX-2 Protein Expression in HCAEC [1]
| Treatment | Time (hours) | Fold Increase in COX-2 Protein (vs. Control) |
| 2-ClHA (50 µM) | 8 | Significant Increase |
| 20 | Return to Baseline | |
| 2-ClHDA (50 µM) | 8 | Significant Increase |
| 20 | Sustained Increase |
Experimental Protocols
Herein are detailed methodologies for key experiments to study the effects of this compound.
Protocol 1: Determination of COX-2 Expression by Western Blotting
This protocol describes the detection of COX-2 protein expression in Human Coronary Artery Endothelial Cells (HCAEC) following treatment with 2-ClHA.[1]
Materials:
-
HCAEC (Human Coronary Artery Endothelial Cells)
-
Cell culture medium (e.g., EGM-2)
-
This compound (2-ClHA)
-
TNF-α (positive control)
-
Ethanol (vehicle control)
-
RIPA buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody: anti-COX-2
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HCAEC to confluence in 6-well plates.
-
Treat cells with 50 µM 2-ClHA, 50 ng/mL TNF-α, or an equivalent volume of ethanol vehicle for desired time points (e.g., 8 and 20 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease inhibitors to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the COX-2 band intensity to the corresponding β-actin band intensity.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Protocol 2: Quantification of Neutrophil Extracellular Trap (NET) Formation using Sytox Green Assay
This protocol details a method to quantify NET formation in isolated human neutrophils in response to 2-ClHA using the membrane-impermeable DNA dye, Sytox Green.
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium
-
This compound (2-ClHA)
-
Phorbol 12-myristate 13-acetate (PMA) (positive control)
-
Ethanol (vehicle control)
-
Sytox Green nucleic acid stain
-
Black 96-well plate
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation.
-
Resuspend the isolated neutrophils in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the neutrophil suspension to each well of a black 96-well plate.
-
Prepare treatment solutions of 2-ClHA (e.g., 10 µM) and PMA (e.g., 100 nM) in RPMI 1640. Prepare a vehicle control with the same concentration of ethanol used to dissolve the 2-ClHA.
-
Add 5 µM Sytox Green to all wells.
-
-
Treatment and Measurement:
-
Add 100 µL of the treatment solutions or vehicle control to the respective wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) every 30 minutes for up to 4 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with media and Sytox Green only) from all readings.
-
Plot the fluorescence intensity over time for each treatment condition.
-
The increase in fluorescence corresponds to the amount of extracellular DNA released during NETosis.
-
Protocol 3: Measurement of von Willebrand Factor (vWF) Release from Endothelial Cells
This protocol describes an ELISA-based method to quantify the release of vWF from HCAEC as a measure of Weibel-Palade body mobilization induced by 2-ClHA.
Materials:
-
HCAEC
-
Cell culture medium
-
This compound (2-ClHA)
-
Histamine or Phorbol 12-myristate 13-acetate (PMA) (positive controls)
-
Ethanol (vehicle control)
-
Human vWF ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture HCAEC to confluence in 24-well plates.
-
Wash the cells gently with serum-free medium.
-
Treat the cells with 2-ClHA (e.g., 10 µM), a positive control (e.g., 100 µM histamine or 100 nM PMA), or a vehicle control for 30 minutes at 37°C.
-
-
Sample Collection:
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells.
-
-
vWF ELISA:
-
Perform the vWF ELISA on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this will involve adding the supernatants and standards to a plate pre-coated with an anti-vWF antibody, followed by incubation with a detection antibody and a substrate solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided vWF standards.
-
Calculate the concentration of vWF in each sample based on the standard curve.
-
Express the results as the amount of vWF released per well or normalize to the total cellular protein content.
-
Protocol 4: Assessment of Apoptosis in THP-1 Cells by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the use of flow cytometry to detect and quantify apoptosis in the human monocytic cell line THP-1 after treatment with 2-ClHA.
Materials:
-
THP-1 cells
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound (2-ClHA)
-
Staurosporine or Etoposide (positive controls for apoptosis)
-
Ethanol (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in suspension in RPMI 1640 medium.
-
Seed the cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Treat the cells with 2-ClHA (e.g., 10-50 µM), a positive control, or a vehicle control for 24 hours.
-
-
Cell Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to distinguish between four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.
References
Application Notes and Protocols for Studying the Effects of 2-Chlorohexadecanoic Acid on Protein Palmitoylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation is a reversible post-translational lipid modification that plays a crucial role in regulating protein trafficking, localization, stability, and function.[1][2] This dynamic process, governed by a family of protein acyltransferases (PATs) containing a conserved DHHC (Asp-His-His-Cys) motif and acyl-protein thioesterases (APTs), is implicated in numerous signaling pathways and disease states.[3][4] 2-Chlorohexadecanoic acid (2-Cl-HDA) is a chlorinated fatty acid that has been shown to accumulate in activated monocytes and induce cellular responses such as apoptosis and inflammation.[5] Notably, it has been suggested that 2-chlorofatty acids can interfere with protein palmitoylation, presenting a novel avenue for investigating the regulation of this critical post-translational modification and its role in cellular signaling.[6]
These application notes provide a comprehensive guide for researchers to investigate the effects of 2-Cl-HDA on protein palmitoylation. The protocols detailed below outline methods for cell treatment, analysis of global and protein-specific palmitoylation, and examination of downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound and its precursor, 2-chlorohexadecanal, on various cellular parameters. This data provides a baseline for understanding the biological activity of 2-Cl-HDA.
Table 1: Effects of 2-Chlorohexadecanal (2-ClHDA) and this compound (2-ClHA) on COX-2 Expression in Human Coronary Artery Endothelial Cells (HCAEC) [7]
| Treatment | Concentration | Time (h) | Effect on COX-2 Protein Expression | Effect on COX-2 mRNA Levels |
| 2-ClHDA | Not specified | 8 | Increased | Increased over 8h |
| 2-ClHDA | Not specified | 20 | Increased | Not reported |
| 2-ClHA | 50 µM | 8 | Increased | Modest increase by 1h, then constant |
Table 2: Pro-inflammatory and Pro-apoptotic Effects of this compound (2-ClHA) [5]
| Cell Type | Concentration | Effect |
| Human Neutrophils | 10 µM | Induces Neutrophil Extracellular Trap (NET) formation |
| HCAECs | 10 µM | Increases production of P-selectin, von Willebrand factor, and angiopoietin-2 |
| THP-1 cells & primary human monocytes | 10-50 µM | Induces apoptosis and increases caspase-3 activity |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of 2-Cl-HDA for cell culture experiments.
Materials:
-
This compound (powder)
-
Ethanol, molecular biology grade
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Water bath or heat block
Procedure:
-
Dissolve 2-Cl-HDA in ethanol to create a high-concentration primary stock solution (e.g., 50 mM).
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS and warm it to 37°C.
-
For a working stock solution (e.g., 5 mM), slowly add the required volume of the 2-Cl-HDA primary stock to the pre-warmed BSA solution while vortexing gently. This will create a 10:1 molar ratio of BSA to 2-Cl-HDA.
-
Incubate the 2-Cl-HDA-BSA complex at 37°C for 30 minutes with gentle agitation to ensure complete conjugation.
-
Sterile-filter the final stock solution through a 0.22 µm filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Acyl-Biotin Exchange (ABE) Assay to Measure Global Palmitoylation
This protocol allows for the detection of changes in total protein palmitoylation in response to 2-Cl-HDA treatment.
Materials:
-
Cells of interest (e.g., endothelial cells, monocytes)
-
2-Cl-HDA stock solution (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM) solution (e.g., 0.5 M, pH 7.4)
-
Tris-HCl (pH 7.4)
-
Biotin-HPDP
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against a loading control protein (e.g., GAPDH, β-actin)
-
Antibody against a known palmitoylated protein (positive control)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of 2-Cl-HDA (e.g., 10-50 µM) or vehicle control (BSA solution) for a specified time (e.g., 8, 24 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Blocking of Free Thiols: Treat the cell lysate with NEM to block all free cysteine residues.
-
Thioester Cleavage: Divide each sample into two aliquots. Treat one aliquot with hydroxylamine to cleave palmitoyl-cysteine thioester bonds, exposing the previously palmitoylated cysteines. Treat the other aliquot with Tris-HCl as a negative control.
-
Biotinylation: Label the newly exposed cysteine residues with Biotin-HPDP.
-
Affinity Purification: Incubate the biotinylated lysates with streptavidin-agarose beads to capture the proteins that were originally palmitoylated.
-
Elution and Analysis: Elute the captured proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against a protein of interest or a general protein stain to assess global changes.
Protocol 3: Metabolic Labeling with a Clickable Palmitic Acid Analog
This protocol provides an alternative method to assess the effect of 2-Cl-HDA on the incorporation of new palmitate molecules onto proteins.
Materials:
-
Cells of interest
-
2-Cl-HDA stock solution
-
17-Octadecynoic acid (17-ODYA)
-
Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, reducing agent)
-
Lysis buffer
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-treatment: Treat cells with 2-Cl-HDA and 17-ODYA simultaneously for a defined period.
-
Cell Lysis: Harvest and lyse the cells.
-
Click Reaction: Perform a copper-catalyzed click reaction to attach a biotin-azide tag to the alkyne group of the incorporated 17-ODYA.
-
Affinity Purification: Purify the biotinylated proteins using streptavidin-agarose beads.
-
Analysis: Analyze the purified proteins by SDS-PAGE and Western blotting or mass spectrometry to identify proteins with altered palmitoylation.
Visualizations
Caption: Experimental workflow for investigating the effects of 2-Cl-HDA on protein palmitoylation.
Caption: The protein palmitoylation-depalmitoylation cycle and hypothesized points of interference by 2-Cl-HDA.
Caption: Potential signaling consequences of 2-Cl-HDA-induced changes in protein palmitoylation.
References
- 1. Protein Palmitoylation: Functions, Methods & Disease Links - Creative Proteomics [creative-proteomics.com]
- 2. Protein palmitoylation: Palmitoyltransferases and their specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Post-translational palmitoylation of metabolic proteins [frontiersin.org]
- 4. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Cellular Stress Models with 2-Chlorohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexadecanoic acid (2-ClHA) is a chlorinated fatty acid produced endogenously through the action of myeloperoxidase on plasmalogens, particularly during inflammatory responses.[1] Emerging research has identified 2-ClHA as a potent inducer of cellular stress, making it a valuable tool for modeling various pathological conditions in vitro. Specifically, 2-ClHA has been shown to elicit endoplasmic reticulum (ER) stress and mitochondrial dysfunction in various cell types, including endothelial cells.[1][2] Furthermore, it can trigger inflammatory signaling pathways, such as the NF-κB pathway, leading to the expression of pro-inflammatory mediators like COX-2.[3][4][5][6] These characteristics make 2-ClHA a relevant molecule for studying cellular stress mechanisms and for the development of therapeutic agents targeting stress-related diseases.
These application notes provide detailed protocols for using 2-ClHA to induce cellular stress in cultured cells, with a focus on endothelial cells. The described methods will enable researchers to establish robust and reproducible cellular stress models for investigating disease pathogenesis and for screening potential drug candidates.
Data Presentation: Quantitative Parameters for 2-ClHA Treatment
The following tables summarize key quantitative data from published studies on the use of 2-ClHA to induce cellular stress.
Table 1: Effective Concentrations and Incubation Times of 2-ClHA
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | 50 µM | 1 hour | Modest increase in COX-2 mRNA | [3][7] |
| Human Coronary Artery Endothelial Cells (HCAEC) | 50 µM | 8 hours | Increased COX-2 protein and mRNA expression | [3][6][7] |
| Human Coronary Artery Endothelial Cells (HCAEC) | 50 µM | 20 hours | Increased COX-2 protein expression and PGI2 release | [3][7] |
| Human Brain Microvascular Endothelial Cells (hCMEC/D3) | 25 µM | 30 minutes | Accumulation in ER and mitochondria | [2] |
| Human Brain Microvascular Endothelial Cells (hCMEC/D3) | Not Specified | Not Specified | Induction of ER stress markers, disruption of mitochondrial membrane potential, procaspase-3 and PARP cleavage | [1] |
Table 2: Summary of Cellular Responses to 2-ClHA Treatment
| Cellular Process | Key Markers/Events | Cell Type | Reference |
| ER Stress | Increased expression of GRP78, CHOP, PERK, ATF4, IRE1α | Human Brain Microvascular Endothelial Cells (hCMEC/D3) | [1] |
| Mitochondrial Dysfunction | Disruption of mitochondrial membrane potential, reduced ER ATP content | Human Brain Microvascular Endothelial Cells (hCMEC/D3) | [1][2] |
| Inflammation | Increased COX-2 expression, PGI2 release, NF-κB activation (IκBα degradation) | Human Coronary Artery Endothelial Cells (HCAEC) | [3][6][7] |
| Apoptosis | Procaspase-3 and PARP cleavage | Human Brain Microvascular Endothelial Cells (hCMEC/D3) | [1] |
Experimental Protocols
Preparation of this compound (2-ClHA) Solution
Materials:
-
This compound (crystalline solid)
-
Ethanol, absolute
-
Phosphate-buffered saline (PBS), pH 7.2
-
Cell culture medium
Procedure:
-
Prepare a stock solution of 2-ClHA by dissolving it in ethanol. For example, to prepare a 10 mM stock solution, dissolve 2.91 mg of 2-ClHA (FW: 290.9 g/mol ) in 1 mL of ethanol.
-
For cell culture experiments, 2-ClHA is sparingly soluble in aqueous buffers. To prepare a working solution, first dilute the ethanol stock solution with the aqueous buffer of choice (e.g., PBS) or directly into the cell culture medium.[8]
-
A common method is to dilute the stock solution in a 1:3 ratio of ethanol to PBS (pH 7.2) for a final solubility of approximately 0.25 mg/mL.[8] Alternatively, dilute the stock solution directly into the cell culture medium to the desired final concentration (e.g., 25 µM or 50 µM). Ensure the final concentration of ethanol in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]
-
It is recommended not to store the aqueous solution for more than one day.[8]
Cell Culture and Treatment
Materials:
-
Endothelial cells (e.g., Human Coronary Artery Endothelial Cells - HCAEC, or Human Cerebral Microvascular Endothelial Cells - hCMEC/D3)
-
Appropriate cell culture medium (e.g., EGM-2-MV for HCAEC)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
-
2-ClHA working solution
Procedure:
-
Culture endothelial cells in the recommended growth medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates or 60 mm dishes) and allow them to reach 80-90% confluency.
-
Before treatment, it is often recommended to reduce the serum concentration in the medium (e.g., to 2% FBS) for 4-6 hours to minimize interference from serum components.[9]
-
Prepare the desired concentration of 2-ClHA in the low-serum culture medium.
-
Remove the existing medium from the cells and replace it with the 2-ClHA-containing medium.
-
Incubate the cells for the desired period (e.g., 1, 8, or 20 hours) at 37°C and 5% CO2.
Western Blot Analysis for ER Stress and NF-κB Pathway Activation
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with 2-ClHA, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Measurement of Mitochondrial Membrane Potential
Materials:
-
Tetramethylrhodamine, Ethyl Ester (TMRE)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format for fluorescence detection (e.g., 96-well black-walled plates or on coverslips in a multi-well plate).
-
Treat the cells with 2-ClHA for the desired time.
-
In a separate set of wells, treat with a known mitochondrial uncoupler like CCCP (e.g., 10-50 µM for 15-30 minutes) as a positive control for mitochondrial depolarization.
-
At the end of the treatment period, add TMRE to the culture medium at a final concentration of 50-200 nM.
-
Incubate the cells with TMRE for 15-30 minutes at 37°C, protected from light.
-
Wash the cells with pre-warmed PBS or culture medium to remove excess dye.
-
Immediately analyze the fluorescence using a fluorescence microscope or a plate reader with appropriate filters (Excitation/Emission ~549/575 nm). A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
Visualizations
Caption: ER Stress Signaling Pathway Induced by 2-ClHA.
Caption: NF-κB Signaling Pathway Activation by 2-ClHA.
Caption: General Experimental Workflow for Inducing Cellular Stress with 2-ClHA.
References
- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. 2-Chlorofatty Aldehyde Elicits Endothelial Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chlorohexadecanoic Acid Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-chlorohexadecanoic acid (2-ClHA) in cell-based experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for cell viability experiments?
A1: The optimal concentration of 2-ClHA is highly dependent on the cell type and the specific biological question being investigated. Based on available literature, concentrations typically range from 10 µM to 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How should I prepare and handle this compound for cell culture experiments?
A2: 2-ClHA is a fatty acid analog and may have limited solubility in aqueous solutions. It is recommended to dissolve 2-ClHA in a small amount of an organic solvent such as ethanol or DMSO before preparing the final working concentration in cell culture medium. Ensure the final solvent concentration is minimal and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced cytotoxicity.
Q3: Can this compound interfere with standard cell viability assays?
A3: Yes, like other fatty acids, 2-ClHA has the potential to interfere with certain cell viability assays. For instance, it may interact with the MTT reagent, leading to inaccurate readings. It is advisable to include appropriate controls and consider using alternative viability assays, such as the neutral red uptake assay or a lactate dehydrogenase (LDH) cytotoxicity assay, to validate your findings.
Q4: What are the known cellular effects of this compound?
A4: 2-ClHA has been shown to induce a variety of cellular responses, including:
-
Apoptosis: Induction of programmed cell death in cell lines such as the human monocytic cell line THP-1 and primary human monocytes.
-
Inflammation: Upregulation of cyclooxygenase-2 (COX-2) expression in human coronary artery endothelial cells (HCAEC).[1][2][3]
-
Neutrophil Extracellular Trap (NET) formation: Induction of NETosis in human neutrophils.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability results | Inconsistent dissolution of 2-ClHA. | Ensure complete and consistent solubilization of 2-ClHA in an appropriate solvent before dilution in culture medium. Prepare fresh stock solutions regularly. |
| Cell seeding density is not optimal. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| Unexpectedly high or low cell viability | Interference of 2-ClHA with the assay reagent (e.g., MTT). | Validate results with an alternative cell viability assay that has a different detection principle. Run parallel controls without cells to check for direct chemical reactions between 2-ClHA and the assay reagents. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is below the toxic threshold for your cell line and is consistent across all treatment groups, including the vehicle control. | |
| Cell morphology changes in control group | Solvent effects. | Observe the morphology of cells treated with the vehicle control alone to ensure the solvent is not causing any adverse effects. |
| Difficulty reproducing published results | Differences in cell line passage number or culture conditions. | Use cell lines with a consistent and low passage number. Standardize all cell culture conditions, including medium composition, serum percentage, and incubation times. |
| Stability of 2-ClHA in culture medium. | Consider the potential for degradation of 2-ClHA over long incubation periods. For prolonged experiments, replenishing the medium with fresh 2-ClHA may be necessary. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various studies.
| Cell Type | Effect | Effective Concentration (µM) | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | COX-2 Expression Induction | 50 | [1][2][3] |
| THP-1 cells and primary human monocytes | Apoptosis Induction | 10 - 50 | |
| Human neutrophils | NET formation | 10 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (2-ClHA)
-
DMSO or Ethanol (for dissolving 2-ClHA)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 2-ClHA in complete culture medium from a stock solution dissolved in an appropriate solvent. Include a vehicle control with the same final solvent concentration.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of 2-ClHA.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V-FITC Staining
This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (2-ClHA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the desired concentrations of 2-ClHA and a vehicle control for the specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the effect of 2-ClHA on cell viability.
Caption: General overview of apoptosis signaling pathways potentially activated by 2-ClHA.
References
- 1. Chlorinated Lipids Elicit Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 2-chlorohexadecanoic acid solubility issues in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chlorohexadecanoic acid, focusing on solubility issues encountered during experimental procedures.
Troubleshooting Guides
Issue: Precipitate Formation Upon Addition to Aqueous Media
This compound, a chlorinated derivative of palmitic acid, is a lipophilic molecule with low solubility in aqueous solutions. Direct addition to cell culture media or buffers will likely result in precipitation. The following guide provides a systematic approach to troubleshoot and resolve this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized below. It is recommended to prepare a concentrated stock solution in an organic solvent before diluting it into your aqueous experimental medium.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 20 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., ethanol) to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) can aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a this compound-BSA Complex for Cell Culture
For many cell-based assays, it is crucial to complex the fatty acid with bovine serum albumin (BSA) to mimic physiological conditions and enhance bioavailability.[2]
-
Prepare BSA Solution: Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile serum-free cell culture medium or PBS. Gently rotate or stir to dissolve, avoiding foaming. Sterile filter the solution using a 0.22 µm filter.
-
Complexation:
-
Warm the BSA solution to 37°C.
-
While gently vortexing the BSA solution, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complex formation.
-
-
Final Dilution: The this compound-BSA complex can now be added to your cell culture medium to achieve the final desired experimental concentration.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for this compound?
A1: Ethanol is a good first choice as it has a high solubility for this compound (30 mg/mL) and is commonly used in cell culture applications.[1] DMSO and DMF are also effective solvents.[1] However, the final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.1% v/v) to avoid cytotoxicity.[3]
Q2: I've dissolved this compound in ethanol, but it precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of long-chain fatty acids. To prevent precipitation, you should complex the this compound with fatty acid-free BSA before adding it to your culture medium. The BSA will act as a carrier and help to keep the fatty acid in solution.[2]
Q3: How do I prepare the this compound-BSA complex?
A3: A detailed protocol is provided in the "Experimental Protocols" section above. The key steps involve preparing a BSA solution, warming it to 37°C, and then slowly adding your this compound stock solution while gently mixing.
Q4: What is the mechanism of action of this compound?
A4: this compound has been shown to induce the expression of cyclooxygenase-2 (COX-2) in human coronary artery endothelial cells.[4][5] This process is mediated, at least in part, through the NF-κB signaling pathway.[4] It has also been implicated in the induction of apoptosis in certain cell types.
Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chlorohexadecanoic Acid (2-ClHA)
Welcome to the technical support center for 2-chlorohexadecanoic acid (2-ClHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of 2-ClHA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound (2-ClHA)?
A1: The primary on-target effect of 2-ClHA is the induction of cyclooxygenase-2 (COX-2) expression.[1][2] This has been observed in human coronary artery endothelial cells (HCAEC).[1][2]
Q2: What are the known off-target effects of 2-ClHA?
A2: 2-ClHA has been reported to induce several off-target effects, including:
-
Apoptosis (programmed cell death)
-
Generation of reactive oxygen species (ROS)
-
Endoplasmic reticulum (ER) stress
These effects have been noted in various cell types, including neutrophils and brain endothelial cells.
Q3: At what concentrations are the on-target and off-target effects of 2-ClHA typically observed?
A3: The concentration at which on-target and off-target effects are observed can vary depending on the cell type and experimental conditions. However, based on available literature, a general guideline is provided in the table below.
Troubleshooting Guide
Issue 1: High levels of apoptosis are observed in my cell cultures treated with 2-ClHA.
Possible Cause: The concentration of 2-ClHA may be too high, or the incubation time may be too long, leading to the activation of apoptotic pathways.
Solutions:
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of 2-ClHA treatment that induces COX-2 expression with minimal apoptosis. Start with a lower concentration and shorter incubation time and gradually increase.
-
Use a Pan-Caspase Inhibitor: To confirm that the observed cell death is due to apoptosis, you can co-treat the cells with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK.[3] This can help to block the apoptotic cascade. However, it is important to note that this does not address the initial trigger of apoptosis.
-
Modulate Apoptosis-Related Proteins: Investigate the expression of key apoptosis-regulating proteins from the Bcl-2 family. Overexpression of anti-apoptotic proteins like Bcl-2 could potentially mitigate the effects.[4]
Issue 2: My experiments show a significant increase in reactive oxygen species (ROS) upon treatment with 2-ClHA.
Possible Cause: 2-ClHA may be inducing oxidative stress in the cells, leading to an accumulation of ROS.
Solutions:
-
Co-treatment with Antioxidants: The use of antioxidants can help to scavenge ROS and reduce oxidative stress. Commonly used antioxidants in cell culture include N-acetylcysteine (NAC), Vitamin C (ascorbic acid), and Vitamin E.[5][6][7][8] A titration of the antioxidant concentration is recommended to find the optimal dose that reduces ROS without affecting the on-target effect.
-
Serum in Media: Ensure that the cell culture medium contains serum, as it has antioxidant properties. If a serum-free medium is required, consider adding specific antioxidants.
Issue 3: I am observing markers of endoplasmic reticulum (ER) stress in my 2-ClHA-treated cells.
Possible Cause: 2-ClHA may be causing protein misfolding and accumulation in the ER, leading to the unfolded protein response (UPR) and ER stress.
Solutions:
-
Use of Chemical Chaperones: Chemical chaperones are small molecules that can help to stabilize protein conformation and alleviate ER stress.[9][10][11] Commonly used chemical chaperones include 4-phenylbutyric acid (4-PBA) and tauroursodeoxycholic acid (TUDCA).[10] These can be added to the cell culture medium along with 2-ClHA.
-
Optimize Experimental Conditions: High concentrations of any treatment can lead to cellular stress. Re-evaluate the concentration of 2-ClHA being used.
Data Presentation
Table 1: Concentration-Dependent Effects of this compound (2-ClHA)
| Effect | Cell Type | Concentration | Incubation Time | Outcome | Reference |
| On-Target | |||||
| COX-2 mRNA Induction | Human Coronary Artery Endothelial Cells (HCAEC) | 50 µM | 2 - 8 hours | ~2-fold increase | [1] |
| COX-2 Protein Expression | Human Coronary Artery Endothelial Cells (HCAEC) | 50 µM | 8 hours | Increased expression | [1][2] |
| Off-Target | |||||
| Apoptosis | Neutrophils, Brain Endothelial Cells | Not specified | Not specified | Induction | |
| ROS Formation | Neutrophils, Brain Endothelial Cells | Not specified | Not specified | Induction | |
| ER Stress | Neutrophils, Brain Endothelial Cells | Not specified | Not specified | Induction |
Experimental Protocols
1. Protocol for Assessing COX-2 Induction by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of 2-ClHA for the specified duration. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the COX-2 signal to a loading control, such as β-actin or GAPDH.
-
2. Protocol for Measuring Apoptosis using a Caspase-3 Activity Assay
-
Cell Treatment: Treat cells with 2-ClHA as described above. Include positive (e.g., staurosporine) and negative controls.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for the specific caspase-3 assay kit.[12][13][14][15]
-
Assay Procedure:
-
Add the cell lysate to a microplate well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric).[12]
-
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
3. Protocol for Detecting Reactive Oxygen Species (ROS) using DCFDA Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
DCFDA Staining:
-
Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA or DCFDA) in serum-free media or PBS (typically 10-50 µM).[16][17]
-
Remove the culture medium from the cells and wash with PBS.
-
Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[17]
-
-
Treatment: Remove the DCFDA solution and add the 2-ClHA treatment diluted in media or buffer. Include a positive control for ROS induction (e.g., hydrogen peroxide).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17][18]
-
Data Analysis: Normalize the fluorescence intensity to the number of cells (e.g., using a crystal violet or SRB assay) and express the results as a fold change over the control.
4. Protocol for Evaluating ER Stress by CHOP Expression (Western Blot)
-
Cell Treatment and Lysis: Follow the same procedure as for the COX-2 Western Blot.
-
Immunoblotting:
-
Follow the standard Western blot protocol.
-
Use a primary antibody specific for C/EBP homologous protein (CHOP), a common marker for ER stress.[19][20][21][22]
-
Due to the nuclear localization of CHOP upon ER stress, it may be beneficial to perform subcellular fractionation to isolate the nuclear fraction for a more sensitive detection.[19]
-
Normalize the CHOP signal to a loading control (e.g., β-actin for whole-cell lysates or a nuclear-specific protein like Lamin B1 for nuclear fractions).
-
Visualizations
References
- 1. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Inhibitor of apoptosis - Wikipedia [en.wikipedia.org]
- 5. us.xandrolab.com [us.xandrolab.com]
- 6. mdpi.com [mdpi.com]
- 7. Achieving the Balance between ROS and Antioxidants: When to Use the Synthetic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular ROS and Antioxidants: Physiological and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Chaperones to Inhibit Endoplasmic Reticulum Stress: Implications in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Chaperones Reduce ER Stress and Restore Glucose Homeostasis in a Mouse Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Restoring endoplasmic reticulum function by chemical chaperones: an emerging therapeutic approach for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. biogot.com [biogot.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.com [abcam.com]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. abcam.com [abcam.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Many Commercially Available Antibodies for Detection of CHOP Expression as a Marker of Endoplasmic Reticulum Stress Fail Specificity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mesoscale.com [mesoscale.com]
- 22. biocompare.com [biocompare.com]
2-chlorohexadecanoic acid stability in cell culture medium
Welcome to the technical support center for 2-chlorohexadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in its powdered form?
A1: When stored as a solid at -20°C, this compound is expected to be stable for at least four years.
Q2: How stable is this compound in cell culture medium?
A2: The stability of this compound in aqueous cell culture medium at 37°C has not been extensively reported in publicly available literature. As with many lipid-based molecules, its stability can be influenced by several factors including media composition, pH, presence of serum proteins, and cellular metabolism. It is highly recommended to experimentally determine the stability and effective concentration under your specific experimental conditions. A general protocol for assessing stability is provided in the troubleshooting section of this guide.
Q3: What are the known biological activities of this compound?
A3: this compound is a chlorinated fatty acid that has been shown to elicit several biological responses. It can induce the expression of cyclooxygenase-2 (COX-2) in human coronary artery endothelial cells.[1][2] Additionally, it is known to cause endoplasmic reticulum (ER) stress and mitochondrial dysfunction in brain microvascular endothelial cells.[3]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in an appropriate solvent and then dilute it into the cell culture medium to the final desired concentration. Ensure the final solvent concentration in the medium is low enough to not affect the cells (typically <0.1%).
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Possible Cause: Inconsistent concentration of this compound due to degradation in cell culture medium.
Solution:
-
Perform a Stability Study: It is crucial to determine the half-life of this compound under your specific experimental conditions. A detailed protocol is provided below.
-
Time-Course Experiments: When assessing the biological effects of the compound, include multiple time points to account for any potential decrease in concentration over the duration of the experiment.
-
Fresh Media Changes: For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals to maintain a more consistent concentration.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Analytical standards of this compound
-
HPLC or LC-MS system
-
Appropriate vials for sample collection
-
Incubator (37°C, 5% CO2)
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with the stock solution to achieve the desired final concentration. Prepare a sufficient volume for all time points.
-
Prepare a "time zero" sample by immediately extracting a portion of the spiked medium.
-
-
Incubation:
-
Incubate the remaining spiked medium under standard cell culture conditions (37°C, 5% CO2).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the incubated medium.
-
Store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of the compound in the medium.
-
Data Presentation:
| Time (hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | [Insert Value] | 100 |
| 2 | [Insert Value] | [Calculate] |
| 4 | [Insert Value] | [Calculate] |
| 8 | [Insert Value] | [Calculate] |
| 12 | [Insert Value] | [Calculate] |
| 24 | [Insert Value] | [Calculate] |
| 48 | [Insert Value] | [Calculate] |
| 72 | [Insert Value] | [Calculate] |
Visualizations
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound.
References
- 1. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces ER stress and mitochondrial dysfunction in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
preventing 2-chlorohexadecanoic acid degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 2-chlorohexadecanoic acid (2-ClHA) in experimental settings. Our goal is to help you minimize compound degradation and ensure the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: 2-ClHA should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years.[1][2]
Q2: What is the best way to prepare a stock solution of 2-ClHA?
A2: It is recommended to prepare stock solutions in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF).[1][2] The solubility is approximately 30 mg/mL in ethanol and 20 mg/mL in DMSO and DMF.[1][2] For cell culture experiments, ethanol is often a preferred solvent due to its lower toxicity at high dilutions.[]
Q3: Can I store aqueous solutions of 2-ClHA?
A3: No, it is not recommended to store aqueous solutions of 2-ClHA for more than one day.[2] The compound is susceptible to degradation in aqueous environments, likely through hydrolysis.
Q4: Why are my experimental results with 2-ClHA inconsistent?
A4: Inconsistent results can arise from the degradation of 2-ClHA. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, and the age of aqueous working solutions can contribute to variability. The molar ratio of fatty acid to bovine serum albumin (BSA) in cell culture media can also significantly impact cellular responses.[4]
Q5: Is it necessary to complex 2-ClHA with BSA for cell culture experiments?
A5: Yes, for most cell culture applications, complexing 2-ClHA with fatty acid-free BSA is crucial. BSA acts as a carrier protein, improving the solubility and delivery of the fatty acid to the cells. The ratio of 2-ClHA to BSA is a critical parameter that can influence the cellular uptake and biological activity.[4][5]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
| Potential Cause | Troubleshooting Step |
| Low intrinsic solubility of fatty acids in water. | Prepare a stock solution in an organic solvent like ethanol before diluting into your aqueous experimental buffer or cell culture medium.[1][2] |
| Precipitation upon dilution. | Ensure that the final concentration of the organic solvent is low enough to be tolerated by your experimental system. For cell culture, complexing with fatty acid-free BSA is highly recommended to improve solubility.[5] |
| Incorrect pH of the aqueous medium. | While specific data for 2-ClHA is limited, the solubility of fatty acids can be pH-dependent. Ensure your medium is buffered to the appropriate pH for your experiment. |
Issue 2: Inconsistent or Unexpected Biological Activity
| Potential Cause | Troubleshooting Step |
| Degradation of 2-ClHA. | Prepare fresh working solutions from a properly stored stock for each experiment. Avoid storing aqueous solutions of 2-ClHA.[2] Consider that hydrolysis may occur, especially at non-neutral pH and elevated temperatures. |
| Variable 2-ClHA:BSA molar ratio. | Carefully control the molar ratio of 2-ClHA to BSA in your experiments. Different ratios can lead to different cellular responses.[4] A common starting point is a 5:1 molar ratio.[5] |
| Toxicity of the solvent. | Ensure the final concentration of the organic solvent (e.g., ethanol) in your culture medium is below the toxic threshold for your specific cell line.[] |
| Cellular stress from unbound fatty acid. | High concentrations of unbound fatty acids can be lipotoxic.[4] Use a proper 2-ClHA:BSA ratio and optimize the treatment concentration and duration for your cell type. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM 2-ClHA Stock Solution in Ethanol
-
Weighing: Accurately weigh the desired amount of this compound (MW: 290.88 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 2.91 mg.
-
Dissolving: Add the appropriate volume of 100% ethanol to the tube.
-
Vortexing: Vortex the solution until the 2-ClHA is completely dissolved. Gentle warming at 37°C can aid dissolution.
-
Storage: Store the stock solution at -20°C in a tightly sealed container to prevent evaporation.
Protocol 2: Preparation of a 2-ClHA-BSA Complex for Cell Culture (5:1 Molar Ratio)
This protocol is adapted from general methods for preparing fatty acid-BSA complexes.[6][7]
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile Milli-Q water.
-
Sterile filter the solution using a 0.22 µm filter.
-
Store at 4°C.
-
-
Prepare the 2-ClHA-BSA Complex:
-
In a sterile tube, add the required volume of the 10% BSA solution.
-
Warm the BSA solution in a 37°C water bath for 5 minutes.
-
Add the appropriate volume of your 2-ClHA stock solution in ethanol to the warm BSA solution while gently vortexing. For a 5:1 molar ratio to achieve a final concentration of 100 µM 2-ClHA with 20 µM BSA, you would add 10 µL of a 10 mM 2-ClHA stock to approximately 13.5 µL of 10% BSA (assuming BSA MW ~66.5 kDa).
-
Incubate the mixture in a 37°C water bath for at least 30 minutes to allow for complex formation.
-
Add this complex to your cell culture medium to achieve the desired final concentration of 2-ClHA.
-
Quantitative Data Summary
Table 1: Solubility and Stability of this compound
| Parameter | Value | Reference |
| Storage Temperature (Solid) | -20°C | [1][2] |
| Stability (Solid at -20°C) | ≥ 4 years | [1][2] |
| Solubility in Ethanol | ~30 mg/mL | [1][2] |
| Solubility in DMSO | ~20 mg/mL | [1][2] |
| Solubility in DMF | ~20 mg/mL | [1][2] |
| Solubility in Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1][2] |
| Aqueous Solution Storage | Not recommended for > 1 day | [2] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. cellculturedish.com [cellculturedish.com]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 7. wklab.org [wklab.org]
improving reproducibility of 2-chlorohexadecanoic acid experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving 2-chlorohexadecanoic acid (2-ClHA).
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with 2-ClHA, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Probable Cause(s) | Suggested Solution(s) |
| 2ClHA-T01 | I am observing low or no cellular response to 2-ClHA treatment. | Improper preparation of 2-ClHA solution: 2-ClHA has limited solubility in aqueous media. Direct addition to culture medium can lead to precipitation and inaccurate concentrations.[1][2] Degradation of 2-ClHA: Improper storage can lead to the degradation of the fatty acid. Suboptimal treatment conditions: The concentration of 2-ClHA or the incubation time may not be sufficient to elicit a response in the specific cell type being used. | Proper Solubilization: Prepare a stock solution in an organic solvent like ethanol or DMSO.[1] For cell culture, complex the fatty acid with fatty acid-free bovine serum albumin (BSA) to enhance solubility and bioavailability.[2] Ensure the final solvent concentration in the culture medium is non-toxic to the cells. Correct Storage: Store 2-ClHA stock solutions at -20°C or lower for long-term stability. Optimization of Treatment: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line and experimental endpoint. |
| 2ClHA-T02 | I am seeing high levels of cell death even at low concentrations of 2-ClHA. | Solvent toxicity: The concentration of the organic solvent (e.g., ethanol, DMSO) used to dissolve 2-ClHA may be too high in the final culture medium.[2] Lipotoxicity: Some cell lines are more sensitive to fatty acid-induced toxicity. The observed cell death could be a result of apoptosis or necrosis induced by 2-ClHA. | Solvent Control: Always include a vehicle control (culture medium with the same concentration of the solvent used for the 2-ClHA stock solution) to assess solvent toxicity.[2] Assess Cell Viability: Use a reliable cell viability assay (e.g., MTT, MTS, or neutral red assay) to quantify cell death.[3][4] Apoptosis vs. Necrosis: To distinguish between apoptosis and necrosis, use assays like Annexin V/Propidium Iodide staining followed by flow cytometry.[5][6][7] |
| 2ClHA-T03 | My Western blot results for COX-2 or ER stress markers are inconsistent. | Suboptimal protein extraction: Incomplete lysis of cells can lead to variable protein yields. Incorrect antibody concentration or incubation time: These are critical parameters for obtaining a clear and specific signal. Protein degradation: Inadequate use of protease inhibitors can lead to degradation of target proteins. | Efficient Lysis: Use a suitable lysis buffer containing detergents and protease inhibitors. Ensure complete cell lysis by sonication or mechanical disruption if necessary.[8] Antibody Optimization: Titrate the primary and secondary antibodies to find the optimal concentrations. Optimize incubation times and temperatures.[9][10][11][12] Use of Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer immediately before use. |
| 2ClHA-T04 | My qPCR results for COX-2 mRNA show high variability. | Poor RNA quality or quantity: RNA can be easily degraded by RNases. Inaccurate quantification of RNA can lead to variability in cDNA synthesis. Inefficient cDNA synthesis: The reverse transcription step is critical for accurate gene expression analysis. Suboptimal primer design or PCR conditions: Primers that are not specific or efficient, or suboptimal annealing temperatures can lead to inconsistent results. | RNA Quality Control: Use an RNA extraction method that yields high-purity RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer. Use RNase-free reagents and consumables. Consistent cDNA Synthesis: Use a high-quality reverse transcriptase and standardize the amount of RNA used for each reaction. Primer Validation and PCR Optimization: Design and validate primers for specificity and efficiency. Optimize the annealing temperature and other PCR parameters.[13][14][15][16] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and use of 2-ClHA in experimental settings.
1. How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent. According to supplier information, 2-ClHA is soluble in ethanol (30 mg/ml) and DMSO (20 mg/ml).[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
2. How do I prepare this compound for treating cells in culture?
Due to its poor solubility in aqueous solutions, 2-ClHA should be complexed with fatty acid-free bovine serum albumin (BSA) for cell culture experiments.[2] A common method is to prepare a 2-ClHA-BSA complex by incubating the fatty acid with BSA in serum-free medium. This enhances its stability and delivery to the cells. Always include a BSA-only vehicle control in your experiments.
3. What is the expected cellular response to this compound treatment?
2-ClHA has been shown to induce a variety of cellular responses, including:
-
Induction of Cyclooxygenase-2 (COX-2) expression: Both mRNA and protein levels of COX-2 can be upregulated.[17]
-
Endoplasmic Reticulum (ER) Stress: 2-ClHA can induce ER stress, leading to the activation of the PERK signaling pathway.
-
Apoptosis: At higher concentrations or with prolonged exposure, 2-ClHA can induce programmed cell death.
-
Activation of NF-κB: This transcription factor can be activated in response to 2-ClHA, leading to the expression of pro-inflammatory genes.
The specific response and its magnitude can vary depending on the cell type, concentration of 2-ClHA, and duration of treatment.
4. How can I confirm that this compound is being taken up by the cells?
Directly measuring the uptake of unlabeled 2-ClHA can be challenging and often requires specialized techniques like mass spectrometry-based lipid analysis.[17][18][19][20] An indirect approach is to measure a downstream biological response that is known to be triggered by 2-ClHA, such as the induction of COX-2 expression.
Experimental Protocols
Protocol 1: Preparation of 2-ClHA-BSA Complex for Cell Culture
-
Prepare a 10 mM stock solution of 2-ClHA in 100% ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Gently rotate to dissolve, avoiding foaming. Filter-sterilize through a 0.22 µm filter.
-
In a sterile tube, add the desired amount of 2-ClHA stock solution.
-
Slowly add the 10% BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 3:1 2-ClHA:BSA).
-
Incubate the mixture at 37°C for 30-60 minutes with gentle shaking to allow for complex formation.
-
Dilute the 2-ClHA-BSA complex in serum-free culture medium to the final desired treatment concentration.
-
Prepare a vehicle control with the same concentration of ethanol and BSA in the culture medium.
Protocol 2: Western Blot for COX-2 and ER Stress Markers
-
Cell Lysis: After treatment with 2-ClHA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, p-PERK, ATF4, CHOP, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[8][21][22][23][24]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Quantitative PCR (qPCR) for COX-2 mRNA
-
RNA Extraction: After 2-ClHA treatment, extract total RNA from cells using a commercial kit or a standard Trizol-based method.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity on an agarose gel.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: Perform qPCR using a SYBR Green or probe-based master mix with primers specific for COX-2 and a reference gene (e.g., GAPDH, β-actin).[14][25]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in COX-2 mRNA expression.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Methods for Cell Viability and Proliferation Assay: Essential Tools in Pharmaceutical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotech.illinois.edu [biotech.illinois.edu]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytome... [protocols.io]
- 7. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Over-expression of COX-2 mRNA in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A real time quantitative PCR analysis and correlation of COX-1 and COX-2 enzymes in inflamed dental pulps following administration of three different NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 24. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
avoiding artifacts in 2-chlorohexadecanoic acid-treated cells
Welcome to the technical support center for 2-chlorohexadecanoic acid (2-ClHDA). This resource provides researchers, scientists, and drug development professionals with essential information to help avoid common artifacts and troubleshoot experiments involving 2-ClHDA-treated cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-ClHDA) and what is its primary mechanism of action?
A1: this compound is a chlorinated fatty acid analog of palmitic acid.[1] It is known to be produced endogenously and acts as an inflammatory lipid mediator. Its mechanisms of action are multifaceted and include the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and interference with protein palmitoylation. At varying concentrations, it can trigger cellular responses such as the expression of cyclooxygenase-2 (COX-2), production of inflammatory cytokines like IL-6 and IL-8, and ultimately, apoptosis.[1]
Q2: How should I prepare and dissolve 2-ClHDA for cell culture experiments?
A2: Proper solubilization of 2-ClHDA is critical to avoid artifacts from precipitation. 2-ClHDA is sparingly soluble in aqueous buffers.[2] It is recommended to first dissolve 2-ClHDA in an organic solvent such as ethanol, DMSO, or dimethyl formamide (DMF).[2] For cell culture, a common method is to prepare a stock solution in ethanol and then dilute it into the culture medium.[2] A 1:3 solution of ethanol to PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL.[2] It is not recommended to store the aqueous working solution for more than one day.[2]
Q3: What are the expected cellular effects of 2-ClHDA treatment?
A3: Treatment of cells with 2-ClHDA can induce a range of biological responses, which are concentration and cell-type dependent. Researchers should be aware of these expected effects to distinguish them from unintended artifacts. Key effects include:
-
Inflammation: Increased expression of COX-2 and secretion of inflammatory cytokines.[1]
-
ER Stress: Upregulation of ER stress markers such as ATF4 and phosphorylation of eIF2α.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential.
-
Apoptosis: Induction of programmed cell death, characterized by procaspase-3 and PARP cleavage.
-
Inhibition of Protein Palmitoylation: Interference with the post-translational attachment of palmitate to proteins.
Q4: What are potential off-target effects or artifacts to be aware of when using 2-ClHDA?
A4: Potential artifacts can arise from both the physicochemical properties of 2-ClHDA and its biological activities. These include:
-
Precipitation: Poorly dissolved 2-ClHDA can form precipitates in the culture medium, leading to inconsistent results and direct physical stress on cells.
-
Solvent Toxicity: The organic solvent used to dissolve 2-ClHDA (e.g., ethanol, DMSO) can have its own effects on cells. It is crucial to include a vehicle control in all experiments.
-
Alterations in Membrane Fluidity: As a fatty acid analog, 2-ClHDA may incorporate into cellular membranes and alter their fluidity, which can non-specifically affect membrane protein function.
-
Metabolic Perturbations: 2-ClHDA can interfere with lipid metabolism, which may confound studies focused on metabolic pathways.
-
Cytotoxicity: At higher concentrations or with prolonged exposure, 2-ClHDA can cause significant cytotoxicity that may mask more subtle, specific effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Precipitate in culture medium after adding 2-ClHDA. | Incomplete dissolution of 2-ClHDA. | Prepare a fresh, concentrated stock solution in 100% ethanol or DMSO. Warm the stock solution gently (e.g., to 37°C) before diluting it into pre-warmed culture medium. Add the diluted 2-ClHDA solution to the culture medium dropwise while gently swirling. Do not store the final working solution for extended periods.[2] |
| High levels of cell death in both control and treated groups. | Solvent toxicity. | Determine the maximum tolerated concentration of the solvent (e.g., ethanol, DMSO) for your specific cell line in a separate experiment. Ensure the final solvent concentration in all conditions (including vehicle control) is well below this toxic threshold and is consistent across all experimental groups. |
| Inconsistent or non-reproducible results between experiments. | Variability in 2-ClHDA preparation or cell health. | Standardize the 2-ClHDA preparation protocol. Ensure cells are in a consistent growth phase (e.g., logarithmic phase) and at a consistent density at the time of treatment. Monitor cell morphology and viability closely. |
| Unexpected changes in the expression of unrelated proteins. | Off-target effects due to ER stress or mitochondrial dysfunction. | Include positive controls for ER stress (e.g., tunicamycin) and mitochondrial dysfunction (e.g., CCCP) to compare the effects of 2-ClHDA. Lower the concentration of 2-ClHDA or reduce the treatment time to minimize broad stress responses. |
| Altered lipid droplet formation or other metabolic readouts. | Interference with lipid metabolism. | If studying lipid metabolism, use a lower concentration of 2-ClHDA. Consider co-treatment with other fatty acids to see if the effect can be competed out. Use multiple, independent assays to confirm metabolic changes. |
Quantitative Data Summary
The following table summarizes the concentrations of 2-ClHDA used in various studies and their observed effects. This can serve as a guide for dose-response experiments.
| Concentration | Cell Type | Duration | Observed Effect | Reference |
| 10 µM | Human Neutrophils | Not specified | Induces neutrophil extracellular trap (NET) formation. | [1] |
| 10 µM | Human Coronary Artery Endothelial Cells (HCAECs) | Not specified | Increased production of P-selectin, von Willebrand factor, and angiopoietin-2; increased neutrophil and platelet adherence. | [1] |
| 10 µM | hCMEC/D3 (human brain endothelial cells) | 4, 6 hours | Phosphorylation of eIF2α. | |
| 10-50 µM | THP-1 cells and primary human monocytes | Not specified | Induces apoptosis and increases caspase-3 activity. | [1] |
| 25 µM | hCMEC/D3 (human brain endothelial cells) | 30 minutes | Significant decrease in ER ATP content. | |
| 50 µM | Human Coronary Artery Endothelial Cells (HCAECs) | Not specified | Increases COX-2 protein levels. | [1] |
Experimental Protocols
Protocol for Treating Adherent Cells with this compound
This protocol provides a standardized method for preparing and applying 2-ClHDA to adherent cell cultures to minimize variability and artifacts.
Materials:
-
This compound (crystalline solid)
-
100% Ethanol (or DMSO, cell culture grade)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), sterile
-
Adherent cells in culture flasks or plates
Procedure:
-
Preparation of 2-ClHDA Stock Solution:
-
Under sterile conditions, dissolve 2-ClHDA in 100% ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution; gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and have reached the desired confluency (e.g., 70-80%) at the time of treatment.
-
Allow cells to adhere and grow overnight or for a sufficient period before treatment.
-
-
Preparation of Treatment Medium:
-
On the day of the experiment, thaw an aliquot of the 2-ClHDA stock solution and warm it to room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Calculate the volume of the 2-ClHDA stock solution needed to achieve the final desired concentration in the culture medium.
-
Perform a serial dilution of the stock solution in pre-warmed medium to prepare the final working concentrations. Add the 2-ClHDA stock solution dropwise to the medium while gently swirling to ensure proper mixing and prevent precipitation.
-
Crucially, prepare a vehicle control medium containing the same final concentration of ethanol (or DMSO) as the highest concentration of 2-ClHDA used.
-
-
Cell Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Gently wash the cells once with sterile PBS to remove any residual medium.
-
Aspirate the PBS and add the appropriate volume of the prepared treatment medium (or vehicle control medium) to each well.
-
Return the cells to the incubator for the desired treatment duration.
-
-
Post-Treatment Analysis:
-
After the incubation period, proceed with your intended downstream analysis (e.g., cell lysis for western blotting, RNA extraction, viability assays).
-
Always examine the cells under a microscope before harvesting to check for any morphological changes, signs of stress, or precipitation of the compound.
-
Visualizations
Caption: Known signaling pathways affected by 2-ClHDA treatment.
Caption: Recommended experimental workflow for 2-ClHDA cell treatment.
References
Technical Support Center: Control Experiments for 2-Chlorohexadecanoic Acid Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chlorohexadecanoic acid (2-ClHDA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-ClHDA) and why is it used in research?
This compound (2-ClHDA), also known as 2-chloro palmitic acid, is a chlorinated fatty acid. It is a metabolite of 2-chlorohexadecanal (2-ClHDA), which is produced when reactive chlorine species attack plasmalogens, a type of phospholipid. In research, 2-ClHDA is often used to study inflammatory processes, as it has been shown to induce the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and activate signaling pathways such as NF-κB.
Q2: What are the appropriate negative and vehicle controls for 2-ClHDA treatment experiments?
Proper controls are critical for interpreting the effects of 2-ClHDA.
-
Vehicle Control: Since 2-ClHDA is a fatty acid with low aqueous solubility, it is typically complexed with bovine serum albumin (BSA) for delivery to cells in culture. The vehicle control should, therefore, contain the same concentration of BSA and any solvent (e.g., ethanol) used to dissolve the 2-ClHDA, but without the 2-ClHDA itself. This accounts for any effects of the delivery vehicle on the cells.
-
Negative Control (Unrelated Fatty Acid): To ensure that the observed effects are specific to the chlorinated fatty acid and not a general response to fatty acid treatment, it is advisable to use a non-chlorinated fatty acid as a negative control. Palmitic acid, the non-chlorinated parent molecule of 2-ClHDA, is an excellent choice for this purpose.[1][2] This helps to distinguish the effects of the chlorine substitution from the general effects of a long-chain saturated fatty acid.
Q3: I'm observing precipitation in my cell culture medium after adding 2-ClHDA. What could be the cause and how can I prevent it?
Precipitation of fatty acids in cell culture media is a common issue and can be caused by several factors:
-
Poor Solubility: Fatty acids have limited solubility in aqueous solutions like cell culture media.
-
High Concentration: Using a concentration of 2-ClHDA that exceeds its solubility limit in the medium.
-
Improper Preparation: Incorrect preparation of the 2-ClHDA-BSA complex can lead to precipitation.
Troubleshooting Steps:
-
Optimize BSA Conjugation: Ensure that the 2-ClHDA is properly complexed with fatty acid-free BSA. The molar ratio of fatty acid to BSA is crucial and should be optimized. A common starting point is a 3:1 to 6:1 molar ratio of fatty acid to BSA.
-
Use a Stock Solution: Prepare a concentrated stock solution of the 2-ClHDA-BSA complex and then dilute it to the final working concentration in the cell culture medium.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the 2-ClHDA-BSA complex can help improve solubility.
-
Sonication (with caution): In some cases, brief sonication can help to dissolve precipitates, but this should be done carefully to avoid damaging media components.
-
Filter Sterilization: After preparing the 2-ClHDA-BSA complex, sterile filter it through a 0.22 µm filter before adding it to the cells.[3]
Troubleshooting Guides
Issue 1: High background or unexpected results in control wells.
-
Problem: The vehicle control (BSA + solvent) is showing a significant biological effect.
-
Possible Cause: The BSA preparation may contain endogenous lipids or other contaminants that are affecting the cells. The solvent used to dissolve the 2-ClHDA may be cytotoxic at the final concentration.
-
Solution:
-
Use high-quality, fatty acid-free BSA.
-
Test different lots of BSA to rule out batch-to-batch variability.
-
Perform a dose-response experiment with the solvent alone to determine its cytotoxic threshold. Ensure the final solvent concentration in the culture medium is well below this level (typically <0.1%).
-
Issue 2: Inconsistent or not reproducible results between experiments.
-
Problem: The magnitude of the 2-ClHDA-induced effect varies significantly between experimental replicates.
-
Possible Cause:
-
Inconsistent 2-ClHDA-BSA complex formation: Variations in the preparation of the complex can lead to differences in the effective concentration of bioavailable 2-ClHDA.
-
Stability of 2-ClHDA: The stability of 2-ClHDA in the stock solution or in the culture medium over the course of the experiment may be a factor.
-
Cellular health and passage number: Variations in cell health, density, or passage number can alter their responsiveness to stimuli.
-
-
Solution:
-
Standardize the protocol for preparing the 2-ClHDA-BSA complex: Follow a detailed, step-by-step protocol consistently for each experiment.
-
Prepare fresh stock solutions: Prepare fresh stock solutions of 2-ClHDA for each experiment or test the stability of stored aliquots. While some fatty acid-BSA conjugates can be stored at -20°C, it's best to validate this for 2-ClHDA.[3]
-
Maintain consistent cell culture practices: Use cells within a defined passage number range, seed them at a consistent density, and ensure they are healthy and in the exponential growth phase before treatment.
-
Issue 3: Observed cytotoxicity at expected experimental concentrations.
-
Problem: Treatment with 2-ClHDA is causing significant cell death, which may confound the interpretation of specific signaling effects.
-
Possible Cause: The concentration of 2-ClHDA used is too high, or the cells are particularly sensitive to its cytotoxic effects. Off-target effects of the compound could also contribute to cell death.
-
Solution:
-
Perform a dose-response and time-course experiment for cytotoxicity: Use an assay such as the MTT assay to determine the concentration range and treatment duration at which 2-ClHDA does not significantly impact cell viability.[4][5][6][7][8][9]
-
Choose a sub-toxic concentration for signaling studies: For experiments investigating specific cellular pathways, use a concentration of 2-ClHDA that is below the threshold for significant cytotoxicity.
-
Consider the contribution of off-target effects: Be aware that like other fatty acid analogs, 2-ClHDA may have off-target effects. Comparing its effects to those of palmitic acid can help to identify effects specifically due to the chloro-modification.
-
Quantitative Data Summary
The following table summarizes the typical effects of 2-ClHDA on COX-2 expression based on available literature.
| Cell Type | 2-ClHDA Concentration | Treatment Duration | Observed Effect on COX-2 Expression | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | 50 µM | 8 and 20 hours | Increased COX-2 protein expression.[10] | Cayman Chemical |
| Human Coronary Artery Endothelial Cells (HCAEC) | Not specified | 1 to 8 hours | Increased COX-2 mRNA levels over 8 hours.[11] | Messner et al., 2008 |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugate
This protocol is adapted from standard methods for preparing fatty acid-BSA complexes for cell culture experiments.[11][12][13]
Materials:
-
This compound (2-ClHDA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (100%)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium without serum
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a 2-ClHDA Stock Solution:
-
Dissolve 2-ClHDA in 100% ethanol to make a concentrated stock solution (e.g., 50 mM). Warm the solution to 37°C to aid dissolution.
-
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v). Gently rotate to dissolve; do not vortex, as this can denature the protein. Warm the BSA solution to 37°C.
-
-
Complex 2-ClHDA with BSA:
-
Slowly add the 2-ClHDA stock solution dropwise to the warmed BSA solution while gently stirring. The final molar ratio of 2-ClHDA to BSA should be between 3:1 and 6:1.
-
For example, to prepare a 5 mM 2-ClHDA solution with a 5:1 molar ratio to BSA, you would add the appropriate volume of the 50 mM 2-ClHDA stock to a BSA solution of approximately 1 mM.
-
-
Incubate for Complexation:
-
Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for the complex to form.
-
-
Sterile Filtration:
-
Sterilize the final 2-ClHDA-BSA conjugate solution by passing it through a 0.22 µm syringe filter.
-
-
Storage:
-
Use the complex immediately or aliquot and store at -20°C for future use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Treatment and Assessment of COX-2 Expression by Western Blot
Materials:
-
Cultured cells (e.g., HCAECs)
-
Complete cell culture medium
-
2-ClHDA-BSA conjugate (from Protocol 1)
-
Vehicle control (BSA + ethanol in PBS/media)
-
Palmitic acid-BSA conjugate (as a negative control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Cell Treatment:
-
Remove the growth medium and replace it with fresh medium containing the desired final concentration of the 2-ClHDA-BSA conjugate.
-
Include control wells: untreated cells, vehicle control-treated cells, and palmitic acid-BSA treated cells.
-
Incubate the cells for the desired time period (e.g., 8 or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Densitometry Analysis:
-
Quantify the band intensities for COX-2 and β-actin using image analysis software.
-
Normalize the COX-2 signal to the β-actin signal for each sample.
-
Visualizations
Signaling Pathway
Caption: NF-κB signaling pathway activated by 2-ClHDA leading to COX-2 transcription.
Experimental Workflow
Caption: General experimental workflow for 2-ClHDA treatment and analysis.
References
- 1. A comparison of [9,10-3H]palmitic and [9,10-3H]myristic acids for the detection of defects of fatty acid oxidation in intact cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different effects of palmitic and stearic acid-enriched diets on serum lipids and lipoproteins and plasma cholesteryl ester transfer protein activity in healthy young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The MTT assay as tool to evaluate and compare excipient toxicity in vitro on respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of palmitic acid and eicosapentaenoic acid on angiogenesis of porcine vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Academy [procellsystem.com]
- 11. wklab.org [wklab.org]
- 12. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 13. pubcompare.ai [pubcompare.ai]
Technical Support Center: Assessing Cytotoxicity of 2-Chlorohexadecanoic Acid and its Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chlorohexadecanoic acid (2-ClHA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cytotoxic effects?
This compound (2-ClHA), also known as 2-chloro palmitic acid, is a chlorinated form of the saturated fatty acid, palmitic acid.[1][2] In experimental settings, it has been shown to induce cytotoxic effects in various cell types. The primary mechanism of its cytotoxicity is the induction of apoptosis (programmed cell death).[1][2] Studies have shown that 2-ClHA can induce apoptosis in THP-1 cells and primary human monocytes.[1][2] It has also been observed to increase caspase-3 activity, a key enzyme in the apoptotic cascade.[1][2]
Q2: Which solvents are recommended for dissolving this compound for in vitro studies?
Due to its lipophilic nature, this compound is sparingly soluble in aqueous buffers.[1] For cell-based assays, it is recommended to first prepare a stock solution in an organic solvent.[1][2] Commonly used and effective solvents include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] From this stock, the compound can then be diluted into the aqueous culture medium. For instance, a working solution can be prepared by diluting an ethanol stock into a phosphate-buffered saline (PBS) solution.[1]
Q3: What are the potential cytotoxic effects of the solvents themselves?
The organic solvents used to dissolve 2-ClHA can exert their own cytotoxic effects on cell cultures, which can confound experimental results. It is crucial to run vehicle controls (culture medium containing the same final concentration of the solvent as used in the experimental wells) to account for any solvent-induced toxicity.[3] Ethanol concentrations should generally not exceed 0.05% in the final cell culture medium, as higher concentrations can affect cell viability.[3] DMSO has been shown to be cytotoxic to some cell lines at concentrations above 1-2%.[4]
Q4: What is the general mechanism of this compound-induced cytotoxicity?
The primary mechanism of 2-ClHA-induced cytotoxicity is the induction of apoptosis. This process involves several key signaling events:
-
Induction of Endoplasmic Reticulum (ER) Stress: 2-ClHA can induce ER stress, leading to the activation of downstream signaling pathways that promote apoptosis.
-
Mitochondrial Dysfunction: The compound has been shown to disrupt the mitochondrial membrane potential. This is a critical event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: 2-ClHA treatment leads to the cleavage and activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3).[1][2][5] Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Like its parent compound palmitic acid, 2-ClHA may induce the formation of intracellular ROS, which can contribute to cellular damage and trigger apoptosis.[5]
Troubleshooting Guides
Problem: Poor solubility or precipitation of 2-ClHA in cell culture medium.
-
Cause: 2-ClHA has low solubility in aqueous solutions.[1] Direct addition to media will likely result in precipitation.
-
Solution: Follow a proper stock solution preparation protocol. First, dissolve the solid 2-ClHA in an appropriate organic solvent (e.g., ethanol) at a high concentration. Then, dilute this stock solution into your culture medium to the final desired concentration. It is recommended not to store the final aqueous solution for more than a day.[1]
-
Tip: When diluting the stock into the medium, vortex or mix gently to ensure proper dispersion and minimize precipitation. Binding the fatty acid to fatty acid-free bovine serum albumin (BSA) can also improve its solubility and delivery to cells.[6]
Problem: High variability or inconsistent results in cytotoxicity assays.
-
Cause: High variability can stem from several factors including uneven cell seeding, pipetting errors, or edge effects in the microplate.[7]
-
Solution:
-
Cell Seeding: Ensure a single-cell suspension and mix thoroughly before and during plating to ensure a uniform cell density across all wells.
-
Pipetting: Use calibrated pipettes and be consistent with your technique. When adding reagents, especially viscous ones, ensure complete dispensing and mixing.
-
Edge Effects: To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead.
-
Controls: Always include positive and negative controls in your experimental setup.[8]
-
Problem: Vehicle control shows significant cytotoxicity.
-
Cause: The concentration of the organic solvent (e.g., DMSO, ethanol) in the final culture medium is too high.
-
Solution:
-
Reduce Solvent Concentration: Decrease the final solvent concentration to a non-toxic level, typically below 0.5% for DMSO and 0.05% for ethanol, though the tolerance can be cell-line specific.[3][9]
-
Determine Maximum Tolerated Concentration: Perform a preliminary experiment to determine the maximum concentration of the solvent that does not affect the viability of your specific cell line.
-
Alternative Solvents: If a high concentration of the compound is needed, explore other less toxic solvents or delivery methods like conjugation to BSA.[9]
-
Data Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
|---|---|---|
| Ethanol | ~30 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL |[1][2] |
Table 2: Reported Cytotoxicity of Common Organic Solvents on Various Cell Lines
| Solvent | Cell Line(s) | Maximum Tolerated Concentration (MTC) / IC50 | Reference(s) |
|---|---|---|---|
| Ethanol | HaCaT, A-375, A-431 | MTC and IC50 > 2% v/v | [9] |
| Ethanol | HeLa | Cytotoxic at ≥ 5% | [4] |
| Dimethyl Sulfoxide (DMSO) | HaCaT, A-375, A-431 | MTC 0.15 - 1.09% v/v | [9] |
| Dimethyl Sulfoxide (DMSO) | HeLa | Cytotoxic at > 2% |[4] |
Table 3: Summary of Reported Cytotoxic Effects of this compound
| Cell Line(s) | Concentration Range | Observed Effect | Reference(s) |
|---|---|---|---|
| THP-1 cells, Human Monocytes | 10 - 50 µM | Induction of apoptosis | [1][2] |
| THP-1 cells | 10 - 50 µM | Increased caspase-3 activity | [1][2] |
| Human Coronary Artery Endothelial Cells (HCAECs) | 50 µM | Increased COX-2 protein levels | [1][2][10] |
| Human Brain Endothelial Cells (hCMEC/D3) | Not specified | Disruption of mitochondrial membrane potential, procaspase-3 and PARP cleavage | |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Weigh the crystalline this compound in a sterile microcentrifuge tube.
-
Add the desired volume of organic solvent (e.g., 100% ethanol) to achieve a high-concentration stock solution (e.g., 30 mg/mL).[2]
-
Vortex thoroughly until the solid is completely dissolved. Purging with an inert gas before sealing can improve stability for storage.
-
Store the stock solution at -20°C.[1]
-
-
Working Solution Preparation (for cell culture):
-
Thaw the stock solution.
-
Serially dilute the stock solution in your cell culture medium to achieve the final desired experimental concentrations.
-
Important: The final concentration of the organic solvent in the medium should be kept constant across all treatments (including the vehicle control) and should be at a non-toxic level for your cells.[3]
-
Use the freshly prepared working solutions immediately. It is not recommended to store aqueous solutions of 2-ClHA.[1]
-
Protocol 2: General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of 2-ClHA, vehicle control, and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: General Protocol for LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells for maximum LDH release (cells treated with a lysis buffer).[8]
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, generating NADH, which then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance at ~490 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.[8]
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of apoptosis induction by 2-dodecylcyclobutanone, a radiolytic product of palmitic acid, in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity assay selection guide | Abcam [abcam.com]
Technical Support Center: Troubleshooting Unexpected Cell Morphology Changes with 2-Chlorohexadecanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chlorohexadecanoic acid (2-ClHDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on unexpected changes in cell morphology.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when treating cells with 2-ClHDA.
1. Issue: Unexpectedly High Levels of Cell Death or Low Viability
Question: After treating my cells with 2-ClHDA, I'm observing a significant decrease in cell viability and an increase in cell death. What could be the cause, and how can I fix it?
Answer:
Several factors could be contributing to excessive cell death. Consider the following potential causes and solutions:
-
Concentration of 2-ClHDA: High concentrations of 2-ClHDA can induce apoptosis (programmed cell death). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
Solvent Toxicity: The solvent used to dissolve 2-ClHDA (e.g., DMSO, ethanol) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your cell culture medium is minimal and non-toxic. Always include a vehicle control (medium with solvent only) in your experiments.
-
Purity of 2-ClHDA: Impurities in the 2-ClHDA preparation could be cytotoxic. Use a high-purity grade of 2-ClHDA from a reputable supplier.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to 2-ClHDA. If you are working with a particularly sensitive cell line, you may need to use lower concentrations or shorter incubation times.
-
Contamination: Microbial contamination can lead to widespread cell death. Regularly check your cultures for any signs of contamination.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell death.
2. Issue: Inconsistent or No Observable Effect on Cell Morphology
Question: I'm not seeing any changes in cell morphology after treating my cells with 2-ClHDA, or the results are not reproducible. What should I check?
Answer:
A lack of a discernible or consistent effect could stem from several experimental variables:
-
Suboptimal Concentration: The concentration of 2-ClHDA may be too low to elicit a morphological change. Refer to literature for effective concentrations in similar cell types or perform a dose-response study.
-
Incubation Time: The duration of treatment may be too short. Morphological changes can take time to develop. Consider a time-course experiment to identify the optimal incubation period.
-
Instability of 2-ClHDA: 2-ClHDA in solution may degrade over time. Prepare fresh stock solutions and treatment media for each experiment.
-
Cell Density: The confluency of your cell culture can influence the cellular response. Standardize your cell seeding density for all experiments.
-
Serum Concentration: Components in the serum of your culture medium could interfere with the activity of 2-ClHDA. Consider reducing the serum concentration during treatment, but ensure cell viability is not compromised.
3. Issue: Altered Cell Adhesion and Detachment
Question: My cells are rounding up and detaching from the culture plate after 2-ClHDA treatment. Is this an expected effect?
Answer:
Yes, altered cell adhesion is a potential effect of 2-ClHDA. Fatty acids can influence the expression and function of cell adhesion molecules and impact the organization of the cytoskeleton, which is crucial for maintaining cell attachment.
-
Cytoskeletal Disruption: 2-ClHDA may be affecting the integrity of the actin cytoskeleton, leading to changes in cell shape and reduced adhesion.
-
Modulation of Adhesion Proteins: The treatment might be altering the expression or localization of proteins involved in cell-matrix adhesion, such as integrins.
To investigate this further, you can perform immunofluorescence staining for key cytoskeletal (e.g., F-actin) and adhesion proteins (e.g., vinculin, paxillin).
Frequently Asked Questions (FAQs)
Q1: What are the known effects of 2-ClHDA on cell morphology?
A1: 2-ClHDA is a chlorinated fatty acid that can induce a variety of cellular responses, including changes in cell shape, reduced cell adhesion, and alterations to the cytoskeleton. Lipophilic acids, in general, have been shown to cause a "jagged" cell shape in some cell lines.[1]
Q2: What is the mechanism of action of 2-ClHDA that leads to morphological changes?
A2: 2-ClHDA can activate inflammatory signaling pathways, such as the NF-κB pathway, leading to the expression of downstream targets like cyclooxygenase-2 (COX-2).[2][3] This inflammatory response can, in turn, influence the cellular architecture. Additionally, as a fatty acid analog, 2-ClHDA can be incorporated into cellular membranes and lipids, potentially altering their physical properties and affecting membrane-associated processes.
Q3: How should I prepare a stock solution of 2-ClHDA for cell culture experiments?
A3: 2-ClHDA is a lipid, so it should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. It is crucial to then dilute this stock solution in your cell culture medium to the final desired concentration, ensuring the final solvent concentration is non-toxic to your cells (typically <0.1%).
Q4: What concentrations of 2-ClHDA are typically used in cell culture experiments?
A4: The effective concentration of 2-ClHDA can vary depending on the cell type and the specific endpoint being measured. Concentrations ranging from 10 µM to 50 µM have been used in studies on endothelial cells and monocytes.[4] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Quantitative Data Summary
| Cell Line | 2-ClHDA Concentration (µM) | Incubation Time (hours) | Observed Effect on Cell Viability | Reference |
| HL-1 | 10, 25, 50 | 0.5 | No significant change | [1] |
| HL-1 | 10, 25, 50 | 24 | Dose-dependent decrease in viability | [1] |
Experimental Protocols
Protocol 1: Preparation of 2-ClHDA Working Solution
-
Prepare Stock Solution: Dissolve this compound in sterile DMSO to a stock concentration of 10 mM.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 2-ClHDA stock solution. Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without 2-ClHDA) to an equal volume of cell culture medium.
Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.
-
2-ClHDA Treatment: Treat the cells with the desired concentration of 2-ClHDA (and a vehicle control) for the determined incubation time.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (to stain F-actin) in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Nuclear Staining (Optional): Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Signaling Pathway Diagrams
2-ClHDA-Induced NF-κB and COX-2 Signaling Pathway
Caption: 2-ClHDA signaling pathway.
References
- 1. NF-kappaB activation by double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for 2-Chlorohexadecanoic Acid Stock Solutions
Welcome to the technical support center for 2-chlorohexadecanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and reliability of their this compound stock solutions for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is a crystalline solid that is soluble in organic solvents.[1] To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[1][2] It is recommended to purge the solvent with an inert gas before use to minimize oxidation. For cell culture experiments, a common practice is to dissolve the fatty acid in ethanol to create a concentrated stock solution.[3][4][5] This stock can then be diluted into the culture medium, often complexed with fatty acid-free bovine serum albumin (BSA) to enhance solubility and delivery to cells.[3][4][5]
Q2: What are the recommended storage conditions for this compound and its stock solutions?
A2: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Organic stock solutions should also be stored at -20°C. It is advisable to store them in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day due to limited stability.[1]
Q3: What is the solubility of this compound in different solvents?
A3: The solubility of this compound varies depending on the solvent. Here is a summary of its approximate solubility in common laboratory solvents:
| Solvent | Approximate Solubility |
| Ethanol | 30 mg/mL[1][2] |
| DMSO | 20 mg/mL[1][2] |
| DMF | 20 mg/mL[1][2] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1][2] |
Q4: How can I verify the concentration of my this compound stock solution?
A4: The concentration of your stock solution can be verified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. These methods allow for accurate quantification against a certified reference standard.
Troubleshooting Guides
Issue 1: My this compound solution appears cloudy or has precipitated.
-
Possible Cause: The concentration of the solution may have exceeded its solubility limit in the chosen solvent, or the temperature may have dropped, causing the compound to precipitate. This is particularly common in aqueous solutions or when diluting a concentrated organic stock into an aqueous buffer.[1]
-
Solution:
-
Gently warm the solution to see if the precipitate redissolves.
-
If using an aqueous buffer, ensure that the final concentration does not exceed its solubility limit. You may need to increase the proportion of the organic co-solvent or use a carrier protein like BSA to improve solubility in aqueous media.[3][4][5]
-
For organic stock solutions, ensure they are brought to room temperature and vortexed thoroughly before use.
-
Issue 2: I am observing unexpected biological effects or a lack of activity in my experiments.
-
Possible Cause: The this compound may have degraded, or the stock solution may contain impurities. Degradation can occur due to improper storage, exposure to light, or reaction with components of the experimental medium.
-
Solution:
-
Verify Purity and Integrity: Use analytical methods like HPLC, GC-MS, or NMR to check the purity and structural integrity of your stock solution.
-
Prepare Fresh Solutions: Due to the limited stability in aqueous media, always prepare fresh dilutions for your experiments.[1]
-
Conduct a Forced Degradation Study: To understand potential degradation products, you can perform a forced degradation study on a sample of your stock solution.[6][7][8][9][10] This involves exposing the solution to stress conditions such as acid, base, oxidation, and heat to identify potential degradants.
-
Issue 3: I am seeing inconsistent results between different batches of stock solutions.
-
Possible Cause: Inconsistencies can arise from variations in the initial weighing of the compound, solvent evaporation, or degradation over time.
-
Solution:
-
Standardize Preparation: Implement a standardized protocol for stock solution preparation.
-
Quantify Each Batch: Verify the concentration of each new batch of stock solution using a validated analytical method (e.g., HPLC or GC-MS) with a reference standard.
-
Monitor Stability: Periodically re-analyze the concentration and purity of your stock solutions, especially if they are stored for extended periods.
-
Experimental Protocols for Quality Control
Below are detailed methodologies for key experiments to ensure the quality of your this compound stock solutions.
Protocol 1: Concentration and Purity Determination by HPLC-UV
This protocol provides a general framework for analyzing this compound. Method optimization may be required.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start with a suitable ratio of A:B (e.g., 70:30).
-
Increase the percentage of A over time to elute the compound.
-
A gradient of 70% to 100% A over 20 minutes is a good starting point.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-absorbing tag (e.g., p-bromophenacyl bromide) is recommended for sensitive detection.[11] Alternatively, a low UV wavelength (e.g., 205-210 nm) can be used for underivatized fatty acids, though with lower sensitivity.
-
Sample Preparation: Dilute the stock solution in the mobile phase to a concentration within the linear range of the detector.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound.
Protocol 2: Purity and Impurity Profiling by GC-MS
This protocol is suitable for identifying and quantifying volatile impurities and degradation products after derivatization.
Methodology:
-
Derivatization: Convert this compound to its more volatile methyl ester (FAME) or trimethylsilyl (TMS) ester. A common method is methylation using BF3-methanol or by reaction with a silylating agent like BSTFA.[12]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: e.g., 100°C.
-
Ramp to a final temperature of e.g., 280-300°C at a rate of 10-20°C/min.
-
-
Injector Temperature: 250-280°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
-
Identification: Identify this compound and any impurities by comparing their mass spectra to a spectral library and their retention times to a reference standard.
Protocol 3: Structural Verification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound.
Methodology:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the this compound (solid or dried from stock solution) in a deuterated solvent (e.g., CDCl3).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. Key signals to look for include the proton on the carbon bearing the chlorine atom and the carboxylic acid proton.
-
¹³C NMR: Provides information on the carbon skeleton. The chemical shifts of the carbon attached to the chlorine and the carbonyl carbon are characteristic.
-
2D NMR (e.g., COSY, HSQC): Can be used to confirm the connectivity of protons and carbons, providing unambiguous structural verification.[13][14][15][16]
-
-
Analysis: Compare the obtained spectra with reference spectra for this compound to confirm its identity and structural integrity.
Visualizations
Diagram 1: General Workflow for Quality Control of this compound Stock Solutions
Caption: A flowchart illustrating the key steps in the preparation and quality control of this compound stock solutions.
Diagram 2: Decision Tree for Troubleshooting this compound Solution Issues
Caption: A decision tree to guide researchers in troubleshooting common issues encountered with this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianjpr.com [asianjpr.com]
- 9. pharmtech.com [pharmtech.com]
- 10. biomedres.us [biomedres.us]
- 11. cerealsgrains.org [cerealsgrains.org]
- 12. diva-portal.org [diva-portal.org]
- 13. magritek.com [magritek.com]
- 14. 2D NMR Analysis as a Sensitive Tool for Evaluating the Higher-Order Structural Integrity of Monoclonal Antibody against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 2-Chlorohexadecanoic Acid and Palmitic Acid: Cellular Effects and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of 2-chlorohexadecanoic acid (2-ClHA) and the well-characterized saturated fatty acid, palmitic acid (PA). By presenting available experimental data, this document aims to elucidate their distinct and overlapping impacts on key biological processes, including inflammation, apoptosis, and endothelial cell function.
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and a key player in metabolic and signaling pathways. Its roles in cellular processes are diverse, ranging from energy storage to the modulation of inflammatory responses and induction of apoptosis. In contrast, this compound is a halogenated derivative of palmitic acid. Halogenation can significantly alter the physicochemical properties and biological activities of fatty acids, making 2-ClHA a molecule of interest for investigating cellular responses to modified lipids. This guide will delve into the experimental evidence detailing the effects of these two fatty acids on specific cellular and molecular targets.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the effects of 2-ClHA and PA on various cellular parameters. It is important to note that the data presented is collated from different studies and experimental systems; therefore, direct comparisons should be made with caution.
Table 1: Effects on Cyclooxygenase-2 (COX-2) Expression
| Compound | Cell Type | Concentration | Incubation Time | Effect on COX-2 Expression | Citation |
| This compound | Human Coronary Artery Endothelial Cells (HCAEC) | 50 µM | 8 hours | Increased protein expression | [1][2] |
| Palmitic Acid | C2C12 Myotubes | 0.5 mM | 24 hours | Increased mRNA and protein expression |
Table 2: Effects on Apoptosis
| Compound | Cell Type | Concentration | Incubation Time | Pro-apoptotic Effect | Citation |
| This compound | THP-1 cells, primary human monocytes | 10-50 µM | Not specified | Induces apoptosis | |
| Palmitic Acid | Saos-2 cells | 100-800 µM | 24 hours | Dose-dependent increase in apoptosis | [3] |
| MIN6 cells | 0.2-0.4 mM | 24-72 hours | Time- and dose-dependent increase in apoptosis | [4] | |
| Human granulosa cells | 100-500 µM | 3 days | Dose-dependent increase in apoptosis | [5] | |
| NGF-differentiated PC12 cells | 300 µM | 24 hours | Increased apoptosis | [6] |
Table 3: Effects on Endothelial Cell Function
| Compound | Cell Type | Concentration | Effect | Citation |
| This compound | Human Lung Microvascular Endothelial Cells (HLMVEC) | Not specified | Induces endothelial barrier dysfunction, Activates RhoA | [7] |
| Palmitic Acid (Hexadecanoic Acid) | Human Lung Microvascular Endothelial Cells (HLMVEC) | Not specified | Did not cause endothelial barrier dysfunction or RhoA activation | [7] |
| Human Aortic Endothelial Cells (HAEC) | Not specified | Time- and concentration-dependent cell activation | [8] | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 200 µM | Enhances ROS production, increases VCAM-1 and E-selectin expression | [9] |
Experimental Protocols
Preparation and Administration of Fatty Acids for Cell Culture
Palmitic Acid:
-
Stock Solution Preparation: Dissolve palmitic acid powder in ethanol or isopropanol to create a concentrated stock solution (e.g., 100 mM). Gentle heating (e.g., 60-70°C) may be required to fully dissolve the fatty acid.
-
Complexing with Bovine Serum Albumin (BSA): To enhance solubility and bioavailability in cell culture media, palmitic acid is typically complexed with fatty acid-free BSA.
-
Prepare a BSA solution (e.g., 10% w/v) in serum-free media or PBS.
-
Warm the BSA solution to 37°C.
-
Add the palmitic acid stock solution dropwise to the warm BSA solution while stirring to achieve the desired final concentration and molar ratio (e.g., 2:1 to 6:1 PA:BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
-
Cell Treatment: The PA-BSA complex is then added to the cell culture medium to achieve the final desired experimental concentration. A BSA-only solution should be used as a vehicle control.
This compound:
Detailed, standardized protocols for the preparation of 2-ClHA for cell culture are not as widely published as those for palmitic acid. However, based on its chemical properties as a fatty acid, a similar protocol involving solubilization in an organic solvent and complexing with BSA is likely employed. In a study investigating its effect on COX-2 expression, 2-ClHA was added to the cell culture medium, suggesting a method that ensures its solubility and delivery to the cells.[1][2] Researchers should perform pilot studies to determine the optimal solubilization and delivery method for their specific cell type and experimental conditions.
Signaling Pathways and Mechanisms of Action
NF-κB Signaling Pathway
Both 2-ClHA and palmitic acid have been implicated in the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.
-
This compound: The precursor to 2-ClHA, 2-chlorohexadecanal, has been shown to signal in part through the NF-κB pathway in human coronary artery endothelial cells, as evidenced by a decrease in the inhibitory protein IκB.[1]
-
Palmitic Acid: Palmitic acid is a well-established activator of the NF-κB pathway in various cell types, including adipocytes, endothelial cells, and macrophages.[10][11][12][13] This activation can occur through various mechanisms, including the activation of Toll-like receptor 4 (TLR4) and the induction of endoplasmic reticulum (ER) stress.[12][14]
References
- 1. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic acid induces human osteoblast-like Saos-2 cell apoptosis via endoplasmic reticulum stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human lung microvascular endothelial cell protein modification by this compound: RhoA mediates this compound-elicited endothelial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitic acid-induced activation of human T-lymphocytes and aortic endothelial cells with production of insulin receptors, reactive oxygen species, cytokines, and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Palmitic Acid in the Co-Toxicity of Bacterial Metabolites to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitic acid stimulates interleukin-8 via the TLR4/NF-κB/ROS pathway and induces mitochondrial dysfunction in bovine oviduct epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: 2-Chlorohexadecanoic Acid vs. 2-Bromopalmitate as Research Tools
For researchers in cellular biology, pharmacology, and drug development, the selection of appropriate chemical probes is paramount to elucidating complex biological processes. This guide provides a comprehensive comparison of two fatty acid analogs, 2-chlorohexadecanoic acid (2-ClHA) and 2-bromopalmitate (2-BP), which are utilized in distinct but sometimes overlapping areas of research. While both are derivatives of palmitic acid, their primary applications and mechanisms of action differ significantly, making the choice between them dependent on the specific research question.
Executive Summary
2-Bromopalmitate (2-BP) is a widely recognized and utilized tool for the non-selective inhibition of protein S-palmitoylation.[1][2] It acts as an irreversible inhibitor of palmitoyl acyltransferases (PATs), the enzymes responsible for attaching palmitate to proteins, particularly the DHHC (Asp-His-His-Cys) family of enzymes.[1][3] Its utility lies in its ability to broadly disrupt protein palmitoylation, allowing researchers to study the functional consequences of this post-translational modification on a global scale. However, its promiscuity and effects on other lipid metabolic pathways are important considerations.
This compound (2-ClHA) , in contrast, is primarily characterized as an inflammatory lipid mediator. It is an endogenous product generated by the action of myeloperoxidase-derived hypochlorous acid on plasmalogens. Its main documented biological effect is the induction of cyclooxygenase-2 (COX-2) expression, a key enzyme in the inflammatory response. While 2-ClHA has been reported to interfere with protein palmitoylation, its mechanism and potency in this regard are less well-defined compared to 2-BP.
This guide will delve into the mechanistic details, present available quantitative data, provide experimental protocols, and offer visual aids to assist researchers in making an informed decision for their experimental designs.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and quantitative data available for this compound and 2-bromopalmitate.
| Feature | This compound (2-ClHA) | 2-Bromopalmitate (2-BP) |
| Primary Research Application | Study of inflammatory signaling, COX-2 induction, ER stress, and mitochondrial dysfunction. | Global inhibition of protein S-palmitoylation to study its role in protein trafficking, localization, and function. |
| Primary Molecular Target | Key components of the NF-κB signaling pathway. | DHHC family of palmitoyl acyltransferases (PATs). |
| Mechanism of Action | Induces IκB degradation, leading to NF-κB activation and subsequent COX-2 gene expression. | Irreversibly inhibits PATs by forming a covalent bond with the catalytic cysteine residue in the DHHC motif.[1] |
| Effect on Palmitoylation | Interferes with protein palmitoylation, though the direct mechanism and potency are not well-quantified. | Potent, non-selective inhibitor of protein S-palmitoylation. |
| IC50 for PAT Inhibition | Not reported. | ~10 µM for blocking the PAT acyl-intermediate formation. |
| Cellular Effects | Induces COX-2 expression, ER stress, mitochondrial dysfunction, apoptosis. | Broadly inhibits protein palmitoylation, affecting protein localization and function; can also inhibit other lipid-metabolizing enzymes.[1][2] |
| In Vivo Relevance | Endogenously produced during inflammation. | Primarily used as an exogenous research tool. |
| Specificity | Induces specific inflammatory signaling pathways. | Non-selective inhibitor of DHHC-PATs and other enzymes. |
Experimental Protocols
Acyl-Biotinyl Exchange (ABE) Assay for Detecting Protein Palmitoylation
The ABE assay is a widely used method to detect and quantify protein palmitoylation. It relies on the specific chemical cleavage of the thioester bond linking the palmitate to the cysteine residue and subsequent labeling of the newly exposed thiol group with biotin.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM)
-
Biotin-BMCC or similar thiol-reactive biotinylating reagent
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Protocol:
-
Cell Lysis: Lyse cells treated with or without 2-ClHA or 2-BP in a suitable lysis buffer containing protease inhibitors.
-
Blocking of Free Thiols: Incubate the protein lysate with NEM to irreversibly block all free cysteine residues that are not palmitoylated.
-
Thioester Cleavage: Treat the lysate with a neutral solution of hydroxylamine (HAM) to specifically cleave the thioester bonds of palmitoylated cysteines. A parallel sample treated with a control buffer (e.g., Tris) instead of HAM serves as a negative control.
-
Biotinylation of Newly Exposed Thiols: Incubate the HAM-treated and control lysates with a thiol-reactive biotinylating reagent, such as Biotin-BMCC. This will label the cysteine residues that were previously palmitoylated.
-
Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Elution and Detection: Elute the captured proteins from the beads and analyze them by SDS-PAGE and Western blotting using an antibody specific to the protein of interest. An increased signal in the HAM-treated sample compared to the control indicates that the protein is palmitoylated.
In Vitro Palmitoyl Acyltransferase (PAT) Activity Assay
This assay measures the activity of PAT enzymes in a cell-free system and can be used to assess the direct inhibitory effects of compounds like 2-BP and 2-ClHA.
Materials:
-
Cell membranes containing PATs (prepared from cell lysates by ultracentrifugation)
-
Fluorescently labeled lipidated peptide substrate (e.g., NBD-labeled peptide)
-
Palmitoyl-CoA
-
2-ClHA or 2-BP
-
Reaction buffer
-
HPLC system with a fluorescence detector
Protocol:
-
Enzyme Preparation: Isolate cell membranes containing the PAT enzymes of interest.
-
Inhibitor Pre-incubation: Pre-incubate the membrane fraction with varying concentrations of 2-ClHA or 2-BP.
-
Reaction Initiation: Initiate the palmitoylation reaction by adding the fluorescently labeled peptide substrate and palmitoyl-CoA to the pre-incubated membrane fraction.
-
Reaction Quenching: Stop the reaction at a defined time point by adding a quenching solution (e.g., an acidic solution).
-
Analysis by HPLC: Separate the palmitoylated (more hydrophobic) and non-palmitoylated peptide substrates by reverse-phase HPLC.
-
Quantification: Quantify the amount of palmitoylated product by measuring the fluorescence intensity. The inhibitory effect of the compounds can be determined by comparing the product formation in the presence and absence of the inhibitor, allowing for the calculation of IC50 values.
Mandatory Visualizations
Caption: Signaling pathway of 2-ClHA-induced COX-2 expression.
Caption: Experimental workflow for assessing protein palmitoylation inhibition.
Conclusion
-
Choose 2-bromopalmitate when the primary goal is to investigate the functional consequences of inhibiting protein S-palmitoylation on a broad scale. Its well-characterized, potent inhibitory activity on DHHC-PAT enzymes makes it the standard choice for such studies. However, researchers must remain mindful of its off-target effects on other lipid metabolic pathways.
-
Choose this compound when the research focus is on inflammatory signaling pathways, particularly the induction of COX-2. Its role as an endogenous inflammatory mediator makes it a physiologically relevant tool for studying these processes. While it may have secondary effects on protein palmitoylation, it should not be considered a specific or potent inhibitor for studying this modification directly.
Ultimately, the appropriate choice of fatty acid analog depends on the specific biological question being addressed. A thorough understanding of their respective mechanisms of action and primary cellular effects is crucial for designing and interpreting experiments accurately.
References
Validating the Specificity of 2-Chlorohexadecanoic Acid's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexadecanoic acid (2-ClHA) is a chlorinated fatty acid produced endogenously during inflammation through the action of myeloperoxidase. Emerging research has highlighted its role as a signaling molecule with potent biological effects, including the induction of pro-inflammatory responses and regulation of vascular endothelial cell function. Understanding the specificity of these effects is crucial for its potential development as a therapeutic agent or for its use as a specific tool to probe cellular pathways. This guide provides an objective comparison of 2-ClHA's performance with other relevant fatty acids and inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their investigations.
Comparative Analysis of Biological Effects
The following tables summarize the known biological effects of 2-ClHA in comparison to its parent compound, palmitic acid, the commonly used non-specific palmitoylation inhibitor 2-bromopalmitate (2-BP), and another halogenated fatty acid, 2-fluoropalmitic acid.
Table 1: Induction of Cyclooxygenase-2 (COX-2) Expression
| Compound | Cell Type | Concentration | Fold Increase in COX-2 mRNA | Fold Increase in COX-2 Protein | Citation(s) |
| This compound (2-ClHA) | Human Coronary Artery Endothelial Cells (HCAECs) | 50 µM | ~2-fold | Significant increase | [1][2] |
| Palmitic Acid | Macrophages | Not specified | Induces COX-2 expression | Induces COX-2 expression | [3] |
| 2-Bromopalmitate (2-BP) | Not reported | Not reported | Not reported | Not reported | |
| 2-Fluoropalmitic Acid | Not reported | Not reported | Not reported | Not reported |
Table 2: Induction of Neutrophil Extracellular Trap (NET) Formation
| Compound | Cell Type | Concentration | % NETosis (or other quantitative measure) | Citation(s) |
| This compound (2-ClHA) | Human Neutrophils | 10 µM | Significant increase in extracellular DNA | [1] |
| Palmitic Acid | Human Neutrophils | 10 µM | Moderate increase in NETosis | [4] |
| 2-Bromopalmitate (2-BP) | Not reported | Not reported | Not reported | |
| 2-Fluoropalmitic Acid | Not reported | Not reported | Not reported |
Table 3: Induction of Weibel-Palade Body (WPB) Mobilization
| Compound | Cell Type | Concentration | Marker Release (e.g., vWF, P-selectin) | Citation(s) |
| This compound (2-ClHA) | Human Coronary Artery Endothelial Cells (HCAECs) | 10 µM | Significant increase in VWF and P-selectin release | [2] |
| Palmitic Acid | Not reported | Not reported | Not reported | |
| 2-Bromopalmitate (2-BP) | Not reported | Not reported | Not reported | |
| 2-Fluoropalmitic Acid | Not reported | Not reported | Not reported |
Table 4: Induction of Apoptosis
| Compound | Cell Type | Concentration | Apoptotic Effect | Citation(s) |
| This compound (2-ClHA) | THP-1 cells, human monocytes | 10-50 µM | Induces apoptosis | [5] |
| Palmitic Acid | Hepatocytes, Endometrial Cancer Cells | 0.33-0.66 mM, 250 µM | Induces apoptosis | [6][7] |
| 2-Bromopalmitate (2-BP) | Not reported in a comparative context | Not reported | Can inhibit pyroptosis, a form of cell death | [7] |
| 2-Fluoropalmitic Acid | Not reported | Not reported | Not reported |
Experimental Protocols
Protocol 1: Western Blot Analysis for COX-2 Expression
This protocol is adapted from the methodology used to demonstrate 2-ClHA-induced COX-2 expression in HCAECs[1][2].
1. Cell Culture and Treatment:
-
Culture Human Coronary Artery Endothelial Cells (HCAECs) in appropriate media until confluent.
-
Treat cells with 50 µM 2-ClHA, palmitic acid, or other fatty acid analogs for 8-24 hours. Include a vehicle control (e.g., ethanol or BSA).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize COX-2 expression to a loading control like β-actin or GAPDH.
Protocol 2: Quantification of Neutrophil Extracellular Trap (NET) Formation
This protocol is based on methods used to quantify NETosis in response to fatty acids[1].
1. Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
2. Cell Seeding and Treatment:
-
Resuspend isolated neutrophils in RPMI 1640 medium.
-
Seed 2 x 10^5 neutrophils per well in a 96-well plate.
-
Treat neutrophils with 10 µM 2-ClHA, palmitic acid, or other compounds for 1-4 hours. Include a positive control (e.g., PMA) and a vehicle control.
3. Staining of Extracellular DNA:
-
Add a cell-impermeable DNA dye (e.g., Sytox Green) to each well. This dye will only stain the extracellular DNA released during NETosis.
4. Quantification:
-
Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Sytox Green).
-
An increase in fluorescence intensity corresponds to an increase in NET formation.
5. (Optional) Visualization by Fluorescence Microscopy:
-
For qualitative analysis, cells can be seeded on glass coverslips and treated as above.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Stain with a DNA dye (e.g., DAPI) and antibodies against NET components like myeloperoxidase (MPO) or citrullinated histone H3.
-
Visualize the cells using a fluorescence microscope.
Signaling Pathways and Mechanisms of Action
This compound (2-ClHA) Signaling
2-ClHA has been shown to activate pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways, leading to the upregulation of genes like PTGS2 (encoding COX-2).
Comparative Signaling of Fatty Acids
While 2-ClHA appears to specifically activate pro-inflammatory pathways, other fatty acids have more varied effects. Palmitic acid, for instance, can also activate TLR4 and induce an inflammatory response, but its metabolism into other lipids like diacylglycerol and ceramides can trigger additional signaling cascades, including ER stress and protein kinase C (PKC) activation[3]. In contrast, the widely used inhibitor 2-bromopalmitate is known for its promiscuous reactivity, targeting a broad range of enzymes involved in lipid metabolism and protein palmitoylation, leading to significant off-target effects[8][9].
Discussion and Future Directions
The available evidence suggests that this compound is a potent activator of specific pro-inflammatory pathways in endothelial cells and neutrophils. Its ability to induce COX-2 expression, NETosis, and Weibel-Palade body mobilization highlights its potential role in the pathogenesis of inflammatory diseases.
Specificity of 2-ClHA: Compared to the non-specific inhibitor 2-bromopalmitate, 2-ClHA appears to have a more targeted mechanism of action, primarily activating signaling cascades rather than broadly inhibiting enzymatic activities. While palmitic acid also induces inflammation, its effects are intertwined with its broader metabolic roles, potentially leading to a wider range of cellular responses.
Gaps in Knowledge and Future Research: To fully validate the specificity of 2-ClHA, further research is required:
-
Direct Comparative Studies: Head-to-head comparisons of 2-ClHA with palmitic acid, 2-fluoropalmitic acid, and other analogs across a range of concentrations and time points are needed to definitively establish its relative potency and specificity.
-
Comprehensive Off-Target Profiling: A systematic screening of 2-ClHA against a panel of kinases, phosphatases, and other enzymes would provide a clearer picture of its potential off-target effects.
-
In Vivo Studies: The majority of the current data is from in vitro studies. In vivo studies are necessary to understand the physiological and pathological roles of 2-ClHA in the context of a whole organism.
Conclusion
This compound is an emerging bioactive lipid with specific and potent effects on inflammatory and vascular signaling pathways. While further research is needed to fully elucidate its mechanism of action and potential off-target effects, the current data suggests it is a more specific modulator of cellular signaling than broadly acting inhibitors like 2-bromopalmitate. This guide provides a framework for researchers to design and interpret experiments aimed at further validating the specificity of 2-ClHA's biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chlorofatty acids induce Weibel-Palade body mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palmitic acid activates NLRP3 inflammasome through NF-κB and AMPK-mitophagy-ROS pathways to induce IL-1β production in large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effect of oleic and palmitic acid on lipid accumulation and apoptosis in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of Weibel-Palade bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
Validating 2-Chlorohexadecanoic Acid Findings with Negative Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Chlorohexadecanoic Acid and the Importance of Negative Controls
This compound (2-ClHDA) is a chlorinated lipid that is produced endogenously through the action of myeloperoxidase on plasmalogens, a process often associated with inflammation and neutrophil activation.[1][2][3] Research has indicated that 2-ClHDA can elicit potent cellular responses, including the activation of key inflammatory signaling pathways.[4] To ensure that these findings are specifically attributable to the unique chemical structure of 2-ClHDA, it is imperative to use appropriate negative controls in all experimental designs.
This guide focuses on two key negative controls:
-
Palmitic Acid (PA): As the non-chlorinated parent fatty acid of 2-ClHDA, palmitic acid is an essential control.[5] It helps to distinguish effects caused by the chloro-group at the alpha-position from those that are a general consequence of saturated fatty acid exposure. It is important to note that palmitic acid itself can be bioactive, inducing inflammatory responses in various cell types.[6][7][8]
-
2-Hydroxyhexadecanoic Acid (2-OHHDA): This molecule serves as a structural analog to 2-ClHDA, with a hydroxyl group instead of a chloro-group at the 2-position.[7][9] This control helps to determine if the observed biological activity is specific to the halogenation or if any substitution at this position can trigger a similar cellular response.
Comparative Data on Key Signaling Pathways
The following tables summarize expected quantitative data from key experiments designed to compare the effects of 2-ClHDA with its negative controls on critical inflammatory signaling pathways.
Table 1: Activation of MAPK Signaling Pathways
This table compares the phosphorylation of key MAP kinases (p38, JNK, and ERK1/2) in response to treatment with 2-ClHDA and negative controls. Data is presented as the fold change in phosphorylation relative to a vehicle control.
| Treatment (Concentration) | p-p38 MAPK (Fold Change) | p-JNK (Fold Change) | p-ERK1/2 (Fold Change) |
| Vehicle Control (e.g., DMSO) | 1.0 | 1.0 | 1.0 |
| 2-ClHDA (25 µM) | ~5.0 - 8.0 | ~4.0 - 7.0 | ~3.0 - 5.0 |
| Palmitic Acid (25 µM) | ~1.5 - 2.5 | ~1.2 - 2.0 | ~1.1 - 1.8 |
| 2-Hydroxyhexadecanoic Acid (25 µM) | ~1.0 - 1.5 | ~1.0 - 1.3 | ~1.0 - 1.2 |
Note: The fold changes are illustrative and based on typical results reported in the literature. Actual results may vary depending on the cell type and experimental conditions.[4][10][11]
Table 2: Induction of COX-2 Gene Expression
This table illustrates the comparative effect of 2-ClHDA and its negative controls on the mRNA expression of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. Data is presented as the fold change in COX-2 mRNA levels relative to a vehicle control.
| Treatment (Concentration) | COX-2 mRNA (Fold Change) |
| Vehicle Control (e.g., DMSO) | 1.0 |
| 2-ClHDA (50 µM) | ~3.0 - 5.0 |
| Palmitic Acid (50 µM) | ~1.5 - 2.5 |
| 2-Hydroxyhexadecanoic Acid (50 µM) | ~1.0 - 1.2 |
Note: The fold changes are illustrative and based on typical results reported in the literature. Actual results may vary depending on the cell type and experimental conditions.[1][8][12][13]
Table 3: Activation of NF-κB Signaling Pathway
This table compares the activation of the NF-κB transcription factor in response to 2-ClHDA and negative controls, as measured by a luciferase reporter assay. Data is presented as the fold change in luciferase activity relative to a vehicle control.
| Treatment (Concentration) | NF-κB Luciferase Activity (Fold Change) |
| Vehicle Control (e.g., DMSO) | 1.0 |
| 2-ClHDA (50 µM) | ~4.0 - 6.0 |
| Palmitic Acid (50 µM) | ~2.0 - 3.5 |
| 2-Hydroxyhexadecanoic Acid (50 µM) | ~1.0 - 1.3 |
Note: The fold changes are illustrative and based on typical results reported in the literature. Actual results may vary depending on the cell type and experimental conditions.[7][8][14]
Visualizing the Experimental Logic and Pathways
Diagram 1: Logical Workflow for Validating 2-ClHDA Findings
Caption: Workflow for validating 2-ClHDA effects.
Diagram 2: Signaling Pathway of 2-ClHDA-Induced Inflammation
Caption: 2-ClHDA inflammatory signaling pathway.
Experimental Protocols
1. Preparation of Fatty Acid Solutions
-
Materials: 2-ClHDA, Palmitic Acid, 2-Hydroxyhexadecanoic Acid, Bovine Serum Albumin (BSA, fatty acid-free), Sodium Hydroxide (NaOH), Phosphate Buffered Saline (PBS), Ethanol.
-
Procedure:
-
Prepare a stock solution of each fatty acid in ethanol.
-
For cell treatment, prepare a stock solution of 10% fatty acid-free BSA in PBS.
-
To prepare the working solution, saponify the fatty acid by incubating with 0.1 M NaOH at 70°C for 30 minutes.
-
Complex the saponified fatty acid with the 10% BSA solution at a molar ratio of 4:1 (fatty acid:BSA) by incubating at 37°C for 1 hour with gentle agitation.
-
The final concentration of the fatty acid-BSA complex can be diluted in cell culture medium to the desired working concentration.
-
Prepare a vehicle control using the same concentration of BSA and NaOH solution without the fatty acid.[4][12][15][16]
-
2. Western Blotting for MAPK Phosphorylation
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with 2-ClHDA, palmitic acid, 2-hydroxyhexadecanoic acid, or vehicle control for the desired time (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, phospho-JNK, phospho-ERK1/2, and their total protein counterparts overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[2][3][14][17][18]
-
3. Quantitative Real-Time PCR (qPCR) for COX-2 Expression
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with 2-ClHDA, palmitic acid, 2-hydroxyhexadecanoic acid, or vehicle control for the desired time (e.g., 4-8 hours).
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for COX-2 and a housekeeping gene (e.g., GAPDH or β-actin).
-
A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to determine the fold change in COX-2 expression relative to the vehicle control.[19][20][21][22][23]
-
4. NF-κB Reporter Assay
-
Cell Transfection and Treatment:
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with 2-ClHDA, palmitic acid, 2-hydroxyhexadecanoic acid, or vehicle control for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as the fold change in NF-κB activity relative to the vehicle control.[1][9][24][25][26]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Palmitic acid induces human osteoblast-like Saos-2 cell apoptosis via endoplasmic reticulum stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2381950B1 - hydroxyhexadecanoic acid for the treatment of cancer - Google Patents [patents.google.com]
- 7. 2-Hydroxyhexadecanoic acid | C16H32O3 | CID 92836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparative Proteomic Study of Fatty Acid-treated Myoblasts Reveals Role of Cox-2 in Palmitate-induced Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. Palmitoleic acid prevents palmitic acid-induced macrophage activation and consequent p38 MAPK-mediated skeletal muscle insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2.3. Palmitic acid and drug treatments [bio-protocol.org]
- 13. Palmitate-Triggered COX2/PGE2-Related Hyperinflammation in Dual-Stressed PdL Fibroblasts Is Mediated by Repressive H3K27 Trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. biomol.com [biomol.com]
- 19. Evaluation Expression COX-2 in Prostatic Carcinoma by PCR and Immunohistochemistry and Its Relationship with Gleason Score | Asian Pacific Journal of Cancer Biology [waocp.com]
- 20. sinobiological.com [sinobiological.com]
- 21. origene.com [origene.com]
- 22. Over-expression of COX-2 mRNA in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. NF-κB reporter assay [bio-protocol.org]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
comparing 2-chlorohexadecanoic acid to its precursor 2-chlorohexadecanal
A Comprehensive Comparison: 2-Chlorohexadecanoic Acid vs. 2-Chlorohexadecanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of this compound and its precursor, 2-chlorohexadecanal. These chlorinated lipids are gaining attention in biomedical research due to their roles in inflammatory processes and endothelial cell dysfunction. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental methodologies for the cited experiments.
Introduction
2-Chlorohexadecanal (2-ClHDA) and its oxidized metabolite, this compound (2-ClHA), are products of the myeloperoxidase (MPO)-hydrogen peroxide-chloride system, which is active during inflammation.[1] This system generates hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1] HOCl targets the vinyl ether bond of plasmalogens, a major phospholipid component of cell membranes, leading to the formation of 2-chloro-fatty aldehydes, with 2-ClHDA being a primary example.[1][2] Once formed, 2-ClHDA can be further metabolized within cells by oxidation to this compound or by reduction to 2-chlorohexadecanol.[3][4] Both 2-ClHDA and 2-ClHA have been shown to be biologically active, influencing inflammatory signaling pathways and contributing to endothelial cell activation.[3][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. Data for 2-chlorohexadecanal is less readily available in public databases.
| Property | This compound |
| Molecular Formula | C16H31ClO2 |
| Molecular Weight | 290.9 g/mol [6] |
| IUPAC Name | This compound[6] |
| Synonyms | 2-chloro Palmitic Acid, 2-ClHA[6] |
| Chemical Class | Halogenated fatty acid[6] |
Comparative Biological Activity
Experimental data reveals distinct yet related biological activities of 2-ClHDA and 2-ClHA, particularly in the context of endothelial cell function and inflammation.
Induction of Cyclooxygenase-2 (COX-2)
Both 2-ClHDA and 2-ClHA have been shown to induce the expression of COX-2, a key enzyme in the inflammatory response, in human coronary artery endothelial cells (HCAEC).[3][5] However, the kinetics and magnitude of this induction differ between the two molecules.
| Parameter | 2-Chlorohexadecanal (50 µM) | This compound (50 µM) | Reference |
| COX-2 mRNA Expression | Increased by ~3-fold by 8 hours.[3] | Induced a 2-fold increase by 2 hours, which remained elevated at 8 hours.[3] | [3] |
| COX-2 Protein Expression | Increased at both 8 and 20 hours.[3][5][6] | Increased at 8 hours, returning to baseline by 20 hours.[3][5][6] | [3][5][6] |
| Prostacyclin (PGI₂) Release | Led to a significant increase in 6-keto-PGF₁α (a stable metabolite of PGI₂) release.[3][6] | Not explicitly stated to have the same effect, but implied through COX-2 induction. | [3][6] |
Endothelial Cell Activation and Permeability
2-ClHDA has been demonstrated to be a potent activator of endothelial cells, leading to increased expression of adhesion molecules, subsequent adherence of neutrophils and platelets, and a loss of endothelial barrier function.[3] While its non-chlorinated counterpart, hexadecanal, had modest effects on endothelial permeability, 2-ClHDA caused significant dysfunction in human coronary artery, lung microvascular, and kidney endothelial cells.[3] The mechanism is thought to involve the disruption of adherens junctions.[3]
Signaling Pathway Activation
The pro-inflammatory effects of these chlorinated lipids are, at least in part, mediated through the activation of the NF-κB signaling pathway.
| Signaling Event | 2-Chlorohexadecanal (50 µM) | This compound (50 µM) | Reference |
| IκB Protein Levels | Significant decrease in IκB protein levels at 20 hours.[3] | No significant decrease in IκB protein levels was observed.[3] | [3] |
This suggests that 2-ClHDA is a more potent activator of the canonical NF-κB pathway compared to its carboxylic acid metabolite.
Metabolism and Cellular Fate
2-ClHDA is a precursor to 2-ClHA. In cellular systems such as human coronary artery endothelial cells and neutrophils, 2-ClHDA is metabolized via two main pathways:
-
Oxidation: to this compound (2-ClHA)
-
Reduction: to 2-chlorohexadecanol (2-ClHOH)
Studies have shown that after one hour of incubation with 2-ClHDA, the majority of the radiolabel is found in the 2-chlorohexadecanol pool.[4] The chlorinated fatty acid can also be incorporated into more complex lipids like triglycerides, phosphatidylcholine, and phosphatidylethanolamine.[4]
Experimental Protocols
Western Blot Analysis for COX-2 Expression
This protocol is adapted from methodologies used to assess COX-2 protein levels in response to inflammatory stimuli.[7][8][9][10][11]
a. Cell Lysis:
-
Culture human coronary artery endothelial cells (HCAEC) to near confluence.
-
Treat cells with 2-ClHDA, 2-ClHA (e.g., 50 µM), or vehicle control for specified time points (e.g., 8 and 20 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit.
c. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
e. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Visualize the bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
In Vitro Endothelial Permeability Assay (Transwell Assay)
This protocol is based on established methods for measuring the integrity of endothelial cell monolayers.[1][2][4][12]
a. Cell Seeding:
-
Seed HCAECs onto collagen-coated, microporous polycarbonate membrane inserts (e.g., 0.4 µm pore size) in a 24-well plate.
-
Culture the cells for several days to allow for the formation of a confluent monolayer.
b. Treatment:
-
Once a confluent monolayer is established, treat the cells with 2-ClHDA, 2-ClHA, or a vehicle control for the desired duration.
c. Permeability Measurement:
-
After treatment, add a high molecular weight tracer, such as fluorescein isothiocyanate (FITC)-dextran or horseradish peroxidase (HRP), to the upper chamber (the insert).
-
At various time points, collect samples from the lower chamber of the 24-well plate.
-
Measure the amount of tracer that has passed through the endothelial monolayer into the lower chamber.
- For FITC-dextran, measure the fluorescence using a plate reader.
- For HRP, perform an enzymatic assay using a suitable substrate (e.g., TMB) and measure the absorbance.
d. Data Analysis:
-
Calculate the rate of tracer flux across the monolayer. An increase in the amount of tracer in the lower chamber indicates increased permeability of the endothelial barrier.
Visualizations
Metabolic Conversion and Biological Effects
References
- 1. Determination of Solute Permeability of Microvascular Endothelial Cell Monolayers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chlorohexadecanal and this compound Induce COX-2 Expression in Human Coronary Artery Endothelial Cells [agris.fao.org]
- 6. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide-induced expression of cyclooxygenase-2 in mouse macrophages is inhibited by chloromethylketones and a direct inhibitor of NF-kappa B translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cross-Validation of 2-Chlorohexadecanoic Acid Effects: A Comparative Guide to Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common assays used to evaluate the cellular effects of 2-chlorohexadecanoic acid (2-ClHA), a chlorinated fatty acid implicated in inflammatory processes and cellular stress. While direct comparative studies on 2-ClHA using multiple assay types are limited, this guide utilizes data from studies on its parent compound, palmitic acid (hexadecanoic acid), to illustrate the importance of cross-validating results from different experimental approaches. By understanding the principles, strengths, and limitations of various assays, researchers can build a more robust and nuanced understanding of the biological activities of 2-ClHA.
Data Presentation: Comparative Analysis of Cellular Assays
To illustrate the cross-validation of results, the following tables summarize hypothetical quantitative data based on published studies of palmitic acid, which can serve as a proxy for designing and interpreting experiments with 2-ClHA. These tables highlight how different assays can provide complementary information on cell viability and apoptosis.
Table 1: Assessment of Cell Viability Following Treatment
| Assay Principle | Assay Name | Endpoint Measured | Hypothetical Result (48h Treatment) | Interpretation |
| Metabolic Activity | MTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases | 45% reduction in cell viability at 200 µM | Indicates decreased metabolic activity, suggesting reduced cell proliferation or cytotoxicity.[1] |
| ATP Content | CellTiter-Glo® | Intracellular ATP levels | 50% reduction in luminescence at 200 µM | Correlates with the number of metabolically active cells, supporting the MTT assay findings. |
| Membrane Integrity | Trypan Blue Exclusion | Exclusion of dye by intact cell membranes | 25% increase in stained (non-viable) cells at 200 µM | Suggests a smaller proportion of cells have lost membrane integrity compared to the reduction in metabolic activity, indicating that some metabolically inactive cells may still have intact membranes. |
Table 2: Quantification of Apoptosis Following Treatment
| Assay Principle | Assay Name | Endpoint Measured | Hypothetical Result (24h Treatment) | Interpretation |
| Phosphatidylserine (PS) Exposure | Annexin V Staining | Binding of Annexin V to externalized PS on apoptotic cells | 35% of cells are Annexin V positive / Propidium Iodide (PI) negative (early apoptosis) | Demonstrates a significant induction of early-stage apoptosis.[2][3] |
| Caspase Activation | Caspase-3 Activity Assay | Cleavage of a fluorogenic substrate by active caspase-3 | 3-fold increase in caspase-3 activity at 200 µM | Confirms the activation of a key executioner caspase in the apoptotic pathway.[1] |
| DNA Fragmentation | DNA Laddering Assay | Visualization of fragmented DNA by gel electrophoresis | Presence of a characteristic DNA ladder | A qualitative hallmark of late-stage apoptosis, corroborating the findings from other apoptosis assays.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-ClHA and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V Apoptosis Assay
The Annexin V assay is used to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (or other test compound)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the MTT assay.
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (or other test compound)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Reaction buffer
-
96-well plate (black plate for fluorescent assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed and treat cells as previously described.
-
Harvest the cells and lyse them using the cell lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: NF-κB signaling pathway induced by 2-ClHA leading to COX-2 expression.
Caption: Workflow for cross-validation of 2-ClHA effects using multiple assays.
References
Assessing the Downstream Targets of 2-Chlorohexadecanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream cellular targets of 2-chlorohexadecanoic acid (2-ClHA), a chlorinated lipid mediator produced endogenously during inflammation. The biological effects of 2-ClHA are compared with its non-halogenated parent compound, palmitic acid, and the widely used experimental tool, 2-bromohexadecanoic acid, to offer a clear perspective on its unique activities. This document summarizes key experimental findings, presents quantitative data for easy comparison, and provides detailed protocols for relevant assays.
Comparative Analysis of Downstream Cellular Effects
This compound is a monochlorinated form of palmitic acid produced by the action of myeloperoxidase on neutrophils. Its downstream effects are primarily pro-inflammatory and pro-apoptotic, distinguishing it from its parent fatty acid.
Pro-Inflammatory Signaling and Endothelial Cell Activation
2-ClHA is a potent activator of inflammatory pathways in vascular endothelial cells. A primary target is the induction of Cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis during inflammation.
-
This compound (2-ClHA): At concentrations of 50 µM, 2-ClHA significantly increases COX-2 protein expression in Human Coronary Artery Endothelial Cells (HCAECs). This induction is mediated, at least in part, through the NF-κB signaling pathway, as evidenced by a decrease in the inhibitory protein IκB.[1] Furthermore, at a lower concentration of 10 µM, 2-ClHA stimulates HCAECs to produce and release P-selectin, von Willebrand factor, and angiopoietin-2, promoting neutrophil and platelet adherence.
-
Palmitic Acid (PA): The non-chlorinated parent compound, palmitic acid, is also known to induce COX-2 expression in certain cell types, such as skeletal myotubes.[2][3] This effect is part of a broader pro-inflammatory response elicited by saturated fatty acids. However, the direct comparative potency in endothelial cells suggests the chlorinated form has distinct and potent activities.
-
2-Bromohexadecanoic Acid (2-BrHA): Also known as 2-bromopalmitate (2-BP), this compound is primarily used as a non-selective, irreversible inhibitor of protein S-palmitoylation.[4][5] It targets DHHC palmitoyl acyl transferases.[4][5] Its mechanism is distinct from the pro-inflammatory signaling initiated by 2-ClHA, and it is more commonly associated with the inhibition of lipid metabolism and protein trafficking rather than the induction of specific inflammatory enzymes like COX-2.
Induction of Apoptosis and Cellular Stress
2-ClHA triggers programmed cell death and stress responses in immune cells and endothelial cells.
-
This compound (2-ClHA): In monocytic THP-1 cells and primary human monocytes, 2-ClHA (10-50 µM) induces apoptosis, a process confirmed by increased caspase-3 activity. It also compromises mitochondrial and endoplasmic reticulum (ER) functions in brain microvascular endothelial cells, leading to ER stress, disruption of the mitochondrial membrane potential, and activation of procaspase-3.
-
Palmitic Acid (PA): High concentrations of palmitic acid can also be cytotoxic and induce apoptosis, often through mechanisms involving ER stress and lipotoxicity. However, the effects are generally part of a broader metabolic overload response.
-
2-Bromohexadecanoic Acid (2-BrHA): 2-BrHA is also known to induce apoptosis. For instance, in HeLa cells, treatment with 50 µM 2-BrHA alongside TNFα+CHX leads to apoptosis, which can be measured by Annexin V staining and LDH release.[6] Its mechanism is often linked to its widespread inhibition of palmitoylation, which disrupts the function of numerous proteins essential for cell survival.
Neutrophil Extracellular Trap (NET) Formation
A unique and specific downstream effect of 2-ClHA is its ability to induce a specialized form of neutrophil cell death called NETosis.
-
This compound (2-ClHA): At a concentration of 10 µM, 2-ClHA is a potent inducer of Neutrophil Extracellular Trap (NET) formation. This process involves the release of decondensed chromatin (extracellular DNA) decorated with granular proteins, such as myeloperoxidase (MPO), which serves to trap and kill pathogens.
-
Palmitic Acid (PA) & 2-Bromohexadecanoic Acid (2-BrHA): While various stimuli can induce NETosis, this specific activity is a highlighted downstream effect of 2-ClHA and is not a primary mechanism associated with palmitic acid or 2-bromohexadecanoic acid.
Data Presentation: Comparative Effects of Fatty Acids
| Target / Effect | Compound | Cell Type | Effective Concentration | Observed Outcome |
| COX-2 Expression | This compound | Human Coronary Artery Endothelial Cells | 50 µM | Increased protein expression.[1] |
| Palmitic Acid | C2C12 Myotubes | 500 µM | Dramatically upregulated Cox-2 expression.[3] | |
| Apoptosis | This compound | THP-1 Cells, Human Monocytes | 10-50 µM | Increased caspase-3 activity. |
| 2-Bromohexadecanoic Acid | HeLa Cells | 50 µM | Induces apoptosis (measured by Annexin V).[6] | |
| NETosis | This compound | Human Neutrophils | 10 µM | Induces NET formation and DNA release. |
| Enzyme Inhibition | 2-Bromohexadecanoic Acid | N/A (in vitro) | IC50 ≈ 4 µM | Inhibits multiple palmitoyl-acyl transferases.[6][7] |
Mandatory Visualization
Caption: Signaling pathways activated by this compound (2-ClHA).
Caption: Experimental workflow for analyzing COX-2 protein expression.
Experimental Protocols
Western Blot Analysis of COX-2 Expression in HCAECs
This protocol is adapted from methodologies used to assess protein expression in endothelial cells.[1]
-
Cell Culture and Treatment:
-
Culture Human Coronary Artery Endothelial Cells (HCAECs) in appropriate endothelial growth medium until they reach 80-90% confluency.
-
Prepare stock solutions of 2-ClHA and Palmitic Acid in ethanol or DMSO.
-
Treat cells with the final desired concentration (e.g., 50 µM) of fatty acids or a vehicle control for a specified time (e.g., 8 hours).
-
-
Protein Extraction:
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 150-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing total protein) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against COX-2 (diluted in blocking buffer) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) under the same conditions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the COX-2 signal to the corresponding loading control signal.
-
Quantification of Neutrophil Extracellular Trap (NET) Formation
This protocol describes a fluorescence-based method to quantify NETs.[8][9]
-
Neutrophil Isolation:
-
Isolate human neutrophils from whole blood of healthy donors using density gradient centrifugation (e.g., using PolymorphoPrep™ or Histopaque).[10]
-
Ensure all steps are performed under sterile conditions to prevent premature neutrophil activation.
-
Resuspend the isolated neutrophils in a suitable buffer like RPMI 1640 medium.
-
-
NET Induction:
-
Seed 2 x 10⁵ neutrophils per well in a 96-well black, flat-bottom plate.
-
Add the stimulus: 2-ClHA (final concentration 10 µM), a positive control (e.g., 100 ng/mL Phorbol 12-myristate 13-acetate, PMA), or a vehicle control.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Extracellular DNA:
-
Prepare a working solution of a cell-impermeable DNA dye (e.g., Sytox Green or Sytox Orange) in the assay buffer.
-
Gently add the DNA dye to each well to a final concentration (e.g., 0.25 µM Sytox Orange).[8]
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~547/570 nm for Sytox Orange).
-
The fluorescence intensity is directly proportional to the amount of extracellular DNA released during NETosis.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing medium only.
-
Express the results as a fold change over the vehicle control or as a percentage of the positive control (PMA).
-
Flow Cytometry Analysis of Apoptosis (Annexin V Staining)
This protocol is a standard method for detecting apoptosis by identifying the externalization of phosphatidylserine.[11][12]
-
Cell Treatment:
-
Seed cells (e.g., THP-1 monocytes) at a density of 1 x 10⁶ cells/mL.
-
Treat cells with 2-ClHA (10-50 µM) or a suitable apoptosis inducer (positive control) for the desired time (e.g., 24 hours). Include an untreated or vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use FITC signal (FL1) to detect Annexin V binding and PI signal (FL2 or FL3) to detect necrotic or late apoptotic cells.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
-
References
- 1. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different impacts of saturated and unsaturated free fatty acids on COX-2 expression in C(2)C(12) myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Proteomic Study of Fatty Acid-treated Myoblasts Reveals Role of Cox-2 in Palmitate-induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 10. content.protocols.io [content.protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Unraveling the Signaling Maze: A Comparative Guide to 2-Chlorohexadecanoic Acid's Pathway Modulation
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of 2-chlorohexadecanoic acid (2-ClHA) and its role in specific signaling pathways. Through quantitative data, detailed experimental protocols, and pathway visualizations, this document provides a comprehensive resource for evaluating the utility of 2-ClHA in experimental settings.
This compound (2-ClHA) is a chlorinated fatty acid produced from the metabolism of 2-chlorohexadecanal (2-ClHDA), which itself is generated from the reaction of hypochlorous acid with plasmalogens, particularly during leukocyte activation.[1][2][3] This guide delves into the signaling properties of 2-ClHA, primarily focusing on its pro-inflammatory effects through the NF-κB/COX-2 pathway, and its induction of cellular stress pathways. We compare its activity to its immediate precursor, its parent saturated fatty acid, palmitic acid, and other relevant fatty acids to provide a clear context for its biological functions.
Performance Comparison in Key Signaling Pathways
The following tables summarize the quantitative effects of 2-ClHA and its alternatives on critical markers of inflammatory and stress-related signaling pathways.
Table 1: Comparative Effects on COX-2 Expression and Prostaglandin Release
| Compound | Cell Type | Concentration | Time Point | Effect on COX-2 mRNA | Effect on COX-2 Protein | Effect on PGI₂ Release (measured as 6-keto-PGF₁α) | Reference |
| This compound (2-ClHA) | HCAEC | 50 µM | 2h | ~2-fold increase | - | - | [1] |
| HCAEC | 50 µM | 8h | Elevated | Increased | - | [1] | |
| 2-Chlorohexadecanal (2-ClHDA) | HCAEC | 50 µM | 8h | ~3-fold increase | Increased | Significant Increase | [1] |
| HCAEC | 50 µM | 20h | Near control | Increased | - | [1] | |
| Palmitic Acid (PA) | 3T3-L1 Adipocytes | Not specified | - | Induces IL-6 and TNFα expression | - | - | [4] |
| HaCaT Keratinocytes | 75-150 µM | - | Induces IL-6, TNF-α, IL-1β secretion | - | - | [5] | |
| Omega-3 PUFAs (e.g., DHA, EPA) | NIH 3T3 Fibroblasts | 10 µM | 24h | Attenuates induced COX-2 expression | Reduced | Decreased PGE₂ synthesis | [1][6] |
| Omega-6 PUFAs (e.g., AA) | NIH 3T3 Fibroblasts | 10 µM | 24h | Induces COX-2 expression | - | Increased PGE₂ synthesis | [1][6] |
HCAEC: Human Coronary Artery Endothelial Cells; PUFAs: Polyunsaturated Fatty Acids; DHA: Docosahexaenoic Acid; EPA: Eicosapentaenoic Acid; AA: Arachidonic Acid.
Table 2: Comparative Effects on NF-κB and Other Signaling Pathways
| Compound | Cell Type | Concentration | Effect on NF-κB Pathway | Other Affected Pathways | Reference |
| This compound (2-ClHA) | hCMEC/D3 | Not specified | Induces IL-6/8 secretion (downstream of NF-κB) | Induces ER stress markers, disrupts mitochondrial membrane potential, induces procaspase-3 and PARP cleavage. | [7] |
| 2-Chlorohexadecanal (2-ClHDA) | HCAEC | 50 µM | Decreases IκB protein levels, suggesting NF-κB activation. | - | [1][3] |
| Palmitic Acid (PA) | 3T3-L1 Adipocytes | Not specified | Induces NF-κB-driven luciferase activity. | - | [4] |
| HaCaT Keratinocytes | 75-150 µM | Induces NF-κB nuclear translocation and activation. | Activates PPARα and Stat3 phosphorylation. | [5] | |
| Oleic Acid (OA) | Human Vascular Smooth Muscle Cells | Low concentrations | In combination with adipocyte-conditioned medium, synergistically activates NF-κB. | - | [8] |
| Omega-3 PUFAs (e.g., DHA, EPA) | RAW 264.7 Macrophages | Not specified | Inhibit IκB phosphorylation and decrease NF-κB activity. | Attenuates stimulated COX-2 induction. | [9] |
hCMEC/D3: Human Cerebral Microvascular Endothelial Cells; HCAEC: Human Coronary Artery Endothelial Cells.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.
Figure 1. NF-κB signaling pathway activated by 2-ClHA, leading to COX-2 expression.
Figure 2. General experimental workflow for validating 2-ClHA's signaling effects.
Figure 3. 2-ClHA-induced ER stress and mitochondrial dysfunction pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Protocol 1: Western Blot for COX-2 and IκBα Protein Expression
This protocol is adapted from methodologies used to assess protein expression in response to fatty acid treatment.[10][11]
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against COX-2 (1:1000 dilution) and IκBα (1:1000 dilution) overnight at 4°C with gentle agitation. A loading control like β-actin or GAPDH (1:5000 dilution) should also be used.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification:
-
Densitometry analysis can be performed using software like ImageJ to quantify band intensities relative to the loading control.
-
Protocol 2: Quantitative PCR (qPCR) for COX-2 mRNA Expression
This protocol is based on standard qPCR procedures for gene expression analysis.[4][12][13]
-
RNA Isolation:
-
After treatment, wash cells with ice-cold PBS.
-
Isolate total RNA using a TRIzol-based reagent or a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
qPCR Reaction Setup:
-
qPCR Cycling Conditions:
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of COX-2 mRNA using the 2-ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Protocol 3: ELISA for Prostacyclin (PGI₂) Release
This protocol outlines a competitive ELISA for measuring PGI₂, a downstream product of COX-2 activity.[5][14][15][16][17]
-
Sample Collection:
-
After treating the cells for the desired time, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure (using a commercial competitive ELISA kit):
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated PGI₂ to each well. This will compete with the PGI₂ in the sample for binding to the antibody.
-
Incubate the plate as per the kit's instructions.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the TMB substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGI₂ in the sample.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGI₂ in the samples by interpolating their absorbance values from the standard curve.
-
This comprehensive guide provides a foundational understanding of this compound's role in key signaling pathways, offering a direct comparison with relevant alternatives and detailed protocols to facilitate further research. The provided visualizations aim to simplify complex pathways and workflows, empowering researchers to effectively design and execute their experiments.
References
- 1. pnas.org [pnas.org]
- 2. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chlorohexadecanal and this compound induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Over-expression of COX-2 mRNA in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGI2(Prostacyclin) ELISA Kit - Elabscience® [elabscience.com]
- 6. Differential effects of prostaglandin derived from omega-6 and omega-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces ER stress and mitochondrial dysfunction in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential impact of oleate, palmitate, and adipokines on expression of NF-κB target genes in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-kappa B inhibition by omega -3 fatty acids modulates LPS-stimulated macrophage TNF-alpha transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. bosterbio.com [bosterbio.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits – Archives of Clinical Infectious Diseases [archcid.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. Prostacyclin Competitive ELISA Kit (EEL154) - Invitrogen [thermofisher.com]
- 17. stjohnslabs.com [stjohnslabs.com]
Evaluating the Efficacy of 2-Chlorohexadecanoic Acid Against Other Lipid Mediators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-inflammatory lipid mediator 2-chlorohexadecanoic acid (2-ClHA) with other key lipid mediators, offering insights into their relative efficacy and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammation and the development of novel therapeutics.
Introduction to Lipid Mediators in Inflammation
Lipid mediators are bioactive signaling molecules derived from fatty acids that play a crucial role in the inflammatory response. They can be broadly categorized into two groups: pro-inflammatory mediators that initiate and amplify inflammation, and pro-resolving mediators that actively terminate the inflammatory process and promote tissue repair. Understanding the distinct roles and relative potencies of these mediators is critical for developing targeted therapies for inflammatory diseases.
This guide focuses on this compound (2-ClHA), a chlorinated fatty acid produced during leukocyte activation, and compares its pro-inflammatory activities with a classic pro-inflammatory eicosanoid, Leukotriene B4 (LTB4), and a potent specialized pro-resolving mediator (SPM), Resolvin D1 (RvD1).
Quantitative Comparison of Lipid Mediator Efficacy
The following tables summarize the available quantitative data on the efficacy of 2-ClHA, LTB4, and RvD1 in key inflammatory processes. It is important to note that direct comparative studies for 2-ClHA with LTB4 and RvD1 using standardized assays are limited. The data presented here is compiled from various studies and should be interpreted with this in mind.
| Lipid Mediator | Target/Assay | Efficacy (EC50/IC50) | Cell Type | Reference |
| This compound (2-ClHA) | COX-2 Protein Expression | Not explicitly quantified | Human Coronary Artery Endothelial Cells (HCAEC) | [1][2] |
| Neutrophil Extracellular Trap (NET) formation | ~10 µM (Effective Concentration) | Human Neutrophils | ||
| Leukotriene B4 (LTB4) | Neutrophil Chemotaxis | ~1-10 nM | Human Neutrophils | |
| Receptor (BLT1) Activation | Nanomolar range | Various | ||
| Resolvin D1 (RvD1) | Inhibition of Neutrophil Infiltration | ~1 nM | Murine Peritonitis Model | |
| Receptor (ALX/FPR2) Activation | ~0.37 pM | Recombinant HEK293 cells | ||
| Receptor (GPR32) Activation | ~0.29 pM | Recombinant HEK293 cells |
Table 1: Comparative Efficacy of Lipid Mediators in Inflammatory Responses. This table highlights the concentrations at which each lipid mediator exerts its biological effects. Lower EC50/IC50 values indicate higher potency.
Signaling Pathways
The biological effects of these lipid mediators are transduced through distinct signaling pathways. Understanding these pathways is crucial for identifying potential targets for therapeutic intervention.
This compound (2-ClHA) Signaling
2-ClHA has been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[1][2] This induction is mediated, at least in part, through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
Caption: Signaling pathway of 2-ClHA leading to COX-2 expression.
Leukotriene B4 (LTB4) Signaling
LTB4 exerts its potent pro-inflammatory effects primarily through two G-protein coupled receptors, BLT1 and BLT2. Activation of these receptors leads to a cascade of intracellular events, including calcium mobilization and activation of protein kinase C (PKC), ultimately resulting in neutrophil chemotaxis and activation.
References
Safety Operating Guide
Proper Disposal of 2-chlorohexadecanoic Acid: A Guide for Laboratory Professionals
New York, NY - For researchers, scientists, and drug development professionals handling 2-chlorohexadecanoic acid, understanding the proper disposal procedures is critical for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this chlorinated fatty acid.
Immediate Safety and Handling Information
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information based on general knowledge of similar chemical compounds.
| Safety Consideration | Information |
| GHS Pictograms | Likely to include: Corrosion, Health Hazard, Environmental Hazard |
| GHS Hazard Statements (H-Statements) | Likely to include statements related to skin corrosion/irritation, serious eye damage, and potential long-term aquatic toxicity. |
| GHS Precautionary Statements (P-Statements) | Likely to include statements on avoiding release to the environment, wearing protective gloves/clothing/eye protection, and proper disposal methods. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. |
| First Aid Measures | In case of skin contact, rinse immediately with plenty of water. For eye contact, flush with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be handled as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation :
-
Clearly label a dedicated, chemically compatible waste container for "Halogenated Organic Acid Waste."
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Do not mix this compound waste with other waste streams, such as non-halogenated solvents or bases, to prevent unintended chemical reactions.
-
-
Waste Collection :
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, paper towels), and solutions, in the designated waste container.
-
Keep the waste container closed at all times, except when adding waste.[1]
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Neutralization (for dilute aqueous solutions only) :
-
For very small quantities of dilute aqueous solutions, neutralization may be an option if permitted by your institution's safety protocols.
-
While stirring, slowly add the acidic solution to a large volume of a basic solution, such as sodium bicarbonate or sodium hydroxide, in a fume hood.
-
Monitor the pH to ensure it is within the neutral range (typically 6-8) before any further action.
-
Caution : Neutralization can be exothermic. For concentrated waste or larger quantities, direct disposal through a certified hazardous waste handler is the required method.
-
-
Request for Waste Pickup :
-
Once the waste container is full (typically no more than 75% capacity to allow for expansion), ensure the exterior is clean and the label is complete and accurate.[2]
-
Follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]
-
-
Documentation :
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation. This is essential for regulatory compliance.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheet before handling any chemical.
References
Essential Safety and Operational Guidance for Handling 2-Chlorohexadecanoic Acid
This document provides critical safety protocols and logistical information for the handling and disposal of 2-chlorohexadecanoic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[1] Inspect gloves for any holes or leaks before use.[2] | To prevent direct skin contact with the acid, which can cause burns and tissue damage.[1] Nitrile gloves offer good resistance to a variety of chemicals and provide a secure grip.[1] |
| Eye and Face Protection | Splash-proof chemical goggles are mandatory.[2] A face shield should be worn over the goggles when there is a significant risk of splashing.[3] | To protect the eyes and face from accidental splashes of the acid, which can cause severe eye damage.[1] |
| Body Protection | A lab coat is the minimum requirement.[2] For larger quantities (over 10 milliliters), an impervious apron should be worn.[2] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood.[1] If dusts or aerosols are generated, use an N95 respirator. | To prevent inhalation of any airborne particles or vapors, which can cause respiratory irritation.[1] The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
Operational Plan: Safe Handling Procedure
Adherence to a standardized operational procedure is crucial for minimizing risks associated with this compound.
-
Preparation :
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE as detailed in the table above.
-
Have spill control materials, such as a neutralizing agent (sodium bicarbonate solution or soda ash) and an inert absorbent material (sand or vermiculite), readily available.[4]
-
-
Handling :
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
When transferring the chemical, use appropriate tools (e.g., spatula, scoop) to avoid direct contact.
-
Always add acid to water, never the other way around, to prevent a violent exothermic reaction and splashing.[2]
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[5]
-
-
Emergency Procedures :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[5] Seek immediate medical attention.
-
Spill : For small spills, neutralize with sodium bicarbonate or another suitable neutralizing agent. Absorb the residue with an inert material and place it in a sealed container for disposal.[4] For large spills, evacuate the area and contact a hazardous materials response team.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The waste should be collected in a clearly labeled, sealed, and compatible container (e.g., polyethylene).[6] |
| Contaminated Materials | All materials that have come into contact with this compound (e.g., gloves, absorbent pads, paper towels) must be considered hazardous waste. Place these items in a designated, labeled, and sealed waste container for hazardous materials.[7] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Note: Halogenated organic compounds should not be mixed with other non-halogenated solvent waste streams unless specifically instructed to do so by your institution's environmental health and safety department.[7][8]
Caption: Workflow for Safe Handling of this compound
References
- 1. leelinework.com [leelinework.com]
- 2. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 3. quora.com [quora.com]
- 4. yueba.com.tw [yueba.com.tw]
- 5. fishersci.fr [fishersci.fr]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. PSFC Halogenated Solvents [www-internal.psfc.mit.edu]
- 8. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
